molecular formula C6H5N5O2 B1293043 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 89488-18-6

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1293043
CAS No.: 89488-18-6
M. Wt: 179.14 g/mol
InChI Key: PTSICDOKXJVZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C6H5N5O2 and its molecular weight is 179.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSICDOKXJVZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-18-6
Record name 7-Amino[1.2.4]triazolo[1.5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details the core synthetic strategies, delves into the mechanistic underpinnings of the key chemical transformations, and provides field-proven experimental protocols. The guide emphasizes the importance of a well-understood and optimized synthetic route to facilitate the exploration of this scaffold in the development of novel therapeutic agents. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[4]

Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[2][4][5] Its structural resemblance to endogenous purines allows for interaction with a wide array of enzymatic targets, leading to diverse pharmacological activities.[4] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][6] The title compound, 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, serves as a crucial building block for the synthesis of more complex derivatives, where the amino and carboxylic acid functionalities provide convenient handles for further chemical modifications.[7]

A robust and efficient synthesis of this core structure is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the drug development pipeline. This guide focuses on the most prevalent and practical synthetic route, elucidating the critical parameters and mechanistic details to ensure reproducibility and scalability.

The Predominant Synthetic Pathway: A Two-Step Approach

The most common and reliable synthesis of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a two-step process. This pathway begins with the cyclocondensation of 3-amino-1,2,4-triazole with a suitable 1,3-dielectrophile, followed by the hydrolysis of the resulting ester intermediate.

Step 1: Cyclocondensation to Ethyl 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylate

The cornerstone of this synthesis is the cyclocondensation reaction between 3-amino-1,2,4-triazole and diethyl ethoxymethylenemalonate (DEEMM).[8][9] This reaction constructs the fused pyrimidine ring onto the triazole core.

  • Choice of Reactants: 3-Amino-1,2,4-triazole serves as the binucleophilic component, with the endocyclic nitrogen and the exocyclic amino group participating in the reaction. DEEMM is an ideal 1,3-dielectrophilic partner due to the presence of two electrophilic centers and a good leaving group (ethoxy).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux conditions, in a suitable solvent. The choice of solvent can influence the reaction rate and yield. While various solvents can be employed, ethanol is a common choice. The reaction can proceed without a catalyst, though basic or acidic conditions can be used to promote the reaction.

The reaction proceeds through a stepwise mechanism involving nucleophilic attack, elimination, and intramolecular cyclization.

G A 3-Amino-1,2,4-triazole + DEEMM B Michael Addition Intermediate A->B Nucleophilic Attack C Enamine Intermediate (Loss of Ethanol) B->C Elimination D Intramolecular Cyclization C->D Tautomerization & Cyclization E Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate D->E Aromatization

Caption: Proposed mechanism for the cyclocondensation of 3-amino-1,2,4-triazole and DEEMM.

Step 2: Hydrolysis to 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

  • Hydrolysis Conditions: Saponification using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system is the most common method. Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Work-up Procedure: Careful acidification is crucial to precipitate the carboxylic acid, which can then be isolated by filtration. The pH of the solution must be adjusted to below the pKa of the carboxylic acid to ensure complete precipitation.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol for Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether or hexane to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.[8][9]

Protocol for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid
  • Reaction Setup: Suspend ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux for 1-4 hours, during which the solid should dissolve as the hydrolysis proceeds.

  • Acidification: After cooling the reaction mixture to room temperature, acidify with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Synthesis of Derivatives and Alternative Approaches

The versatility of this synthetic pathway allows for the preparation of a wide range of derivatives by modifying the starting materials.

Variation of the Triazole Component

By starting with substituted 3-amino-1,2,4-triazoles, a variety of derivatives with substitution on the triazole ring can be synthesized. For example, using 3-amino-5-methyl-1,2,4-triazole will yield the corresponding 2-methyl derivative of the final product.

Starting TriazoleResulting Product
3-Amino-1,2,4-triazole7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid
3-Amino-5-methyl-1,2,4-triazole7-Amino-2-methyltriazolo[1,5-a]pyrimidine-6-carboxylic acid
3-Amino-5-(methylsulfanyl)-1,2,4-triazole7-Amino-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine-6-carboxylic acid
One-Pot Synthesis

For improved efficiency, a one-pot synthesis of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives has been developed.[2][3] This approach typically involves the multi-component reaction of an aminotriazole, an aldehyde, and a C-H activated compound like malononitrile, followed by in-situ hydrolysis.[3] While potentially more time- and resource-efficient, these methods may require more extensive optimization to achieve high yields and purity.

G A 3-Amino-1,2,4-triazole D One-Pot Reaction (Base Catalyst) A->D B Aldehyde B->D C Malononitrile C->D E Substituted 7-Aminotriazolo[1,5-a]pyrimidine-6-carbonitrile D->E F Hydrolysis E->F G Substituted 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid F->G

Caption: Workflow for a one-pot synthesis of substituted 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acids.

Conclusion

The synthesis of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a well-established and robust process, primarily relying on the cyclocondensation of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate, followed by ester hydrolysis. This pathway offers high yields, operational simplicity, and the flexibility to generate a diverse library of derivatives by modifying the starting materials. A thorough understanding of the reaction mechanism and the influence of reaction parameters is critical for successful and reproducible synthesis. The protocols and insights provided in this guide are intended to empower researchers to efficiently access this important heterocyclic building block for their drug discovery and development endeavors.

References

  • Turk J Chem. 2020 Aug 18;44(4):1100-1109. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. [Link]

  • ResearchGate. One-pot synthesis of bis(7-aminotriazolo[1,5-a]pyrimidine) derivatives... [Link]

  • Molecules. 2025 Jan 13;30(2):E325. Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]

  • Molecules. 2013 Aug 23;18(9):10134-43. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles. [Link]

  • PubChem. Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

  • PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. [Link]

  • Molecules. 2025 Aug 6;30(15):E1234. A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]

  • Molecules. 2024 Feb 18;29(4):898. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Sci-Hub. Cyclocondensation Reations of 3-Amino-1,2,4-triazole with 3-(Benzylidene)-6-fluoro-thiochroman-4-ones to Tetracyclically Fused Dihydropyrimidines and Pyrimidines. [Link]

  • Molecules. 2017 Dec 22;23(1):E15. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • ResearchGate. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. [Link]

  • ResearchGate. Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. [Link]

  • ResearchGate. Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Pharmazie. 1989 Sep;44(9):604-5. Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. [Link]

  • Molecules. 2017 Jul 25;22(8):1203. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. [Link]

  • Beilstein J Org Chem. 2012;8:1629-35. Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. [Link]

  • Molecules. 2021 May 26;26(11):3201. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • RSC Advances. 2023; 13(46): 32494–32517. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubChem. 7-Amino-5-ethyl[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. [Link]

  • ResearchGate. Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). [Link]

  • Bioorg Chem. 2020 Jan;94:103411. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. [Link]

  • Organic & Biomolecular Chemistry. 2019;17(34):7945-7957. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • SpectraBase.[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. [Link]

  • ResearchGate. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. [Link]

Sources

Spectroscopic Characterization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fused heterocyclic system of[1][2][3]triazolo[1,5-a]pyrimidine is a cornerstone in medicinal chemistry, recognized for its isoelectronic relationship with purines, which allows it to function as a versatile surrogate in drug design.[4] This scaffold is present in a range of biologically active compounds, from anticancer agents to phosphodiesterase inhibitors.[4][5] The subject of this guide, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, is a key exemplar of this class, incorporating both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid. These functionalities are pivotal for molecular recognition in biological systems, making a thorough understanding of its structural and electronic properties essential for researchers in drug discovery and development.

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not extensively published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization.[6][7][8] The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to confidently identify and characterize this and similar molecular scaffolds.

Molecular Structure and Key Features

The structural integrity of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid underpins its spectroscopic signature. The planar, fused ring system creates a unique electronic environment that influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation. The spectra are typically acquired in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure solubility and minimize proton exchange of the labile amino and carboxylic acid protons.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, with key signals corresponding to the aromatic proton on the pyrimidine ring and the exchangeable protons of the amino and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~8.5 - 8.8Singlet1HH5The proton at position 5 is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carboxylic acid group. Its singlet nature arises from the absence of adjacent protons.
~7.5 - 8.0Broad Singlet2H-NH₂The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on concentration and residual water in the solvent. This broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.
~12.0 - 13.0Very Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a low field.[9][10] Its broadness is a result of rapid chemical exchange with the solvent and other exchangeable protons. This signal will disappear upon the addition of a few drops of D₂O, a key confirmatory test.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly informative of the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~165 - 170C=OThe carbonyl carbon of the carboxylic acid is expected in this downfield region, characteristic of carboxylic acids.[9]
~155 - 160C7This carbon, attached to the amino group, is significantly deshielded due to the electronegativity of the nitrogen.
~150 - 155C2The chemical shift of this carbon in the triazole ring is influenced by the two adjacent nitrogen atoms.
~145 - 150C8aThis is the bridgehead carbon atom, and its chemical shift is typical for such fused heterocyclic systems.
~110 - 115C5The carbon atom bonded to the H5 proton.
~95 - 100C6This carbon, bearing the carboxylic acid group, is also significantly influenced by its substituents.
Experimental Protocol for NMR Spectroscopy

A trustworthy NMR spectrum is contingent on a meticulous experimental setup. The following protocol is recommended for acquiring high-quality data for N-heterocyclic compounds.[11]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for many polar organic molecules and its residual water peak does not typically interfere with the signals of interest.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for complex heterocyclic systems.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.

    • The spectral width should be set to cover a range from approximately -1 to 14 ppm.

    • For confirmation of exchangeable protons (-NH₂ and -COOH), acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking gently.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum should be acquired.

    • A sufficient number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • A spectral width of 0 to 200 ppm is appropriate.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is expected to be rich with characteristic absorption bands.

Frequency Range (cm⁻¹) Vibrational Mode Intensity Functional Group Rationale and Expert Insights
3400 - 3200N-H StretchMedium-StrongPrimary Amine (-NH₂)This region will likely show two distinct bands, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
3300 - 2500O-H StretchStrong, Very BroadCarboxylic Acid (-COOH)This is one of the most characteristic bands in the IR spectrum. Its extreme broadness is due to strong intermolecular hydrogen bonding, often forming dimers in the solid state.[9][10][12]
~1710 - 1680C=O StretchStrongCarboxylic Acid (-COOH)The carbonyl stretch of a carboxylic acid that is involved in hydrogen bonding typically appears in this region.[9][10][12]
~1650 - 1600N-H BendMediumPrimary Amine (-NH₂)The scissoring vibration of the primary amine.
1600 - 1450C=C and C=N StretchMedium-StrongAromatic RingsThese absorptions are characteristic of the fused heterocyclic ring system.
1320 - 1210C-O StretchStrongCarboxylic Acid (-COOH)The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[12]
Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For solid samples, the thin solid film method is a reliable and straightforward approach to obtaining a high-quality IR spectrum.[1]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent such as methanol or acetone.

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is the preferred method for a polar molecule like 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, as it is a soft ionization technique that typically yields the intact molecular ion.

m/z Value Ion Rationale and Expert Insights
180.05[M+H]⁺In positive ion mode ESI, the molecule is expected to be protonated, most likely on one of the basic nitrogen atoms of the ring system. This will give a pseudomolecular ion at m/z corresponding to the molecular weight plus the mass of a proton.
178.03[M-H]⁻In negative ion mode ESI, the acidic proton of the carboxylic acid is readily lost, resulting in a pseudomolecular ion at m/z corresponding to the molecular weight minus the mass of a proton.
134.04[M-COOH]⁺ or [M-H-CO₂]⁻A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (decarboxylation), especially in tandem MS (MS/MS) experiments.[13] This fragmentation provides structural confirmation.
Experimental Protocol for Mass Spectrometry (ESI-MS)

The following protocol is a general guideline for obtaining ESI-MS data for polar organic compounds.[14]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an electrospray ionization source. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred as they can provide accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe both [M+H]⁺ and [M-H]⁻ ions.

    • The mass range should be set to scan from approximately m/z 50 to 500.

    • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Data Interpretation Workflow

A systematic approach to interpreting the spectroscopic data is crucial for unambiguous structure elucidation.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Formula Confirmation) IR Infrared Spectroscopy (Functional Group Identification) MS->IR Confirm MW = 179.14 NMR_1H ¹H NMR (Proton Environment) IR->NMR_1H Confirm -NH₂, -COOH NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Proton Count & Connectivity Structure Proposed Structure: 7-Aminotriazolo[1,5-a]pyrimidine -6-carboxylic acid NMR_13C->Structure Carbon Framework Structure->MS Validate

Caption: Logical workflow for spectroscopic data interpretation.

Conclusion

The spectroscopic characterization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, as outlined in this guide, provides a comprehensive framework for researchers. By combining predictive analysis based on known chemical principles and data from analogous structures with robust experimental protocols, scientists can confidently identify and study this important heterocyclic scaffold. The interplay of NMR, IR, and MS data creates a self-validating system that ensures the structural integrity of the compound, which is the first and most critical step in any drug discovery or development pipeline.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-amino-2-(methylthio)-s-triazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Wabash College. (2010). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. Retrieved from [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Pharmaceutical Chemistry Journal, 58(10), 1-10.
  • SpectraBase. (n.d.). 7-AMINO-s-TRIAZOLO[1,5-a]PYRIMIDIN-5(4H)-ONE. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-AMINO-4,5-DIHYDRO-5-PHENYL-(1,2,4)-TRIAZOLO-[1,5-A]-PYRIMIDINE-6-CARBONITRILE. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Northern Kentucky University. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Al-Zahrani, F. A., Al-Ghamdi, A. A., El-Shishtawy, R. M., & Asiri, A. M. (2025).
  • Chen, Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869.
  • Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Organic Mass Spectrometry, 23(8), 589-593.
  • Rossini, A. J., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(15), 4540–4544.
  • National Center for Biotechnology Information. (n.d.). 7-Amino-2-(methylsulfanyl)[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455.
  • JoVE. (2023, February 17). Complex Natural Organic Matter Mixtures Characterization | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Universitat Politècnica de València UPV. (2019, October 21). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Analysis of Polar Organic Compounds in Environmental Samples by Mass Spectrometric Techniques. UWDC - UW-Madison Libraries. Retrieved from [Link]

  • Diánez, M. J., Estrada, M. D., López-Castro, A., & Pérez-Cárdenas, M. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K.
  • Wilson, D., et al. (2015). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3235–3240.
  • Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26035-26053.
  • Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Analytical Chemistry, 94(10), 4247–4254.
  • Pinto, D. C. G. A., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(2), 168-223.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 7-Amino-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Lacerda, S. M. S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 14(12), 1259.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE. Retrieved from [Link]

  • Chekhun, V. F., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(4), 633-639.
  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 1-5.
  • National Center for Biotechnology Information. (n.d.). Triazolopyrimidine carboxylic. PubChem. Retrieved from [Link]

Sources

Chemical properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed examination of a key derivative, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No: 89488-18-6). We will explore its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, this whitepaper outlines a robust synthetic strategy and discusses the compound's critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable molecular entity.

Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

The fusion of a pyrimidine ring with a 1,2,4-triazole ring creates the[1][2][3]triazolo[1,5-a]pyrimidine system, a planar, aromatic heterocycle rich in nitrogen atoms. This structural motif is of profound interest in drug discovery for several reasons. The arrangement of hydrogen bond donors and acceptors facilitates strong and specific interactions with biological targets, particularly the ATP-binding sites of kinases. The scaffold's rigidity helps to reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, and immunomodulatory effects[4][5][6]. The specific compound of interest, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, is a bifunctional building block. The amino group at the 7-position and the carboxylic acid at the 6-position serve as key handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design programs.

Molecular Structure and Physicochemical Properties

Molecular Structure Analysis

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid possesses a planar bicyclic core. The electron-donating amino group and the electron-withdrawing carboxylic acid group are positioned on the pyrimidine ring, creating a push-pull electronic system that influences the molecule's reactivity and intermolecular interactions. The precise geometry and potential for hydrogen bonding are critical to its function as a pharmacophore.

Caption: Molecular structure of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Physicochemical Data Summary

The table below summarizes key physicochemical properties. While experimental data for the title compound is limited, values for closely related analogs, such as the 2-methylsulfanyl derivative, provide useful estimates[1][7].

PropertyValueSource/Comment
IUPAC Name 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid-
CAS Number 89488-18-6[8]
Molecular Formula C₆H₅N₅O₂[8][9]
Molecular Weight 179.14 g/mol [8][9]
Appearance White to off-white solid (predicted)Based on related compounds[10]
Melting Point >250 °C (predicted)Related pyrazolo[1,5-a]pyrimidine acids show high melting points[10][11]
Solubility Sparingly soluble in water; soluble in DMSO, DMFTypical for this class of compounds[10]
XLogP3 -0.5 (predicted)Indicates high polarity[12]
Hydrogen Bond Donors 3 (amine and carboxylic acid)Computed
Hydrogen Bond Acceptors 6 (nitrogens and oxygens)Computed

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data is predictive, based on the known spectra of the closely related analog 7-amino-2-(methylsulfanyl)[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid and fundamental spectroscopic principles[1][13].

Proton NMR (¹H NMR) Analysis
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm. This signal's breadth and position are sensitive to solvent and concentration due to hydrogen bonding[13].

  • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons would likely appear between 7.0-8.5 ppm.

  • Pyrimidine Proton (C5-H): A sharp singlet for the lone proton on the pyrimidine ring is anticipated, likely in the aromatic region around 8.0-9.0 ppm.

Carbon-13 NMR (¹³C NMR) Analysis
  • Carboxyl Carbon (-COOH): The carbonyl carbon of the acid is expected in the 165-175 ppm range[13].

  • Aromatic/Heterocyclic Carbons: Multiple signals are expected between ~100 ppm and ~160 ppm, corresponding to the carbons of the fused heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption is expected from 2500 to 3300 cm⁻¹, partially overlapping with C-H stretches[13].

  • N-H Stretch (Amine): Two distinct, sharp to moderately broad peaks are expected in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. Its position can indicate whether the acid exists as a hydrogen-bonded dimer (~1710 cm⁻¹) or a monomer (~1760 cm⁻¹)[13].

  • C=N and C=C Stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system.

Mass Spectrometry (MS) and Fragmentation Patterns

Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z = 179 would be expected. Key fragmentation pathways would likely involve the loss of small, stable molecules from the functional groups[14]:

  • Loss of H₂O (m/z = 161): From the carboxylic acid group.

  • Loss of COOH radical (m/z = 134): A common fragmentation for carboxylic acids[14][15].

  • Loss of CO₂ (m/z = 135): After loss of a proton, leading to decarboxylation.

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of the triazolo[1,5-a]pyrimidine core is typically achieved via the cyclocondensation of an aminotriazole with a β-dicarbonyl compound or its equivalent. A plausible and efficient route to the target molecule involves the reaction of 3-amino-1,2,4-triazole with diethyl 2-(ethoxymethylene)malonate, followed by amination and hydrolysis.

Target 7-Aminotriazolo[1,5-a]pyrimidine -6-carboxylic acid Intermediate1 Ethyl 7-amino-... -6-carboxylate Intermediate1->Target  Hydrolysis (NaOH, H₂O) Intermediate2 Ethyl 7-hydroxy-... -6-carboxylate Intermediate2->Intermediate1  Amination (POCl₃, then NH₃) Reagent1 3-Amino-1,2,4-triazole Reagent1->Intermediate2  Cyclocondensation (NaOEt, EtOH) Reagent2 Diethyl 2-(ethoxymethylene)malonate Reagent2->Intermediate2  Cyclocondensation (NaOEt, EtOH)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for synthesizing related heterocyclic systems[16][17].

Step 1: Synthesis of Ethyl 7-hydroxytriazolo[1,5-a]pyrimidine-6-carboxylate

  • To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol), add 3-amino-1,2,4-triazole (1.0 eq.).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add diethyl 2-(ethoxymethylene)malonate (1.05 eq.) dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of starting materials.

  • Cool the mixture to room temperature and acidify with acetic acid or dilute HCl to precipitate the product[16].

  • Filter the solid, wash with cold ethanol and water, and dry under vacuum.

Step 2: Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

  • Treat the hydroxy intermediate from Step 1 with excess phosphorus oxychloride (POCl₃) and heat at reflux for 2-4 hours to form the 7-chloro intermediate.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Extract the 7-chloro intermediate with an organic solvent (e.g., ethyl acetate).

  • Bubble ammonia gas through the organic solution or treat with aqueous ammonia to displace the chloride and form the 7-amino product.

  • Isolate the product by filtration or evaporation of the solvent.

Step 3: Hydrolysis to 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (10-20%).

  • Heat the mixture on a steam bath or at reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC)[16].

  • Cool the reaction mixture and carefully acidify with a suitable acid (e.g., acetic acid) to a pH of ~4-5.

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry to yield the final product.

Purification and Validation

The final product is typically purified by recrystallization from a suitable solvent like water, ethanol, or a DMF/water mixture. Purity and identity should be confirmed using the spectroscopic methods outlined in Section 3.0, alongside techniques like HPLC and elemental analysis.

Chemical Reactivity and Stability

Reactivity of the Heterocyclic Core

The triazolo[1,5-a]pyrimidine ring system is generally stable and aromatic. It is relatively resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. However, the pyrimidine ring can be susceptible to nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or after conversion of the amino group to a better leaving group.

Reactions of the Amino and Carboxylic Acid Groups

The true synthetic utility of this molecule lies in the reactivity of its peripheral functional groups. These sites allow for its use as a scaffold in combinatorial chemistry and lead optimization.

  • N-Acylation/Sulfonylation: The 7-amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form amides and sulfonamides.

  • Amide Coupling: The 6-carboxylic acid group is a prime site for modification. It can be activated (e.g., with HATU, EDCI) and coupled with a wide variety of amines to generate a library of amide derivatives.

  • Esterification: Standard Fischer esterification conditions (alcohol, acid catalyst) can be used to convert the carboxylic acid to its corresponding ester.

  • Bioisosteric Replacement: In medicinal chemistry, the carboxylic acid is often used as a handle or is replaced by a bioisostere, such as a tetrazole, which can be synthesized from a nitrile intermediate[18].

Caption: Key reactivity sites for synthetic diversification.

Stability and Storage Considerations

The compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light and moisture, to prevent degradation. As a carboxylic acid, it is incompatible with strong bases.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Pharmacophore and Bioisostere

The rigid scaffold and its defined pattern of hydrogen bond donors and acceptors make 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid an excellent starting point for designing enzyme inhibitors. It can position key interaction groups in a precise 3D orientation required for high-affinity binding. The carboxylic acid itself is a crucial pharmacophoric element, often forming salt bridges or key hydrogen bonds with basic residues (like lysine or arginine) in an active site.

Case Studies: Targeting Kinases and Other Enzymes

While specific drugs based on this exact molecule are not prevalent, the broader class of pyrazolo- and triazolopyrimidines has yielded significant results:

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is found in inhibitors of PI3Kδ, demonstrating the core's utility in targeting this important cancer-related enzyme family[17]. The 7-amino group often serves as a key interaction point within the kinase hinge region.

  • CK2 Inhibitors: Azolo[1,5-a]pyrimidines bearing a tetrazole at the 6-position (a bioisostere of the carboxylic acid) have been developed as potent inhibitors of protein kinase CK2, showing nanomolar efficacy[18].

  • Aldose Reductase Inhibitors: Acid derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[19].

Future Directions

The synthetic tractability of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid makes it an ideal platform for developing focused chemical libraries. Future work will likely involve its use in creating novel inhibitors for a range of therapeutic targets, including kinases, polymerases, and other ATP-dependent enzymes. Its application in PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors also represents an exciting avenue for exploration.

Conclusion

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value chemical entity for modern drug discovery. Its combination of a medicinally-proven heterocyclic core with two versatile functional handles provides an exceptional platform for the synthesis of targeted molecular probes and therapeutic candidates. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel medicines.

References

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 7-Amino-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Diánez, M. J., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. PubMed. Retrieved from [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (2025). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. PubMed. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Adooq.com. (n.d.). 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • Grychowska, K., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]

  • Gushchina, I. V., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Retrieved from [Link]

  • SpectraBase. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. Retrieved from [Link]

  • Del Corso, A., et al. (2018). Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. PubMed. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Retrieved from [Link]

  • Boiani, M., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SGT Life Sciences. (n.d.). 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). pyrazolo[1, 5-a]pyrimidine-6-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Ramirez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-oxo-. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available, this guide will leverage the detailed structural analysis of a closely related analog, 7-Amino-2-(methylsulfanyl)[1][2][3]triazalo[1,5-a]pyrimidine-6-carboxylic acid , to illustrate the complete workflow from crystal growth to the intricate analysis of intermolecular interactions. This pragmatic approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.

The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.[4]

The Strategic Imperative of Crystallization

The journey to a crystal structure begins with the often-challenging yet critical step of growing high-quality single crystals. The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility in various solvents.[5] For a compound like 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, which possesses both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitrogen atoms in the rings), a systematic screening of crystallization conditions is essential.

Experimental Protocol: Growing Single Crystals

A successful crystallization experiment hinges on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form.[6] Below are established methods suitable for compounds of this nature.

1. Slow Evaporation:

  • Principle: This is the simplest method, relying on the gradual removal of a solvent to increase the concentration of the solute to the point of crystallization.[5]

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, DMF, or a mixture). The choice of solvent is critical; one in which the compound has moderate solubility is often ideal.[6]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, but do not seal it tightly. Puncture a few small holes in the cap to allow for slow evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

2. Vapor Diffusion:

  • Principle: This technique involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) in vapor form into a solution of the compound, gradually decreasing its solubility.

  • Procedure:

    • Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of a "poor" solvent (the precipitant) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • The vapor from the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.

3. Liquid-Liquid Diffusion:

  • Principle: This method creates a sharp interface between a solution of the compound and a precipitant, allowing for slow mixing and crystallization at the interface.

  • Procedure:

    • In a narrow tube, carefully layer a solution of the compound with a less dense, miscible precipitant.

    • Alternatively, dissolve the compound in a denser solvent and carefully layer a less dense precipitant on top.

    • Crystals will form at the interface as the two solvents slowly mix.

The following diagram illustrates the workflow for selecting a suitable crystallization strategy:

Crystallization_Workflow Compound Compound Synthesis & Purification Solubility Solubility Screening Compound->Solubility Methods Crystallization Method Selection Solubility->Methods SlowEvap Slow Evaporation Methods->SlowEvap VaporDiff Vapor Diffusion Methods->VaporDiff LiquidDiff Liquid-Liquid Diffusion Methods->LiquidDiff Optimization Optimization of Conditions SlowEvap->Optimization VaporDiff->Optimization LiquidDiff->Optimization Crystals Single Crystals Optimization->Crystals

Caption: Workflow for Crystallization Method Selection.

From Crystal to Data: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to single-crystal X-ray diffraction (SCXRD) analysis. This powerful technique provides a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined.[7]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by a sensitive detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods, typically with software like SHELXS or SIR.[8]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods with software such as SHELXL.[9] This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The overall workflow for single-crystal X-ray diffraction is depicted below:

SCXRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase CrystalMount Crystal Mounting DataCollection X-ray Data Collection CrystalMount->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (e.g., PLATON) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Sources

A Comprehensive Technical Guide to the Biological Activity Screening of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically focused protocol for the comprehensive biological activity screening of the novel compound, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but as a logically structured investigation designed to rigorously elucidate the therapeutic potential of this molecule. The experimental design is rooted in established principles of drug discovery, emphasizing a tiered screening cascade that progresses from broad cytotoxicity assessments to specific anticancer, antimicrobial, and anti-inflammatory evaluations.

The core chemical structure of the subject molecule is 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid, with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol .[4] The triazolopyrimidine scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[5][6] This inherent potential of the core structure justifies a multi-faceted screening approach to identify its most promising therapeutic applications.

Part 1: Foundational Cytotoxicity Assessment

A fundamental first step in evaluating any new chemical entity is to determine its general toxicity profile against living cells.[7] This initial screen serves a dual purpose: it identifies a therapeutic window for subsequent, more specific assays, and it can provide the first indication of potential anticancer activity if the compound demonstrates selective cytotoxicity towards cancer cell lines.[8]

1.1. In Vitro Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[2][9] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in each well with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Foundational Cytotoxicity

Cell LineIC50 (µM) of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acidIC50 (µM) of Doxorubicin (Positive Control)
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HCT116[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]

Interpretation of Results: A lower IC50 value against cancer cell lines compared to the non-cancerous cell line would suggest selective anticancer activity and warrant further investigation down this therapeutic avenue.

Part 2: Tiered Biological Activity Screening

Based on the initial cytotoxicity data and the known pharmacological potential of the triazolopyrimidine core, a tiered screening approach is recommended.[5][6] This involves parallel investigations into its anticancer, antimicrobial, and anti-inflammatory properties.

2.1. Anticancer Activity Screening

Should the foundational cytotoxicity screen indicate promising and selective activity, a more in-depth evaluation of its anticancer potential is warranted.

Experimental Workflow: Anticancer Activity Screening

Anticancer_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays A MTT Assay on Expanded Cancer Cell Panel B Apoptosis Assay (Annexin V/PI Staining) A->B If IC50 is promising C Cell Cycle Analysis (Flow Cytometry) A->C If IC50 is promising D Kinase Inhibition Assay B->D To elucidate mechanism C->D To elucidate mechanism Kinase_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 7-Aminotriazolo[1,5-a] pyrimidine-6-carboxylic acid Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

2.2. Antimicrobial Activity Screening

The triazolopyrimidine scaffold is also known for its antimicrobial properties. [5]A primary screen against a panel of pathogenic bacteria and fungi is therefore a logical step.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_primary_antimicrobial Primary Screening cluster_secondary_antimicrobial Secondary Quantitative Assays E Agar Disc Diffusion Assay F Minimum Inhibitory Concentration (MIC) E->F If zone of inhibition is observed G Minimum Bactericidal Concentration (MBC) F->G

Caption: Tiered workflow for antimicrobial activity screening.

2.2.1. Agar Disc Diffusion Assay

This is a widely used, cost-effective preliminary screening method to assess antimicrobial activity. [1] Experimental Protocol: Agar Disc Diffusion Assay

  • Microorganism Culture: Prepare fresh cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Inoculation: Evenly spread a standardized inoculum of each microorganism onto the surface of Mueller-Hinton agar plates.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each disc.

2.2.2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

If the disc diffusion assay shows activity, the MIC and MBC should be determined to quantify the compound's potency. [10] Experimental Protocol: Broth Microdilution for MIC/MBC

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto fresh agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
S. aureus[Insert Value][Insert Value][Insert Value]
E. coli[Insert Value][Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value][Insert Value]

2.3. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. [11][12] Experimental Workflow: Anti-inflammatory Screening

Antiinflammatory_Workflow cluster_primary_antiinflammatory Primary Screening cluster_secondary_antiinflammatory Secondary Mechanistic Assays H Inhibition of Protein Denaturation I Lipoxygenase (LOX) Inhibition Assay H->I If significant inhibition J Cyclooxygenase (COX) Inhibition Assay H->J If significant inhibition

Caption: Tiered workflow for anti-inflammatory activity screening.

2.3.1. Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. [11][13]This assay provides a simple in vitro model for assessing anti-inflammatory activity.

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.

  • Denaturation: Induce protein denaturation by heating the mixture at 72°C for 5 minutes.

  • Absorbance Measurement: Measure the turbidity of the solution at 660 nm.

  • Inhibition Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

2.3.2. Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Assays

LOX and COX are key enzymes in the inflammatory cascade, responsible for the production of leukotrienes and prostaglandins, respectively. [13][14] Experimental Protocol: LOX/COX Inhibition Assays

  • Enzyme Assays: Utilize commercially available colorimetric or fluorometric assay kits to measure the inhibition of LOX and COX enzymes by the test compound.

  • Substrate: Use arachidonic acid as the substrate for both enzymes.

  • IC50 Determination: Determine the IC50 value of the compound for each enzyme.

Data Presentation: Anti-inflammatory Activity

Assay% Inhibition at [Test Concentration]IC50 (µM)
Protein Denaturation[Insert Value][Insert Value]
LOX Inhibition[Insert Value][Insert Value]
COX-1 Inhibition[Insert Value][Insert Value]
COX-2 Inhibition[Insert Value][Insert Value]

This comprehensive, tiered screening guide provides a robust framework for the systematic evaluation of the biological activities of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. By progressing from broad cytotoxicity assessments to more specific and mechanistic assays, this approach allows for the efficient identification of the most promising therapeutic avenues for this novel compound. The data generated from these studies will be crucial for guiding future lead optimization and preclinical development efforts.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • Bioassays for anticancer activities. (n.d.). PubMed.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). PubMed.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Semantic Scholar.
  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.).
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Cytotoxicity Assays: Measurement Of Cell Death. (n.d.). Da-Ta Biotech.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (n.d.).
  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • US20030040032A1 - Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts. (n.d.).
  • Clinical Studies on a New Screening Assay for Anticancer Agents Using Nude Mice and Isotopic Evaluation. (n.d.). Cancer Research.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (n.d.). Retrieved from [Link]

  • Bioassays for anticancer activities. (n.d.). University of Wollongong Research Online.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (n.d.).
  • 7-Amino-2-(methylsulfanyl)t[1][2][3]riazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). PubChem. Retrieved from

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (n.d.). MDPI.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). MDPI.
  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (n.d.). National Center for Biotechnology Information.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (n.d.). National Center for Biotechnology Information.
  • Biochemical assays in drug discovery and development. (n.d.). Celtarys Research.
  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (n.d.). HELDA - University of Helsinki.
  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (n.d.).
  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. (n.d.).
  • 7-Aminot[1][2][3]riazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-hydroxy-2-methyl-7-(trifluoromethyl)-, ethyl ester synthesis. (n.d.). Chemicalbook.
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.).
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.).
  • 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). ChemSynthesis.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.

Sources

A Technical Guide to the Synthesis and Characterization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] Derivatives of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, in particular, serve as crucial intermediates and bioactive molecules. This guide provides a comprehensive overview of the predominant synthetic strategies, detailed experimental protocols, and robust characterization methodologies for this important class of heterocyclic compounds.

Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Core

The fusion of a 1,2,4-triazole ring with a pyrimidine ring creates the[1][2][3]triazolo[1,5-a]pyrimidine system, a nitrogen-rich heterocyclic scaffold that has garnered significant attention from the scientific community.[5] This unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions and serves as a versatile template for designing molecules that can effectively bind to various biological targets.[6] As a result, these derivatives have been successfully developed as kinase inhibitors, antitubulin agents, and antimicrobial compounds.[1][3] The 7-amino and 6-carboxylic acid (or ester) functionalities are particularly valuable as they provide convenient handles for further chemical modification, enabling the exploration of extensive structure-activity relationships (SAR).

Core Synthetic Strategy: Cyclocondensation of 3-Amino-1,2,4-triazole

The most prevalent and efficient method for constructing the 7-aminotriazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction of 3-amino-1,2,4-triazole with a suitable three-carbon electrophilic partner. Diethyl 2-(ethoxymethylene)malonate (DEEMM) is the most commonly employed reagent for this purpose.

Mechanism Rationale: The reaction proceeds through a well-established pathway. The exocyclic amino group of 3-amino-1,2,4-triazole, being more nucleophilic than the ring nitrogens, initiates the reaction.

  • Michael Addition: The amino group performs a nucleophilic attack on the electron-deficient β-carbon of the ethoxymethylenemalonate.

  • Intramolecular Cyclization: The endocyclic N-2 nitrogen of the triazole ring then attacks one of the ester carbonyls. This step is often the rate-determining step and is facilitated by heating.

  • Elimination: The reaction concludes with the elimination of ethanol and water molecules to yield the stable, aromatic fused-ring system.

This one-pot reaction is highly efficient, often proceeding in high yields with simple workup procedures.

Synthesis_Scheme General Synthesis of the Triazolo[1,5-a]pyrimidine Core cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 3-Amino-1,2,4-triazole Intermediate Acyclic Adduct Reactant1->Intermediate + Reactant1->Intermediate Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Intermediate + Reactant2->Intermediate Product Ethyl 7-amino-[1,2,4]triazolo[1,5-a] pyrimidine-6-carboxylate Intermediate->Product Heat (Cyclization)

Caption: General reaction scheme for core scaffold synthesis.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a key intermediate, Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate.

Materials and Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM) (1.05 eq)

  • Ethanol (as solvent)

  • Dowtherm A or Diphenyl ether (high-boiling solvent)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer/temperature controller

  • Magnetic stirrer/hotplate

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1,2,4-triazole and a high-boiling solvent such as Dowtherm A.

  • Reagent Addition: Slowly add diethyl 2-(ethoxymethylene)malonate to the stirred suspension at room temperature.

  • Heating/Reflux: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The desired product will typically precipitate out of the solvent as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with ethanol and then diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified product in a vacuum oven to obtain the final compound as a crystalline solid.

Workflow arrow arrow start 1. Mix Reactants (3-Amino-1,2,4-triazole + DEEMM in Solvent) reflux 2. Heat to Reflux (140-160°C, 2-4h) start->reflux cool 3. Cool to Room Temp (Precipitation Occurs) reflux->cool filter 4. Vacuum Filtration cool->filter wash 5. Wash Solid (Ethanol, Diethyl Ether) filter->wash dry 6. Dry Under Vacuum wash->dry

Caption: Step-by-step experimental workflow for synthesis.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques is employed.

4.1 Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for structural confirmation. Key expected signals for a typical ethyl ester derivative include a triplet and quartet for the ethyl group, a singlet for the C5-proton, a broad singlet for the NH₂ protons (which is D₂O exchangeable), and a singlet for the triazole C5-H.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Characteristic signals include those for the ester carbonyl, the aromatic and heterocyclic carbons, and the ethyl group carbons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the protonated molecular ion [M+H]⁺ is typically observed.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected peaks include N-H stretching vibrations for the amino group (around 3300-3450 cm⁻¹), a strong C=O stretch for the ester or carboxylic acid (around 1650-1720 cm⁻¹), and C=N/C=C stretching in the aromatic region.[7]

4.2 Analytical Data Summary

The following table summarizes typical characterization data for the parent compound, 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Analysis Expected Result
Molecular Formula C₆H₅N₅O₂[8]
Molecular Weight 179.14 g/mol [8]
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~8.5 (s, 1H, H-5), ~8.2 (s, 1H, H-2), ~7.8 (br s, 2H, NH₂), ~13.0 (br s, 1H, COOH)
IR (KBr, cm⁻¹) ~3400 (N-H), ~3100 (C-H), ~1700 (C=O), ~1650 (C=N)
MS (ESI) m/z 180.05 [M+H]⁺

Conclusion and Future Directions

The cyclocondensation of 3-amino-1,2,4-triazole provides a reliable and high-yielding pathway to 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid and its ester derivatives. These compounds are not only biologically interesting in their own right but also serve as versatile platforms for further chemical exploration. The amino and carboxylic acid groups are amenable to a wide range of transformations, such as acylation, alkylation, and amide bond formation, allowing for the creation of diverse chemical libraries for drug discovery programs.[9] The continued exploration of this scaffold is expected to yield novel therapeutic agents with improved potency and selectivity.[1][10]

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. Available at: [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active triazolopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Lv, K., et al. (2020). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. Available at: [Link]

  • Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). GBB condensation between 3-amino-1,2,4-triazole, aldehyde and isonitriles. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-1,2,4-triazole. Google Patents.
  • Donald, J. R., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. Available at: [Link]

  • Al-Qadhi, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Preprints.org. Available at: [Link]

  • Neda, I., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]

  • Wang, Y.-T., et al. (2024). Engineering Phosphorus Doping Graphitic Carbon Nitride for Efficient Visible-Light Photocatalytic Hydrogen Production. MDPI. Available at: [Link]

  • Al-Qadhi, M., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Długosz, A., et al. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Wenta, T., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. CyberLeninka. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases. As a potential scaffold for novel therapeutics, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its development from the laboratory to clinical applications. This guide provides a comprehensive overview of the core principles and practical methodologies for characterizing the solubility and stability of this molecule. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and anticipate potential challenges in formulation and development.

Introduction to 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

The triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. Molecules incorporating this core structure have demonstrated a wide array of biological activities, including but not limited to, acting as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The structural resemblance of the 1,2,4-triazolo[1,5-a]pyrimidine ring system to purines allows these compounds to potentially interact with a variety of biological targets.

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, with its amino and carboxylic acid functional groups, presents a unique combination of hydrogen bond donors and acceptors, as well as acidic and basic centers. These features are expected to significantly influence its solubility and stability, which are critical parameters for its biological activity and formulation into a viable drug product.

Physicochemical Properties

While specific experimental data for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is not extensively published, we can infer some of its properties based on its structure and data from closely related analogs.

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₆H₅N₅O₂[1]
Molecular Weight179.14 g/mol [1]
XLogP3(Predicted) ~0.7[2]
Hydrogen Bond Donors3(Inferred from structure)
Hydrogen Bond Acceptors5(Inferred from structure)
pKa (acidic)(Estimated) 3-5 (Carboxylic acid)(Chemical intuition)
pKa (basic)(Estimated) 2-4 (Amino group and ring nitrogens)(Chemical intuition)

Note: The XLogP3 value is for the closely related 7-Amino-2-(methylsulfanyl)[3][4][5]triazolo[1,5-a]pyrimidine-6-carboxylic acid and should be considered an approximation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a carboxylic acid and an amino group suggests that the solubility of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid will be highly pH-dependent.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines a standardized procedure for determining the thermodynamic solubility of the target compound in various aqueous and organic solvents.

Materials:

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • HPLC-grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a known volume of the desired solvent.

    • Ensure that solid material remains undissolved.

  • Equilibration:

    • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the supernatant and dilute it with a suitable solvent.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices
  • Choice of Solvents: A range of solvents is chosen to mimic physiological conditions (e.g., PBS at pH 7.4) and to understand the compound's behavior in both polar and non-polar environments, which is crucial for formulation development. The observation that a similar compound forms solvates with DMF and water suggests these are important solvents to investigate.[3]

  • Equilibration Time: A prolonged equilibration time is necessary to ensure that the measured solubility represents the true thermodynamic equilibrium, rather than a kinetically controlled supersaturated state.

  • HPLC Analysis: HPLC is the preferred analytical technique due to its high sensitivity, specificity, and ability to separate the parent compound from any potential impurities or degradants.[6]

Stability Assessment and Forced Degradation Studies

Understanding the stability of a drug candidate is mandated by regulatory agencies and is essential for ensuring its safety and efficacy.[7] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5][8]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Solution/Solid Acid Acidic Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

General Considerations:

  • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • A control sample (unstressed) should be analyzed alongside the stressed samples.

  • The concentration of the API in solution should be known.

A. Acidic and Basic Hydrolysis:

  • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor the degradation over time by HPLC.

  • If degradation is too rapid, reduce the temperature or the concentration of the acid/base. If it is too slow, increase the temperature.

  • At appropriate time points, withdraw aliquots, neutralize them, and analyze by HPLC.

B. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Incubate at room temperature and monitor for degradation.

  • Analyze samples by HPLC at various time points.

C. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 60-80°C) in a stability chamber.

  • Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Analyze samples at different time intervals.

D. Photostability:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the samples after exposure.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[9][10]

Key Steps:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate polar and non-polar compounds.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: The stressed samples are used to optimize the chromatographic conditions to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[9]

HPLC_Method_Development Start Start: Define Analytical Target Profile Selection Select Column and Initial Mobile Phase Start->Selection Injection Inject Stressed Samples Selection->Injection Evaluation Evaluate Peak Shape, Resolution, and Purity Injection->Evaluation Optimization Optimize Gradient, Flow Rate, Temperature Evaluation->Optimization Not Acceptable Validation Validate Method (ICH Q2(R1)) Evaluation->Validation Acceptable Optimization->Injection Final Final Stability-Indicating Method Validation->Final

Caption: HPLC method development workflow.

Anticipated Stability Profile and Degradation Pathways

Based on the chemical structure of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, several potential degradation pathways can be anticipated:

  • Hydrolysis: The amide-like linkage within the pyrimidine ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Decarboxylation: The carboxylic acid group may be liable to decarboxylation under thermal stress.

  • Oxidation: The electron-rich aromatic ring system and the amino group could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. A study on a related triazolopyridine derivative identified N-oxides as key degradation intermediates.[4]

Conclusion

While specific experimental data for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid remains to be extensively published, this guide provides a robust framework for its systematic characterization. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data necessary to advance the development of this promising compound. The insights gained from these studies will be invaluable for formulation design, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this scaffold.

References

  • Di Nicola, C., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o503–o507. [Link]

  • Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633–1641. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(2). [Link]

  • Rane, K., & Sangshetti, J. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]

  • Alsante, K. M., et al. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(2). [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-62. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]

  • Ng, C. F., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 16-25. [Link]

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)[3][4][5]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)[3][4][5]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. By leveraging Density Functional Theory (DFT), this document outlines the methodologies for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) mapping. The overarching goal is to elucidate the molecule's structural characteristics, stability, and reactivity, thereby informing rational drug design and development processes.

Introduction: The Intersection of Quantum Chemistry and Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, demanding a profound understanding of molecular interactions.[1][2] In this landscape, computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool, offering predictive power that significantly accelerates the drug discovery pipeline.[3][4] By simulating molecular behavior at the atomic level, we can predict a compound's reactivity, stability, and potential interactions with biological targets before it is even synthesized, saving considerable time and resources.[4]

This guide focuses on 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a member of the pyrazolo[1,5-a]pyrimidine family. This class of N-heterocyclic compounds is a "privileged scaffold" in medicinal chemistry, known for its versatile biological activities, including applications as antitumor agents.[5] The specific substitutions of an amino group at position 7 and a carboxylic acid at position 6 create a molecule with multiple potential hydrogen bond donor and acceptor sites, making it a prime candidate for targeted drug design.

The purpose of this document is to provide a robust, scientifically grounded protocol for the quantum chemical analysis of this molecule. We will delve into the "why" behind each computational step, grounding our methodology in the principles of Density Functional Theory (DFT) to ensure both accuracy and relevance to the practical challenges of drug development.

Theoretical Underpinnings: A Primer on Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency by calculating the electronic structure of a molecule based on its electron density.[6]

Why DFT for this Molecule?

For organic heterocyclic molecules like 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, DFT methods have been shown to produce reliable results.[7] We will employ the B3LYP hybrid functional , a workhorse in computational chemistry renowned for its excellent performance in describing the electronic structure and geometries of a wide range of molecules.

To accurately represent the molecular orbitals, a suitable basis set is crucial. We have selected the 6-311++G(d,p) basis set . Let's break down this choice:

  • 6-311G: This triple-zeta basis set provides a more flexible and accurate description of the valence electrons compared to smaller basis sets.

  • ++: The double diffuse functions are essential for molecules with lone pairs and for accurately describing anions and hydrogen bonding, all of which are relevant to our target molecule.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron distribution in molecules, which is critical for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been successfully used for studying similar heterocyclic systems, providing confidence in its applicability here.[6][8][9]

Computational Workflow: From Structure to Reactivity

Our computational investigation will follow a logical progression, starting with the fundamental geometry of the molecule and moving towards its electronic and reactive properties.

Computational Workflow Computational Workflow for Drug Candidate Analysis A 1. Molecule Construction & Initial Geometry B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C At Optimized Geometry F 5. Molecular Electrostatic Potential (MEP) Mapping B->F Using Optimized Coordinates D Validation: No Imaginary Frequencies? C->D D->B No (Transition State or Error) E 4. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) D->E Yes (True Minimum) G 6. Analysis of Reactivity & Drug-Likeness E->G F->G

Caption: A streamlined workflow for the quantum chemical analysis of a drug candidate.

Protocol: Geometry Optimization

The first and most critical step is to find the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface.

Step-by-Step Protocol:

  • Molecule Construction: Build the 3D structure of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Input File Generation: Create an input file for a computational chemistry package like Gaussian.[10][11] The input should specify:

    • Calculation Type: Opt for geometry optimization.

    • Method: B3LYP/6-311++G(d,p).

    • Charge and Multiplicity: 0 (neutral molecule) and 1 (singlet state).

    • Coordinates: The initial Cartesian coordinates of the atoms.

  • Execution: Submit the input file to the computational software.[12]

  • Analysis: Upon completion, examine the output file to confirm that the optimization has converged successfully. The final, optimized coordinates represent the molecule's most stable conformation.

Protocol: Vibrational Frequency Analysis

This analysis serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it predicts the molecule's infrared (IR) spectrum.[13][14]

Step-by-Step Protocol:

  • Input File Generation: Using the optimized geometry from the previous step, set up a new calculation.

    • Calculation Type: Freq for frequency analysis.

    • Method: Use the exact same level of theory and basis set as the optimization (B3LYP/6-311++G(d,p)) to ensure consistency.[15]

  • Execution: Run the calculation.

  • Validation: The primary validation criterion is the absence of any imaginary (negative) frequencies in the output.[13] A single imaginary frequency indicates a transition state, not a stable molecule. The presence of imaginary frequencies would necessitate a re-optimization.

Results and Discussion: Decoding the Quantum Chemical Data

The output from these calculations provides a wealth of information that can be directly applied to drug design.

Optimized Molecular Structure

The optimized geometry provides precise bond lengths and angles. This information is crucial for understanding the molecule's shape and how it might fit into the active site of a target protein.

Sources

Methodological & Application

Application Notes and Protocols: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to mimic purines and interact with the ATP-binding sites of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.[4] Derivatives of the triazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity against several key kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Casein Kinase 2 (CK2), which are pivotal regulators of cell cycle progression and cell survival.[1][5][6]

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid represents a key pharmacophore within this class. The carboxylic acid moiety, in particular, has been noted in related scaffolds as a critical group for achieving high potency, likely through interactions with key residues in the kinase active site.[7]

This guide provides a comprehensive framework for researchers to investigate the kinase inhibitory potential of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. It outlines detailed protocols for both biochemical and cell-based assays, designed to determine the compound's potency, selectivity, and cellular efficacy. The methodologies described herein are based on established, robust platforms commonly used in kinase drug discovery.[4][6]

Part 1: Biochemical Characterization of Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro biochemical assays that measure the extent of substrate phosphorylation.

Selecting Target Kinases for Screening

Given the known activity of the triazolo[1,5-a]pyrimidine scaffold, initial screening should focus on kinases implicated in cell cycle control and oncogenic signaling. Based on published data for analogous compounds, promising primary targets include:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle.[1][5]

  • Casein Kinase 2 (CK2): A pleiotropic kinase involved in cell growth, proliferation, and suppression of apoptosis.[4][6]

A broader selectivity panel is crucial for understanding off-target effects and building a comprehensive profile of the inhibitor.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a versatile and robust luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. This platform is highly sensitive and suitable for high-throughput screening.[6]

Experimental Workflow: Biochemical IC50 Determination

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of 7-Aminotriazolo[1,5-a]pyrimidine- 6-carboxylic acid in DMSO add_compound Dispense Compound Dilutions and Controls to 384-well Plate prep_compound->add_compound prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP add_enzyme Add Kinase and Substrate (Pre-incubation: 15 min) prep_reagents->add_enzyme add_compound->add_enzyme Compound Transfer start_reaction Initiate Reaction with ATP (Incubate at RT) add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate: 40 min) start_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate: 30 min) stop_reaction->detect_signal read_lum Read Luminescence (Plate Reader) detect_signal->read_lum calc_inhibition Calculate % Inhibition vs. Controls read_lum->calc_inhibition plot_curve Plot Dose-Response Curve (log[Inhibitor] vs. Inhibition) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Detailed Protocol: CDK2/Cyclin A2 Inhibition Assay

This protocol is an example for determining the IC50 of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid against the CDK2/Cyclin A2 complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 (e.g., from Promega or Carna Biosciences)

  • CDK2 Substrate (e.g., a peptide derived from Histone H1)

  • ATP, high purity

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • DMSO, molecular biology grade

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 5 nM final assay concentration).

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 1 µL of the compound dilutions.

    • For control wells, add 1 µL of DMSO (for 0% inhibition, maximum kinase activity) and 1 µL of a known CDK2 inhibitor like Roscovitine at a high concentration (for 100% inhibition).[3]

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer. The final concentration of CDK2/Cyclin A2 and substrate should be optimized based on the enzyme's specific activity (typically in the low nM range for the enzyme).

    • Add 10 µL of the 2X Kinase/Substrate mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase (e.g., 10 µM for CDK2).

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (Roscovitine) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation

The primary output of this experiment is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 value indicates higher potency.

Kinase TargetScaffold ClassRepresentative InhibitorIC50 (nM)
CDK2Triazolo[1,5-a]pyrimidineDerivative 111120
CK2Pyrazolo[1,5-a]pyrimidineCompound 2i45
CDK2Pyrazolo[1,5-a]pyrimidineCompound 21c18

This table presents IC50 values for related compounds to provide a benchmark for expected potency.[3][5][8] The specific activity of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid must be determined experimentally.

Part 2: Cell-Based Characterization of Kinase Inhibition

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[9] These assays assess the compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream response.

Principle of Cell Viability and Proliferation Assays

A common method to assess the functional consequence of inhibiting a kinase involved in cell growth, such as CDK2, is to measure the compound's effect on cancer cell proliferation. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is an indicator of metabolically active cells. A reduction in the luminescent signal in compound-treated cells indicates decreased viability or proliferation.

Signaling Pathway: CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in phosphorylating key substrates, such as the Retinoblastoma protein (Rb), to promote the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 is expected to block this transition, leading to cell cycle arrest and a subsequent reduction in cell proliferation.

G cluster_G1_S G1/S Transition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (p) CDK46->Rb Releases CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits E2F->CyclinE Upregulates S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase Activates Transcription Inhibitor 7-Aminotriazolo[1,5-a] pyrimidine-6-carboxylic acid Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in G1/S cell cycle progression.

Detailed Protocol: Cancer Cell Line Proliferation Assay

This protocol describes how to measure the effect of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid on the proliferation of a relevant cancer cell line (e.g., HCT-116 colon cancer cells, which are sensitive to CDK inhibitors).[3]

Materials:

  • HCT-116 human colon carcinoma cell line

  • Appropriate cell culture medium (e.g., McCoy's 5A) with 10% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • DMSO, sterile, cell-culture grade

  • White, opaque, sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count HCT-116 cells.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle (DMSO) control wells.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This document provides a foundational guide for the preclinical evaluation of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid as a kinase inhibitor. The successful execution of these protocols will establish the compound's in vitro potency against specific kinases like CDK2 and CK2 and confirm its anti-proliferative activity in a relevant cancer cell line.

Further research should focus on expanding the kinase selectivity profile to a wider panel of kinases to assess off-target activities. Mechanistic cell-based assays, such as Western blotting for downstream substrate phosphorylation (e.g., phospho-Rb), can provide direct evidence of target engagement in cells. Ultimately, promising in vitro and cellular data will pave the way for pharmacokinetic studies and in vivo efficacy evaluation in animal models.

References

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. PMC. [Link]

  • Development and exploitation of CK2 inhibitors. PubMed. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ScienceDirect. [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. [Link]

  • Substituted pyrazolo [1,5-a] pyrimidine compound as Trk kinase inhibitor.
  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. [Link]

  • Protein kinase inhibitors.
  • 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds as cdk inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Nature. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. PMC. [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. PubMed. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

Sources

Protocol for using 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in Cancer Cell Lines

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid for in vitro cancer cell line investigations. The pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, known to be part of bioactive compounds with significant anticancer properties.[1][2] Derivatives of this class have been identified as potent inhibitors of various protein kinases, including EGFR, B-Raf, MEK, and Tropomyosin receptor kinases (Trks), which are crucial in cancer cell signaling pathways.[1][3][4] This guide details the necessary protocols for the initial assessment of this compound, covering its preparation, determination of its cytotoxic effects, and investigation into its apoptotic potential and impact on key cellular proteins. The methodologies are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies.

Compound Profile: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

A thorough understanding of the test compound's physicochemical properties is fundamental for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name 7-amino-2-methylsulfanyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acidPubChem[5]
Molecular Formula C₇H₇N₅O₂SPubChem[5]
Molecular Weight 225.23 g/mol PubChem[5]
Appearance White to Off-White SolidSGT Life Sciences[6]
Solubility Good solubility in Dimethyl Sulfoxide (DMSO)ChemBK, SGT Life Sciences[6][7]
Storage Store at 2-8°C, sealed in a dry environmentSigma-Aldrich

Experimental Workflow Overview

The logical progression of experiments is crucial for building a comprehensive understanding of the compound's biological activity. The following workflow is recommended for a systematic evaluation.

G cluster_0 Phase 1: Preparation & Viability cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Compound Solubilization (DMSO Stock) C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Culture (e.g., MCF-7, A549) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Treat at IC50 F Protein Expression Analysis (Western Blot) D->F Treat at IC50 G Target Identification (e.g., Kinase Profiling) E->G F->G H Synthesize Data G->H I Hypothesis Generation H->I

Caption: A streamlined workflow for evaluating the anticancer potential of the target compound.

Essential Materials and Reagents

  • Compound: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A-549 lung carcinoma, T-24 bladder carcinoma).[8][9]

  • Cell Culture:

    • Appropriate basal medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

  • Western Blotting:

    • SDS-PAGE gels (adjust percentage based on target protein size)[10]

    • PVDF or Nitrocellulose membranes

    • Primary antibodies (e.g., anti-Caspase-3, anti-CDK1, anti-B-Raf, anti-β-Actin)[4][11]

    • Horseradish Peroxidase (HRP)-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

Detailed Experimental Protocols

Protocol 1: Compound Stock and Working Solution Preparation

Rationale: The compound's poor aqueous solubility necessitates the use of an organic solvent like DMSO to create a concentrated stock solution. This ensures accurate and reproducible dilutions in aqueous cell culture media.

  • Stock Solution (10 mM):

    • Calculate the mass of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid needed to prepare a 10 mM stock solution in high-purity DMSO. (Mass = 0.01 L * 10 mmol/L * 225.23 g/mol = 2.25 mg for 1 mL).

    • Aseptically weigh the compound and dissolve it in the calculated volume of DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Prepare serial dilutions from the stock solution using sterile cell culture medium to achieve the final desired concentrations for treatment.

    • Crucial: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 2: Cell Culture and Plating

Rationale: Maintaining healthy, logarithmically growing cell cultures is paramount for obtaining reliable and consistent experimental results. Contamination or poor cell health can significantly alter cellular responses to drug treatment.[12]

  • Cell Maintenance:

    • Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[12]

    • Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA to detach adherent cells.[13]

  • Cell Plating for Assays:

    • Wash the confluent cells with PBS, then detach them with Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the required density (see specific protocols below) and plate the appropriate volume into multi-well plates.

    • Allow cells to adhere and stabilize overnight before initiating drug treatment.

Protocol 3: Cytotoxicity Determination by MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[9][14]

  • Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

  • Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5 minutes.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Suggested Starting Concentrations for Screening
Range 1 (High Potency) : 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM
Range 2 (Moderate Potency) : 1 µM, 5 µM, 10 µM, 25 µM, 50 µM
Range 3 (Low Potency) : 10 µM, 25 µM, 50 µM, 100 µM, 200 µM

Note: The optimal range should be determined empirically. IC50 values for similar pyrazolo[1,5-a]pyrimidine compounds have been reported in the low micromolar range (e.g., 1.94-7.07 µM).[11]

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membrane integrity.[16][17]

  • Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.[18]

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 5: Protein Expression Analysis by Western Blot

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins.[20] This is crucial for investigating whether the compound affects the expression or activation state of proteins within key signaling pathways, such as those involved in cell cycle control (e.g., Cdk1) or apoptosis (e.g., Caspase-3).[11]

  • Cell Lysis: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with cold PBS and add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[21]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Sonicate briefly to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[21]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensities relative to a loading control (e.g., β-Actin or GAPDH).

Potential Signaling Pathway for Investigation

Many pyrazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors.[1] A common target is the Raf-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.[4] Investigating key proteins in this pathway via Western blot could provide mechanistic insights.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 7-Aminotriazolo [1,5-a]pyrimidine- 6-carboxylic acid Compound->BRaf Inhibition?

Caption: Hypothetical inhibition of the B-Raf signaling pathway by the test compound.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(34), 23873-23897. [Link]

  • Vallejo-López, M., Galiano-Sánchez, V., & Macías-Mendoza, A. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4995. [Link]

  • Kamal, A., Tamboli, J. R., Nayak, V. L., Adil, S. F., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208–3215. [Link]

  • Singh, A., Sharma, R., Kumar, R., Parua, S., & Singh, R. K. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • ChemBK. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-oxo-. Retrieved from [Link]

  • Lampson, B. L., et al. (2013). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5371-5376. [Link]

  • Catalano, A., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o505-o509. [Link]

  • NIH. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. [Link]

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). What is the protocol of western blot for proteins as large as 180 D?. [Link]

  • Baklanov, M. A., et al. (2025). 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. ChemMedChem. [Link]

  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • Ismail, M. M. F. (2015). Synthesis and in vitro cytotoxic activity of novel pyrazolo [1,5-a]pyrimidines towards breast adenocarcinoma MCF-7 cell line, cell cycle analysis and QSAR studies. Journal of Cancer Science & Therapy. [Link]

  • EPA. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-. Retrieved from [Link]

  • NIH. (2014). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical Chemistry. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Liu, P., et al. (2010). Synthesis and in vitro cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 20(2), 642-645. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

Sources

Cell-based assay development for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-Based Assay Development for the Characterization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the pyrimidine class of heterocyclic molecules, a scaffold known to be a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds, including numerous approved kinase inhibitors.[1][2] Given its novelty, a systematic approach is required to elucidate its biological activity and potential mechanism of action (MoA). This guide provides a comprehensive, multi-phased strategy for the initial cell-based characterization of this compound, moving from broad phenotypic screening to specific pathway analysis and target engagement. The protocols herein are designed to be self-validating and provide a robust framework for researchers to generate reliable and reproducible data, forming a critical foundation for further drug discovery efforts.[3][4]

Phase 1: Foundational Analysis - Assessing General Cellular Impact

Rationale: The First Question

Before investigating complex mechanisms, the primary question is whether 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid exerts any effect on cell viability or proliferation. A general cytotoxicity or anti-proliferative assay serves as the foundational experiment.[5] It establishes a dose-response relationship, providing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This value is crucial for determining appropriate concentration ranges for all subsequent, more complex mechanistic assays. The MTT or MTS assay is a reliable, colorimetric method based on the reduction of a tetrazolium salt by metabolically active cells, making it an excellent starting point.[6][7]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the workflow for the initial assessment of the compound's effect on cell proliferation.

Caption: Workflow for MTT-based cell proliferation/cytotoxicity assay.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is optimized for adherent cells in a 96-well format.[6][8]

Materials:

  • Primary Human Dermal Fibroblasts (HDFs) or a relevant cancer cell line (e.g., A549, MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[6] Include wells for "medium only" (blank) and "cells with vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in DMSO.

    • Perform serial dilutions in serum-free medium to create working concentrations (e.g., from 0.1 nM to 100 µM). The final DMSO concentration in the well should be ≤ 0.5% to avoid vehicle-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the respective compound dilutions. For the negative control, add medium with the same final concentration of DMSO.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6][8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[6]

Data Presentation & Analysis

The results should be tabulated to clearly show the relationship between compound concentration and cell viability.

Concentration (µM)Absorbance (OD 570nm) Replicate 1Absorbance (OD 570nm) Replicate 2Absorbance (OD 570nm) Replicate 3Mean Absorbance% Viability
0 (Vehicle Control)1.2541.2881.2711.271100.0%
0.11.2491.2651.2581.25798.9%
11.1031.1211.1151.11387.6%
100.6450.6810.6620.66352.1%
500.2110.2350.2240.22317.5%
1000.1580.1620.1590.16012.6%

Analysis:

  • Subtract the mean absorbance of the "medium only" blank from all other wells.

  • Calculate "% Viability" for each concentration using the formula: (Mean Absorbance of Treated / Mean Absorbance of Vehicle Control) * 100.[9]

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Phase 2: Mechanistic Elucidation - Pathway and Target Class Interrogation

Rationale: Uncovering the "How"

Once a phenotypic effect is confirmed, the next logical step is to investigate the underlying mechanism. Luciferase reporter assays are a powerful tool for monitoring the activity of specific signal transduction pathways.[10][11] By using reporter constructs where luciferase expression is driven by response elements for key pathways (e.g., NF-κB for inflammation, AP-1 for stress/proliferation), one can quickly screen if the compound modulates these central cellular signaling hubs.[10] Concurrently, given the compound's pyrimidine scaffold, a common feature of kinase inhibitors, assessing its impact on protein phosphorylation is a rational, hypothesis-driven approach.[12][13][14]

Experimental Workflow: Dual-Luciferase Reporter Assay

This workflow details how to assess the compound's effect on a specific signaling pathway, such as NF-κB.

Caption: Dual-luciferase reporter assay workflow for pathway analysis.

Detailed Protocol: NF-κB Dual-Luciferase Reporter Assay

This protocol allows for the normalized assessment of NF-κB pathway activity.[15]

Materials:

  • HEK293 cells.

  • NF-κB firefly luciferase reporter plasmid (containing multiple NF-κB response elements upstream of the luc gene).

  • A control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase expression.

  • Transfection reagent (e.g., Lipofectamine).

  • Dual-Luciferase® Reporter Assay System (Promega or similar).

  • Tumor Necrosis Factor-alpha (TNFα) as a pathway activator.

  • White, opaque 96-well plates suitable for luminescence.

Procedure:

  • Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly reporter and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid for 1 hour.

    • Stimulate the cells with an EC80 concentration of TNFα (e.g., 10 ng/mL) to activate the NF-κB pathway. Include controls: unstimulated, vehicle-treated; stimulated, vehicle-treated.

    • Incubate for 6 hours.

  • Cell Lysis: Discard the medium, wash cells once with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well.[15] Place on an orbital shaker for 15 minutes at room temperature.

  • Luminescence Reading:

    • Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to the well and measure luminescence.[15]

    • Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla reaction. Measure luminescence again.[15]

Data Analysis:

  • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

  • Express the data as a percentage of the activity seen in the "stimulated, vehicle-treated" control.

  • Plot the normalized activity against compound concentration to determine an IC50 for pathway inhibition.

Phase 3: Definitive Proof - Target Engagement in Live Cells

Rationale: Confirming the Direct Interaction

Phenotypic and pathway assays suggest what the compound does, but not necessarily what it directly binds to. Once a putative protein target is identified (e.g., through biochemical screening, proteomics, or computational modeling), confirming that the compound engages this target inside a living cell is the gold standard.[16][17] The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method that measures the binding of a small molecule to a target protein in real-time within live cells.[18] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same protein (acceptor).[16][19] A test compound that binds the target will compete with the tracer, causing a loss of BRET signal.[16]

Principle of NanoBRET™ Target Engagement Assay

The diagram below illustrates the competitive binding mechanism underlying the NanoBRET TE assay.

Caption: Principle of competitive NanoBRET Target Engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol assumes a NanoLuc® fusion construct for the putative target protein is available.[20]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding the Target-NanoLuc® fusion protein.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® Tracer specific for the target protein.

  • Nano-Glo® Substrate.

  • Extracellular NanoLuc® Inhibitor (optional, to reduce background).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the Target-NanoLuc® plasmid and seed into a 96-well assay plate. Incubate for 24 hours.

  • Tracer and Compound Addition:

    • Prepare serial dilutions of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in Opti-MEM.

    • Prepare a solution of the NanoBRET® Tracer in Opti-MEM at 2X the final desired concentration.

    • Add the test compound dilutions to the wells, followed immediately by the tracer solution. Include "tracer only" (no compound) and "no tracer" controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular inhibitor if used.

    • Add the detection reagent to all wells.

    • Read luminescence on a BRET-capable plate reader, measuring both donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emissions simultaneously.

Data Analysis & Interpretation:

  • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

  • Normalize the data by subtracting the "no tracer" background and expressing results relative to the "tracer only" (100% engagement) control.

  • Plot the corrected BRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in a cellular context.[21]

ParameterDescriptionTypical Value
IC50 Concentration of compound that displaces 50% of the tracer. A measure of cellular potency.Varies (nM to µM)
BRET Window The dynamic range of the assay, calculated as the ratio of the maximum BRET signal to the background.> 100 mBU
Z'-factor A measure of assay quality and robustness.> 0.5

Assay Validation and Statistical Considerations

For any cell-based assay to be reliable, it must be properly validated.[22] While full validation under regulatory guidelines (e.g., FDA, ICH) is extensive, key principles should be applied throughout development.[23][24]

  • Robustness: The assay should be insensitive to small variations in method parameters (e.g., incubation times, reagent concentrations).[25]

  • Reproducibility: Results should be consistent across different experiments, days, and operators.

  • Statistical Analysis: For comparing treated groups to a control, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate for multiple comparisons.[26][27] All experiments should be performed with sufficient biological replicates (typically n≥3) to ensure statistical power.[28]

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Huber, W., et al. (2008). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. PubMed Central. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Fujii, Y., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Wang, B., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • KCAS Bio. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Quora. (2024, January 20). How to do the statistical analysis of data collected from the SRB cell viability assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Cell & Gene Therapy Insights. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Amino-2-(methylsulfanyl)[16][18][29]triazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Piras, L., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. PubMed. Retrieved from [Link]

  • Lord, S. J., et al. (2015). Empowering statistical methods for cellular and molecular biologists. PubMed Central. Retrieved from [Link]

  • BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]

  • Regulatory Affairs Professionals Society. (2024, April 30). FDA drafts two guidances on safety testing for cell and gene therapy products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Developing Potency Assays for Cell Therapy Products. Retrieved from [Link]

  • Reddit. (2024, December 27). suitable statistical test for cell assay - anova or T-test?. r/AskStatistics. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

Sources

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid for targeted therapy research

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Preclinical Evaluation of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid in Targeted Therapy Research

Foreword: A Guide to Unlocking Therapeutic Potential

The journey of a small molecule from a chemical scaffold to a clinical candidate is one of rigorous, systematic evaluation. This document serves as a comprehensive guide for the preclinical assessment of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a member of the azolopyrimidine class of compounds. This chemical family is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the core of potent and selective protein kinase inhibitors.[1][2][3] This guide is structured not as a rigid set of instructions, but as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals to methodically characterize the compound's biological activity, identify its molecular target(s), and validate its therapeutic hypothesis in the context of oncology. We will proceed from initial biochemical potency determination through cellular activity and on-target validation, culminating in a discussion of appropriate in vivo models.

PART I: STRATEGIC OVERVIEW & MECHANISTIC HYPOTHESIS

The Azolopyrimidine Scaffold: A Foundation for Kinase Inhibition

The triazolo[1,5-a]pyrimidine core is a bioisostere of purine, enabling it to competitively bind to the ATP-binding pocket of numerous protein kinases. Kinases are critical nodes in cellular signaling pathways that govern proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer. The specific substitutions on the 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid molecule are poised to form key hydrogen bonds and other interactions within a kinase active site, potentially conferring both high potency and selectivity.[2] The primary hypothesis for this compound class is the direct inhibition of an oncogenic protein kinase, leading to the blockade of downstream signaling and subsequent cancer cell death.

The Research Workflow: From Benchtop to Preclinical Model

A successful preclinical evaluation follows a logical progression. The initial goal is to determine if the compound has biological activity at the molecular level. This is followed by assessing its effect in a more complex cellular environment. Finally, we must confirm that the cellular effects are a direct result of the compound engaging its intended target.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation & In Vivo Efficacy Biochem_Assay Biochemical Kinase Assay (Determine IC50) Selectivity_Panel Kinase Selectivity Profiling Biochem_Assay->Selectivity_Panel Validate Hit Cell_Viability Cell Viability Assay (Determine EC50) Selectivity_Panel->Cell_Viability Advance Lead Apoptosis_Assay Apoptosis / Cell Death Assays Cell_Viability->Apoptosis_Assay Confirm Cytotoxicity Target_Engagement Target Engagement Assay (e.g., Western Blot, NanoBRET) Apoptosis_Assay->Target_Engagement Link Phenotype to Target In_Vivo_Models In Vivo Xenograft Models (Assess Efficacy) Target_Engagement->In_Vivo_Models Confirm MoA

Caption: High-level workflow for preclinical evaluation of a targeted agent.

PART II: CORE PROTOCOLS & METHODOLOGIES

This section provides detailed, step-by-step protocols for the foundational assays required to characterize 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Protocol: In Vitro Biochemical Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against a purified target kinase. This is the most direct measure of a compound's potency against its molecular target.

Causality: This assay isolates the kinase, substrate, and inhibitor from other cellular components. A positive result (low IC50) strongly indicates a direct interaction between the compound and the enzyme. We will use a luminescence-based ADP detection assay (e.g., ADP-Glo™), which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified, active recombinant kinase of interest.

  • Kinase-specific peptide substrate.

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (stock solution in 100% DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • ATP solution.

  • Kinase reaction buffer.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Plating: Create a 10-point, 1:3 serial dilution series of the compound in DMSO. Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells for "high activity" controls and wells without kinase for "background" controls.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in the reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in the reaction buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.[4]

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C. This time may require optimization.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_High_Activity - Signal_Background)).

  • Plot the % Inhibition versus the logarithm of the compound concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.

Protocol: Cell-Based Viability Assay

Objective: To determine the 50% effective concentration (EC50) required to reduce the viability of a cancer cell line. This assay provides a broader assessment of the compound's anti-proliferative or cytotoxic effects.

Causality: Unlike a biochemical assay, a cell-based assay integrates multiple factors, including cell membrane permeability, metabolic stability, and potential efflux by cellular pumps.[5][6] A potent EC50 that is reasonably close to the biochemical IC50 (typically within 10-fold) suggests good "cell penetration" and on-target activity in a biological system.

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (stock in 100% DMSO).

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega or similar).

  • White, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into the 96-well plate at a pre-determined density (e.g., 2,000 cells/well in 90 µL of medium). Allow cells to adhere overnight.

  • Compound Dosing: Prepare a serial dilution of the compound in culture medium. Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include "vehicle control" wells (medium with DMSO only).

  • Incubation: Incubate the plate for 72 hours. This duration typically allows for 2-3 cell doublings in the control wells.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data: % Viability = 100 * (Signal_Compound / Signal_Vehicle_Control).

  • Plot % Viability versus the logarithm of the compound concentration.

  • Fit the curve using a four-parameter logistic equation to calculate the EC50 value.

Protocol: Western Blot for Target Engagement

Objective: To visually confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within the cell.

Causality: This protocol provides direct evidence of the mechanism of action. A dose-dependent reduction in the phosphorylated (active) form of the target kinase, without a change in the total amount of the kinase protein, is the gold standard for confirming on-target engagement in a cellular context.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK pRTK p-RTK (Active) RTK->pRTK Phosphorylation RAS RAS pRTK->RAS Inhibitor 7-Aminotriazolo... Inhibitor Inhibitor->pRTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Simplified MAPK signaling pathway showing inhibitor action.

Materials & Procedure:

  • Cell Treatment & Lysis: Grow cells to 70-80% confluency in 6-well plates. Starve cells of serum overnight if the pathway is activated by growth factors. Treat with a dose range of the compound (e.g., 0.1x to 10x the EC50) for 1-4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Use a BCA assay to determine and normalize protein concentrations for all samples.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: After imaging, strip the membrane and re-probe with antibodies for the total target protein (e.g., anti-Total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

PART III: DATA INTERPRETATION & NEXT STEPS

Correlating Data for Decision Making

The data from these core assays should be viewed in concert to build a compelling case for the compound.

Table 1: Example Data Profile for a Promising Compound

Assay Parameter Result Interpretation
Biochemical Assay IC50 vs. Target Kinase 25 nM Potent, direct inhibition of the purified enzyme.
Cell Viability Assay EC50 vs. Dependent Cell Line 200 nM Good cellular potency, suggesting adequate membrane permeability and on-target action.
Western Blot p-Target Inhibition (at 200 nM) >90% reduction Strong evidence of on-target engagement at the cellular EC50 concentration.

| Western Blot | p-Downstream Inhibition (at 200 nM) | >90% reduction | Confirms blockade of the intended signaling pathway. |

Advancing to In Vivo Models

With strong in vitro and cellular data, the next logical step is to assess efficacy in a living organism.[7]

  • Cell Line-Derived Xenografts (CDX): Human cancer cells from the viability assays are implanted subcutaneously or orthotopically into immunodeficient mice.[8][9] These models are robust and excellent for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunodeficient mice.[10][11] These models better retain the heterogeneity and architecture of the original human tumor and are considered more clinically relevant.[8]

The choice of model depends on the research question. Efficacy is typically measured by tumor growth inhibition (TGI) over a period of dosing with the compound.

PART IV: REFERENCES

  • Title: In Vivo Oncology Models for Drug Discovery Source: Crown Bioscience URL: [Link]

  • Title: In Vivo Pharmacology Models for Cancer Target Research Source: Springer Nature Experiments URL: [Link]

  • Title: In Vivo Models Source: Biocompare URL: [Link]

  • Title: In Vivo Pharmacology Models for Cancer Target Research Source: PubMed URL: [Link]

  • Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Cancer Models Source: Charles River Laboratories URL: [Link]

  • Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Unlocking the Potential of Cell-Based Assays in Modern Scientific Research Source: Vipergen URL: [Link]

  • Title: Cell-Based Assays for Cell and Gene Therapies Source: Agilent URL: [Link]

  • Title: Cancer Cell-Based Assays Source: Charles River Laboratories URL: [Link]

  • Title: 7-Amino-2-(methylsulfanyl)[8][10][11]triazolo[1,5-a]pyrimidine-6-carboxylic acid Source: PubChem URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Kinase Screening and Profiling : Methods and Protocols Source: National Institutes of Health URL: [Link]

  • Title: 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K Source: PubMed URL: [Link]

  • Title: Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries Source: Wiley-VCH URL: [Link]

  • Title: InhibiScreen Kinase Inhibitor Assay Technical Video Source: YouTube URL: [Link]

  • Title: Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles Source: Chem-Station URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PubMed Central URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central URL: [Link]

Sources

Application Notes & Protocols: Antimicrobial and Antifungal Applications of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyrimidine Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The fused heterocyclic system of 1,2,4-triazolo[1,5-a]pyrimidine represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) microbial strains necessitates the development of novel therapeutic agents with unique mechanisms of action.[4] Derivatives of the 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid core are of particular interest. The amino and carboxylic acid moieties at the 7- and 6-positions, respectively, serve as versatile synthetic handles for introducing diverse pharmacophores, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. Several studies have reported that compounds based on this scaffold exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][5]

This guide provides a comprehensive overview and detailed laboratory protocols for researchers engaged in the synthesis, screening, and evaluation of this promising class of compounds.

Hypothesized Mechanism of Action

While the precise mechanism for all derivatives is still under investigation, a primary mode of action for many triazolopyrimidine-based antimicrobials is the inhibition of essential bacterial enzymes.[5] Being analogues of DNA purine bases, these compounds are plausible substrates for various enzymatic processes.[2] Key targets identified in related scaffolds include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, and their inhibition leads to cell death. Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against DNA gyrase.[2][5]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides. Inhibition of DHFR disrupts DNA synthesis and repair. Some triazolopyrimidines have been identified as dual inhibitors of both DNA gyrase and DHFR.[4][5]

  • Cell Wall Biosynthesis: For certain carboxamide derivatives, macromolecular synthesis assays have pointed towards the inhibition of cell-wall biosynthesis as the primary target.[2]

The multifaceted potential of this scaffold allows for the development of agents that may act on single or multiple targets, a desirable trait for overcoming resistance.

Core Synthesis Strategy: A General Approach

The synthesis of the 7-aminotriazolo[1,5-a]pyrimidine core often involves the cyclocondensation of a 5-amino-1,2,4-triazole with a suitable three-carbon synthon.[1] While numerous specific pathways exist, a common and effective strategy involves the reaction of 3-amino-1,2,4-triazole with derivatives of ethyl acetoacetate or similar reagents. Further modifications can be made to introduce the desired substituents. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A 3-Amino-1,2,4-triazole C Cyclocondensation A->C B ß-Ketoester or Chalcone Derivative B->C D Triazolo[1,5-a]pyrimidine Core C->D E Halogenation / Activation D->E F Nucleophilic Substitution (e.g., Amination) E->F G Final Derivative F->G

A generalized synthetic workflow for derivatives.
Application Note 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives against a panel of clinically relevant bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[6]

4.1. Rationale and Causality

The broth microdilution method is a standardized, quantitative technique that is widely used in antimicrobial susceptibility testing.[6][7] It offers several advantages, including the ability to test multiple compounds against multiple organisms simultaneously in a 96-well plate format, which is efficient and requires small volumes of reagents.[7][8] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic and facultatively anaerobic bacteria as its composition is standardized to ensure reproducibility.

4.2. Detailed Protocol: Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (dissolved in 100% DMSO to a stock concentration of 10 mg/mL)

  • 96-well sterile microtiter plates[6]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[4][9]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.[10]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[11]

    • Add 100 µL of the test compound stock solution (or positive control antibiotic) at 2x the highest desired final concentration to the first column of wells (Column 1).

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[11]

    • Continue this serial dilution across the plate to Column 10. Discard 100 µL from Column 10.[11]

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).[6]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells in Columns 1 through 11. Do not add bacteria to Column 12.[11]

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation:

    • After incubation, examine the plates for visible turbidity. A plate reader can be used to measure absorbance at 600 nm for a more quantitative result.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[6]

4.3. Data Presentation: Example MIC Table
CompoundDerivative SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
TP-001 -H3264>128
TP-002 -4-Cl-Phenyl4832
TP-003 -2,4-di-F-Phenyl2416
Ciprofloxacin (Positive Control)0.50.251
Application Note 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the MIC of the synthesized derivatives against pathogenic fungi, such as Candida albicans and Aspergillus fumigatus.

5.1. Rationale and Causality

The principles of antifungal susceptibility testing are similar to antibacterial testing, but the media and growth conditions are adapted for fungi. RPMI-1640 medium, buffered with MOPS, is the standard medium for testing most yeasts and filamentous fungi. The inoculum preparation is also different, requiring counting of spores or yeast cells using a hemocytometer to achieve a standardized concentration.

5.2. Detailed Protocol: Antifungal Broth Microdilution

This protocol is based on CLSI document M27 for yeasts and M38 for filamentous fungi.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)[4][9]

  • Sabouraud Dextrose Agar (for culture)

  • Hemocytometer

Procedure:

  • Preparation of Fungal Inoculum:

    • For Yeasts (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Prepare a suspension in sterile saline and adjust to a concentration of 1-5 x 10⁶ cells/mL using a spectrophotometer and/or hemocytometer. Dilute this suspension 1:1000 in RPMI-1640 to get a final inoculum of 0.5-2.5 x 10³ cells/mL.

    • For Molds (A. fumigatus): Culture the mold on potato dextrose agar until sporulation occurs. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Count spores with a hemocytometer and adjust to 0.4-5 x 10⁴ spores/mL.

  • Plate Setup and Inoculation:

    • Follow the same serial dilution procedure as described in the antibacterial protocol (Section 4.2), using RPMI-1640 as the broth.

    • Inoculate the wells with the standardized fungal suspension.

  • Incubation:

    • Incubate at 35°C for 24-48 hours for C. albicans or 48-72 hours for A. fumigatus.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50% for azoles like fluconazole, or 100% for polyenes and the test compounds) in turbidity compared to the growth control.

Screening_Workflow A Synthesized Compound Library B Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) A->B C Broth Microdilution Assay (96-well plates) B->C F Incubate (18-72 hrs) C->F D Bacterial Panel (Gram+, Gram-) D->C E Fungal Panel (Yeast, Mold) E->C G Read Plates (Visual / Spectrophotometer) F->G H Determine MIC Values G->H I Data Analysis & SAR Studies H->I

Workflow for antimicrobial and antifungal screening.
Application Note 3: Preliminary Cytotoxicity and Selectivity Profiling

Objective: To assess the in vitro cytotoxicity of promising compounds against a mammalian cell line and calculate the Selectivity Index (SI), a critical parameter for gauging therapeutic potential.

6.1. Rationale and Causality

An ideal antimicrobial agent should be highly toxic to pathogens but minimally toxic to host cells. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[12] By comparing the concentration that inhibits 50% of microbial growth (MIC) to the concentration that is toxic to 50% of mammalian cells (CC₅₀), we can calculate the Selectivity Index (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity for the pathogen.[15][16]

6.2. Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[12]

    • Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the test compounds in growth medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (untreated control) and "medium only" (background control).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]

    • Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

6.3. Calculating the Selectivity Index (SI)

The selectivity index provides a quantitative measure of a compound's therapeutic window.[16]

Formula: Selectivity Index (SI) = CC₅₀ (mammalian cells) / MIC (pathogen)

An SI greater than 10 is generally considered a promising result for a potential therapeutic agent.[16]

Selectivity_Index A Evaluate Activity against Pathogen B Determine MIC Value A->B E Calculate Selectivity Index (SI = CC₅₀ / MIC) B->E C Evaluate Toxicity against Host Cells D Determine CC₅₀ Value C->D D->E F High SI: Promising Candidate E->F

The logical relationship of the Selectivity Index.
References
  • 9][12][13]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances

Sources

Application Notes and Protocols for the Pharmacokinetic Profiling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Pharmacokinetic Profiling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

The 7-aminotriazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors for oncology.[1][2] The specific compound, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, holds promise as a novel therapeutic agent. However, to translate this potential into a viable clinical candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust pharmacokinetic evaluation of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. The protocols outlined herein are designed to establish a foundational understanding of the compound's in vitro ADME properties and its in vivo behavior in preclinical species. Adherence to these methodologies will generate reliable data to inform lead optimization, dose selection for efficacy and toxicology studies, and ultimately, to support regulatory submissions for investigational new drug (IND) applications.[3][5]

Part 1: In Vitro ADME Profiling: Foundational Assessment of Drug-like Properties

Early-stage in vitro ADME assays are crucial for identifying potential liabilities of a drug candidate before significant resources are invested in in vivo studies.[6][7][8] These assays provide key data on the physicochemical and biochemical properties that govern a compound's pharmacokinetic behavior.

Physicochemical Characterization

The intrinsic properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid will significantly influence its absorption and distribution.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) influences membrane permeability and tissue distribution.

Table 1: Physicochemical Properties of a Related Compound

PropertyValueSource
Molecular Weight179.14 g/mol [9]
Predicted Properties for a Similar Structure
XLogP30.7[10]
Topological Polar Surface Area114 Ų[10]

Note: The data above is for a closely related analog, 7-Amino-2-(methylsulfanyl)[6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and serves as an initial estimate. Experimental determination for the target compound is essential.

In Vitro Metabolism and Stability

Understanding the metabolic fate of a compound is central to predicting its half-life and potential for drug-drug interactions.[8][11]

  • Metabolic Stability in Liver Microsomes and Hepatocytes: These assays assess the intrinsic clearance of the compound by phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., glucuronidation) metabolic enzymes.

  • Cytochrome P450 (CYP) Inhibition: This assay determines if the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.[6][7]

  • CYP Reaction Phenotyping: Identifies the specific CYP enzymes responsible for the compound's metabolism.[7]

In Vitro Permeability and Transporter Interaction

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution.

  • Caco-2 Permeability: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It provides an estimate of intestinal absorption and can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

  • Transporter Substrate and Inhibition Assays: Investigates interactions with key uptake (e.g., OATPs, OATs, OCTs) and efflux (P-gp, BCRP, MRPs) transporters.

Part 2: In Vivo Pharmacokinetic Studies: Characterizing the Compound's Fate in a Biological System

In vivo studies in preclinical species are essential to understand the integrated effects of ADME processes and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[5][12]

Animal Model Selection

The choice of animal species should be scientifically justified. Rodents (mice or rats) are typically used for initial PK screening due to their well-characterized physiology and handling feasibility.[13]

Study Design and Dosing
  • Dose Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability.

  • Route of Administration: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute oral bioavailability.

  • Dose Levels: At least one dose level should be tested, and the selection should be based on in vitro data and any available toxicology information.

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is the matrix for bioanalysis.

Part 3: Bioanalytical Method Development and Validation: Quantifying the Compound in Biological Matrices

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[14][15][16][17]

LC-MS/MS Method Development
  • Mass Spectrometry (MS) Optimization: Tuning of the mass spectrometer to identify the optimal precursor and product ions for the analyte and an internal standard (IS).

  • Chromatographic Separation: Development of a liquid chromatography method to separate the analyte from endogenous matrix components.

  • Sample Preparation: A simple and reproducible method, such as protein precipitation, is often preferred for initial studies.[16][18]

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[18][19] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity, LLOQ, and ULOQ

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Stability

Protocols

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
  • Prepare Microsomal Incubation Mixture: In a 96-well plate, combine rat liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubate: Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (final concentration 1 µM) to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage.

  • Blood Collection: Collect sparse blood samples (approximately 100 µL) from a subset of animals at each time point (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Data Analysis: Analyze plasma concentrations versus time using non-compartmental analysis to determine key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability
Protocol 3: LC-MS/MS Bioanalytical Method for Quantification in Rat Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and IS.

Data Interpretation and Reporting

The data generated from these studies will provide a comprehensive pharmacokinetic profile of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. The results should be compiled into a detailed report that includes:

  • A summary of the in vitro ADME properties.

  • The pharmacokinetic parameters from the in vivo studies.

  • A discussion of the compound's overall pharmacokinetic profile and its implications for further development.

This information is critical for making informed decisions in the drug discovery and development process.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization iv_dose Intravenous (IV) Dosing acclimatization->iv_dose po_dose Oral (PO) Dosing acclimatization->po_dose formulation Dose Formulation formulation->iv_dose formulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis report Reporting pk_analysis->report

Caption: Workflow for the in vivo pharmacokinetic study.

Logical Flow of Pharmacokinetic Profiling

G invitro In Vitro ADME (Solubility, Stability, Permeability) invivo In Vivo PK Study (Rat - IV & PO) invitro->invivo pk_params Pharmacokinetic Parameters (Cmax, AUC, t1/2, F%) invivo->pk_params bioanalytical Bioanalytical Method (LC-MS/MS) bioanalytical->invivo decision Go/No-Go Decision Lead Optimization pk_params->decision

Caption: Logical flow of the pharmacokinetic profiling process.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • European Chemicals Agency. (2012). Guidance for risk assessment of chemicals in consumer articles and products. Retrieved from [Link]

  • Prolytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Japan Chemical Industry Association. (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Hansen, M., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 896-901. [Link]

  • Li, Y., et al. (2015). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Chromatography B, 997, 151-157. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4487. [Link]

  • European Chemicals Agency. (2016). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15: Consumer exposure assessment. Retrieved from [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542. [Link]

  • Basilicata, M. G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259122. [Link]

  • Lexgo. (n.d.). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Amino-2-(methylsulfanyl)[6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. Retrieved from [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1525-1542. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds) Clinical Trials in the Neurosciences. Frontiers of Neurology and Neuroscience, vol 25. Karger, Basel. [Link]

  • Zhang, Y., & Zhang, R. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-9. [Link]

  • Di Nicola, C., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o503-o507. [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137852. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Retrieved from [Link]

  • Norman, M. H., et al. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 51(13), 3942-3954. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3169. [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. [Link]

Sources

Fluorescent labeling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid for cellular imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Fluorescent Labeling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid for Cellular Imaging

Abstract

The visualization of small molecule interactions within cellular environments is a cornerstone of modern drug discovery and chemical biology. 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives represent a class of compounds with significant biological interest.[1][2] To elucidate their mechanism of action, cellular uptake, and subcellular localization, stable and robust fluorescent labeling is required. This document provides a comprehensive guide for the fluorescent labeling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid by targeting its carboxylic acid moiety. We detail a two-step carbodiimide-mediated coupling protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate an amine-containing fluorescent dye.[3][4] This guide includes detailed, field-tested protocols for the conjugation reaction, purification of the final product, and its application in cellular imaging, designed for researchers in cell biology and drug development.

Principle of the Labeling Chemistry

The chosen strategy involves the covalent attachment of a fluorescent probe to the carboxylic acid group of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This approach leaves the 7-amino group unmodified, which may be critical for its biological activity. The conjugation is achieved via carbodiimide chemistry, a versatile and widely-used method for forming stable amide bonds between a carboxyl group and a primary amine under mild aqueous conditions.[4][5]

The reaction proceeds in two distinct steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the pyrimidine ring to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[5][6]

  • Formation of a Stable Intermediate and Amide Bond Formation: To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][7] This semi-stable ester then efficiently reacts with the primary amine of the chosen fluorophore, creating a stable amide bond and releasing NHS.[8] This two-step process minimizes side reactions and improves the yield of the desired conjugate.[6]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation & Amine Coupling Py_COOH Pyrimidine-COOH Intermediate1 O-acylisourea (Unstable Intermediate) Py_COOH->Intermediate1 + EDC EDC EDC Intermediate2 Amine-Reactive NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS FinalProduct Pyrimidine-CO-NH-Fluorophore (Stable Conjugate) Intermediate2->FinalProduct + Fluorophore-NH2 AmineDye Fluorophore-NH2

Caption: EDC/NHS coupling reaction workflow.

Fluorophore Selection: A Critical Choice

The selection of the fluorophore is paramount for successful cellular imaging. The ideal dye should possess high photostability, a large quantum yield, good cell permeability (for intracellular targets), and spectral properties compatible with the available microscopy equipment.[9][10] The fluorophore must contain a primary amine for conjugation via the EDC/NHS chemistry.

Table 1: Recommended Amine-Reactive Fluorophores for Cellular Imaging

Fluorophore NameExcitation (nm)Emission (nm)ColorKey Features & Considerations
CF®488A, Amine 490515GreenExcellent photostability and brightness. A superior alternative to FITC. Good for general-purpose imaging.[11]
CF®568, Amine 562583OrangeBright and highly photostable. Good for multiplexing with green and far-red dyes.[11]
CF®647, Amine 650665Far-RedIdeal for reducing cellular autofluorescence. Suitable for deep tissue or in vivo imaging.[11]
ATTO 565, Amine 564590RedKnown for high photostability and brightness. Often used in single-molecule imaging applications.[12]
Rhodamine 110, Amine 498520GreenA classic, bright green fluorophore. Can be sensitive to environmental pH.[]

Detailed Protocols

PART A: Fluorescent Labeling of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

This protocol describes the two-step coupling of an amine-containing dye to the target molecule.

3.1. Materials and Reagents

  • 7-Amino[14][15][16]triazolo[1,5-a]pyrimidine-6-carboxylic acid (MW: 179.14 g/mol )[17]

  • Amine-functionalized fluorescent dye (see Table 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, MW: 191.70 g/mol )

  • N-hydroxysuccinimide (NHS, MW: 115.09 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Reaction Vials (amber or covered in foil)

  • Magnetic Stirrer and Stir Bars

3.2. Step-by-Step Protocol

Causality Note: The reaction is performed in two steps with different pH conditions to optimize each stage. The initial carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), which protonates the carboxyl group, making it more susceptible to carbodiimide attack while minimizing hydrolysis.[6] The subsequent reaction of the NHS ester with the primary amine of the dye is most efficient at a slightly basic pH (8.0-8.5), where the amine is deprotonated and thus more nucleophilic.[14][16]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the amine-functionalized dye in anhydrous DMF or DMSO.

    • Prepare fresh before use: Prepare a 100 mM solution of EDC in Activation Buffer.

    • Prepare fresh before use: Prepare a 100 mM solution of NHS in Activation Buffer.

  • Activation of Carboxylic Acid (Step 1):

    • In an amber reaction vial, add 1 equivalent of the 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid stock solution.

    • Add 5-10 equivalents of the freshly prepared EDC solution.

    • Add 5-10 equivalents of the freshly prepared NHS solution.

    • Vortex the mixture gently and allow it to react for 30-60 minutes at room temperature with gentle stirring. This forms the semi-stable NHS-ester.[7]

  • Coupling with Amine-Functionalized Dye (Step 2):

    • Add 1.5-2.0 equivalents of the amine-functionalized dye stock solution to the activated mixture.

    • Adjust the reaction pH to 8.0-8.5 by adding a small volume of Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light, with continuous stirring.

  • Quenching the Reaction (Optional but Recommended):

    • To quench any remaining unreacted NHS-esters, add a small amount of a primary amine-containing buffer like Tris or hydroxylamine to a final concentration of ~50 mM. Incubate for 30 minutes.

PART B: Purification and Characterization

Trustworthiness Note: Purification is a critical, non-negotiable step. Unreacted (free) dye is highly fluorescent and will lead to high background noise and false-positive signals during imaging, invalidating the results. Characterization confirms the success of the conjugation.

3.3. Purification via HPLC

  • Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purifying small molecule conjugates.

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used.

  • Detection: Monitor the elution profile using a UV-Vis detector (at the absorbance maximum of the pyrimidine and the dye) and a fluorescence detector (at the dye's Ex/Em wavelengths).

  • Procedure:

    • Inject the reaction mixture onto a C18 column.

    • Run a gradient from ~5% to 95% acetonitrile over 30-40 minutes.

    • Collect fractions corresponding to the major fluorescent peak that has a different retention time from the free dye. The conjugate, being more hydrophobic than the starting pyrimidine, will typically elute later.

    • Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.

3.4. Characterization

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the identity of the product by verifying its molecular weight, which should be the sum of the pyrimidine molecule and the fluorophore, minus the mass of water (18.02 Da).

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugate. The spectrum should show two absorbance maxima: one corresponding to the 7-Aminotriazolo[1,5-a]pyrimidine core and one corresponding to the conjugated fluorophore.

PART C: Protocol for Cellular Imaging

3.5. Materials and Reagents

  • Purified fluorescently labeled 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid conjugate.

  • Cell line of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional).

  • Fluorescence microscope with appropriate filter sets for the chosen dye and counterstain.

3.6. Step-by-Step Protocol

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.

  • Preparation of Staining Solution: Prepare a working solution of the fluorescent conjugate in complete cell culture medium. The optimal concentration must be determined empirically but typically ranges from 100 nM to 10 µM. Titration is essential to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.

  • Cellular Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate at 37°C in a CO2 incubator. Incubation time can range from 15 minutes to several hours, depending on the compound's uptake kinetics.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with warm PBS or complete medium to remove any unbound conjugate.

  • Counterstaining (Optional):

    • If desired, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL in medium) for 10-15 minutes at 37°C.

    • Wash again with warm PBS.

  • Imaging:

    • Add fresh, phenol red-free imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope (wide-field, confocal, or TIRF).[18][19] Use the appropriate laser lines and emission filters for your chosen fluorophore (e.g., ~490 nm excitation and ~515 nm emission for a CF488A conjugate).

Overall Experimental Workflow

G Start Start: 7-Aminotriazolo[1,5-a] pyrimidine-6-COOH Activation Step 1: Activate COOH with EDC/NHS in MES Buffer (pH 5.5) Start->Activation Coupling Step 2: Couple with Amine-Fluorophore in Bicarbonate Buffer (pH 8.3) Activation->Coupling Purification Step 3: Purify Conjugate (RP-HPLC) Coupling->Purification Characterization Step 4: Characterize (Mass Spec, UV-Vis) Purification->Characterization Imaging Step 5: Cellular Imaging (Incubate, Wash, Image) Characterization->Imaging End Data Analysis Imaging->End

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help researchers, scientists, and drug development professionals maximize the yield and purity of this important heterocyclic compound.

Synthesis Overview & Core Principles

The most common and reliable route for synthesizing 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid involves a three-step process starting from 3-amino-1,2,4-triazole. Understanding the function of each step is critical for effective troubleshooting.

The overall transformation proceeds as follows:

  • Condensation: Reaction of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

  • Cyclization: High-temperature intramolecular cyclization of the enamine to yield the fused triazolopyrimidine ring system, specifically ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Reaction Pathway Visualization

Reaction_Scheme A 3-Amino-1,2,4-triazole + DEEMM B Enamine Intermediate (Diethyl 2-(((1H-1,2,4-triazol-3-yl)amino)methylene)malonate) A->B Step 1: Condensation (e.g., EtOH, Reflux) C Ethyl 7-aminotriazolo[1,5-a]- pyrimidine-6-carboxylate B->C Step 2: Cyclization (High Temp, e.g., Dowtherm A) D 7-Aminotriazolo[1,5-a]- pyrimidine-6-carboxylic acid C->D Step 3: Saponification (e.g., NaOH, H2O)

Caption: Overall synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this synthesis? A: A well-optimized process should yield between 65-75% over the three steps. The cyclization step is often the primary bottleneck affecting the overall yield.

Q2: How critical is the purity of the starting 3-amino-1,2,4-triazole? A: It is absolutely critical. Impurities can interfere with the initial condensation and lead to a complex mixture of side products that are difficult to remove, especially those that can also react with DEEMM. We recommend recrystallizing commercial 3-amino-1,2,4-triazole from water or ethanol before use.

Q3: Can I use a different malonate derivative instead of DEEMM? A: Yes, other reagents like diethyl 2-(ethoxymethylene)malonate are commonly used.[1] However, DEEMM is often preferred due to its high reactivity and commercial availability. The key is having a biselectrophilic three-carbon unit that can react with the amino group and an adjacent ring nitrogen of the aminotriazole.[2][3]

Q4: My final product has poor solubility. How can I purify it effectively? A: The final carboxylic acid product is often purified by precipitation. After saponification, the product exists as a sodium salt in the basic solution. Careful acidification with an acid like acetic acid to a specific pH (typically pH 3-4) will cause the protonated carboxylic acid to precipitate. This allows for isolation by filtration, followed by washing with water and a non-polar solvent like diethyl ether to remove residual impurities.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield in the Condensation Step (Step 1)

Q: My initial reaction between 3-amino-1,2,4-triazole and DEEMM gives a low yield of the enamine intermediate. What's going wrong?

A: This is a common issue often traced back to reaction conditions or reagent quality.

  • Causality & Explanation: The condensation is a nucleophilic attack of the amino group onto the electrophilic carbon of DEEMM. The reaction's success depends on the nucleophilicity of the amine and the integrity of the DEEMM.

    • Moisture: DEEMM can be hydrolyzed by water, reducing its effective concentration. The use of anhydrous solvents is paramount.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, using a slight excess (1.05-1.1 equivalents) of DEEMM can drive the reaction to completion, compensating for any minor degradation.

    • Temperature: While refluxing in ethanol is standard, excessively high temperatures for prolonged periods can lead to side reactions or degradation of the product.

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol as the solvent. Dry all glassware thoroughly before use.

    • Verify Reagent Quality: Use freshly opened or properly stored DEEMM. If in doubt, distill it under reduced pressure.

    • Optimize Stoichiometry: Begin with 1.05 equivalents of DEEMM relative to the aminotriazole.

    • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the aminotriazole spot is a good indicator of completion. The reaction should typically be complete within 2-4 hours at reflux.

Problem 2: Incomplete Cyclization or Isomer Formation (Step 2)

Q: During the high-temperature cyclization, I get a low yield of the desired ethyl ester, and I suspect I'm forming isomers. Why does this happen?

A: This is the most challenging step. Success hinges on thermal energy control and understanding the potential for alternative cyclization pathways, including the Dimroth rearrangement.

  • Causality & Explanation:

    • Insufficient Temperature: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier. If the temperature is too low, the reaction will be sluggish or incomplete. High-boiling point solvents like Dowtherm A or diphenyl ether are used for this reason.

    • Isomer Formation (Dimroth Rearrangement): The initial cyclization can potentially form a kinetically favored but thermodynamically less stable[4][5][6]triazolo[4,3-a]pyrimidine isomer. Under the high-temperature, acid- or base-catalyzed conditions that can arise from impurities, this can rearrange to the desired, more stable[4][5][6]triazolo[1,5-a]pyrimidine.[4][6][7][8] However, this rearrangement might not be efficient, or side reactions can occur, leading to a mixture of products and reduced yield of the target compound.[6][7]

  • Solutions & Protocols:

    • High-Boiling Point Solvent is Key: Use a solvent like Dowtherm A and ensure the reaction temperature reaches 240-250 °C. A heating mantle with a temperature controller and vigorous stirring is essential for uniform heat distribution.

    • Control Reaction Time: Heat the reaction for a specific duration, typically 30-60 minutes. Prolonged heating can lead to decomposition and tar formation. The reaction should be cooled promptly once complete.

    • Isolate the Intermediate: Ensure the enamine intermediate from Step 1 is pure and dry before proceeding. Impurities can catalyze unwanted side reactions.

    • Purification Strategy: After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexane or toluene to precipitate the crude product. This crude solid can then be recrystallized from a solvent like ethanol or ethyl acetate to achieve high purity.

Problem 3: Incomplete Saponification or Product Degradation (Step 3)

Q: The hydrolysis of my ethyl ester is slow, or my final yield of the carboxylic acid is low after workup.

A: Saponification issues usually relate to the concentration of the base, temperature, or the workup procedure.

  • Causality & Explanation: Saponification is the base-mediated hydrolysis of the ester.

    • Insufficient Base: At least one equivalent of NaOH is needed to hydrolyze the ester and one to deprotonate the final carboxylic acid. Using 2.5-3.0 equivalents ensures the reaction goes to completion in a reasonable time.

    • Temperature: Heating is required to accelerate the hydrolysis. Heating on a steam bath or at 80-90 °C is typical. However, excessively high temperatures or prolonged heating in strong base can risk opening the pyrimidine ring.

    • Precipitation pH: The pKa of the carboxylic acid dictates the optimal pH for precipitation. If the pH is too low (too much strong acid) or too high (incomplete neutralization), the product will remain dissolved in the aqueous layer, drastically reducing the isolated yield.

  • Solutions & Protocols:

    • Use Sufficient Base: Employ 2.5-3.0 equivalents of NaOH in water.

    • Controlled Heating: Heat the mixture at 80-90 °C and monitor the disappearance of the starting ester by TLC. The reaction is usually complete within 2-4 hours.

    • Precise Acidification: Cool the reaction mixture in an ice bath. Slowly add glacial acetic acid dropwise while monitoring the pH with a pH meter or pH paper. The product should precipitate as a fine solid, typically around pH 3-4.

    • Thorough Isolation: After filtration, wash the collected solid with cold water to remove salts, and then with a solvent like acetone or ether to remove non-polar impurities and aid in drying.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Step 1: Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate
  • To a stirred suspension of 3-amino-1,2,4-triazole (10.0 g, 0.119 mol) in anhydrous ethanol (150 mL), add diethyl ethoxymethylenemalonate (DEEMM) (27.0 g, 0.125 mol, 1.05 eq).

  • Heat the mixture to reflux and maintain for 3 hours. A clear solution should form, followed by the precipitation of the intermediate.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum. This provides the enamine intermediate.

  • Add the dried intermediate to Dowtherm A (100 mL) and heat the mixture to 245-250 °C with vigorous stirring for 45 minutes.

  • Cool the reaction mixture to below 100 °C and dilute with hexane (200 mL).

  • Stir the mixture for 1 hour, then filter the precipitated solid. Wash thoroughly with hexane and then diethyl ether.

  • Recrystallize the crude solid from ethanol to yield pure ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate.[9]

Step 2: Synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid
  • Suspend the purified ethyl ester (10.0 g, 0.048 mol) in a solution of sodium hydroxide (5.8 g, 0.144 mol, 3.0 eq) in water (100 mL).

  • Heat the mixture to 90 °C with stirring for 3 hours, during which the solid should dissolve completely.

  • Cool the solution in an ice bath and acidify by the dropwise addition of glacial acetic acid until the pH reaches 3-4.

  • A thick white precipitate will form. Stir for 30 minutes in the ice bath.

  • Filter the solid, wash with copious amounts of cold water, followed by a wash with acetone.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.[10]

Data Summary & Expected Yields

StepReactionTypical Yield (Standard Conditions)Expected Yield (Optimized Protocol)Key Optimization Parameters
1 Condensation & Cyclization65-75%80-88%Anhydrous solvent, precise temperature control (245-250 °C), pure starting materials.
2 Saponification80-90%>95%Sufficient NaOH (3 eq), controlled acidification to pH 3-4 for precipitation.
Overall Total Synthesis 52-68% 76-84% Combination of all optimized parameters.

Troubleshooting Workflow

This decision tree can guide you through diagnosing yield issues systematically.

Caption: A decision tree for troubleshooting low yield issues.

References

  • Al-Ostoot, F. H., K. M. Al-Tifi, A. M. Al-Majidi, and Y. S. Al-Resayes. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Journal of General Chemistry, 91(5), 845-863. Available from: [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. Available from: [Link]

  • Ghattas, A. K., et al. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry, 19(5), 597-611. Available from: [Link]

  • Hassan, A. A., et al. (2021). Dimroth rearrangement-based synthesis of novel derivatives of[4][7]selenazolo[5,4-e][4][5][6]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923-937. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. PubChem Compound Database. Retrieved from: [Link]

  • Nenajdenko, V. G., et al. (2021). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][6]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 17, 1346-1354. Available from: [Link]

  • Shaaban, M. R., et al. (2018). A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. Journal of Heterocyclic Chemistry, 55(10), 2336-2343. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3328. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-amino-[4][5][6]triazolo[1,5-a]pyrimidine-6-carboxylate. PubChem Compound Database. Retrieved from: [Link]

  • Tăbăran, A., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 14(7), 663. Available from: [Link]

  • Vaskevich, R. I., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 26(15), 4719. Available from: [Link]

  • (N.A.). (N.D.). Synthesis of (a) 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. PrepChem.com. Retrieved from: [Link]

  • (N.A.). (N.D.). 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. ChemSynthesis. Retrieved from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. As Senior Application Scientists, we have developed this comprehensive set of troubleshooting guides and FAQs to provide both practical, step-by-step protocols and the underlying scientific rationale to help you generate reliable and reproducible data.

Section 1: Understanding the Solubility Challenge

FAQ 1: I just started working with 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid and it immediately precipitated in my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

This is a common and expected observation for this molecule. The poor aqueous solubility of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid at neutral pH is rooted in its chemical structure.

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and basic nitrogen atoms within its aminotriazolopyrimidine ring system. Compounds with both acidic and basic functional groups are known as ampholytes or zwitterions.

  • pH-Dependent Ionization: The solubility of ionizable compounds is highly dependent on the pH of the solution.[]

    • At low pH (acidic conditions), the basic nitrogens become protonated (positively charged), which enhances solubility in water.

    • At high pH (basic conditions), the carboxylic acid group deprotonates to form a carboxylate (negatively charged), which also enhances solubility.

  • Isoelectric Point (pI): At a specific intermediate pH, known as the isoelectric point, the net charge on the molecule is zero. In this state, intermolecular attractions are maximized and solubility is at its minimum. It is highly probable that the pI of this compound is near physiological pH (7.4), leading to the precipitation you observed.

  • Crystal Lattice Energy: The planar, rigid heterocyclic structure can facilitate strong packing in a solid crystal lattice. A significant amount of energy is required to break these intermolecular forces and dissolve the compound, contributing to its low intrinsic solubility.

FAQ 2: My stock solution in 100% DMSO is perfectly clear, but a precipitate forms the moment I dilute it into my aqueous assay buffer. What's the problem?

This is a classic example of a kinetic solubility issue, which is extremely common in drug discovery and screening assays.[2]

A clear stock solution in a strong organic solvent like dimethyl sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[2] When a small volume of your DMSO stock is introduced into a large volume of aqueous buffer, a rapid solvent shift occurs. The compound, which was comfortably dissolved in the non-polar DMSO, is suddenly exposed to a highly polar aqueous environment where its solubility limit is much lower. This abrupt change causes the compound to crash out of solution, or precipitate.[2]

The first step is to systematically determine the source of the precipitation.

G start Precipitation Observed in Assay Well check_dmso Is final DMSO concentration > 1%? start->check_dmso check_conc Is the final compound concentration too high? check_dmso->check_conc No reduce_dmso Action: Reduce final DMSO concentration to ≤ 0.5%. Re-test. check_dmso->reduce_dmso Yes check_buffer Is the assay buffer composition (e.g., pH) the primary issue? check_conc->check_buffer No reduce_conc Action: Perform serial dilution to find Max. Soluble Conc. Test below this limit. check_conc->reduce_conc Yes implement_strategy Proceed to Advanced Solubilization Strategies (pH, Co-solvents, etc.) check_buffer->implement_strategy Yes

Caption: Initial diagnostic workflow for compound precipitation.

Section 2: Troubleshooting Guides & Solubilization Protocols

This section provides a series of advanced strategies to overcome the solubility limitations of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

FAQ 3: How can I use pH to my advantage to solubilize this compound?

Since the compound has both acidic and basic groups, pH adjustment is the most powerful and direct method to enhance its solubility.[][3][4] The goal is to prepare a concentrated stock solution in a pH environment where the compound is fully ionized and soluble, which can then be diluted into the final assay buffer.

Causality: By preparing a stock solution in a dilute basic solution (e.g., 10-100 mM NaOH), you deprotonate the carboxylic acid to the highly soluble carboxylate form. Conversely, a dilute acidic solution (e.g., 10-100 mM HCl) will protonate the basic nitrogens. For a carboxylic acid, using a basic pH is typically the most effective approach. The high buffer capacity of your final assay medium will then neutralize the small volume of high-pH stock, bringing the final pH to the desired level for the experiment.[3]

Protocol 1: Solubilization via pH Adjustment (Basic Stock)
  • Preparation: Prepare a sterile 100 mM NaOH solution in ultrapure water.

  • Solubilization: Weigh out the required amount of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. Instead of DMSO, add small, incremental volumes of the 100 mM NaOH solution while vortexing or sonicating. Continue adding the basic solution until the compound is fully dissolved. This creates a concentrated stock of the sodium salt form of your compound.

  • Dilution: Serially dilute this basic stock solution into your final assay buffer (e.g., PBS, DMEM) to achieve the desired working concentrations.

  • pH Verification (Critical): After adding the highest concentration of your stock to the assay buffer, you must measure the final pH of the solution to ensure it has not shifted outside the acceptable range for your assay (e.g., pH 7.2-7.6 for most cell-based assays). The buffer in your assay medium should handle this, but it must be verified.

  • Control: The vehicle control for this experiment must be the same concentration of 100 mM NaOH diluted into the assay buffer at the same ratio as your compound stock.

FAQ 4: My assay is extremely sensitive to pH changes. What other options do I have besides pH adjustment?

If you cannot alter the pH, even transiently, the next best options are to use co-solvents or specialized formulating agents like cyclodextrins.

Option A: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium, which can help keep hydrophobic compounds dissolved.[3][5]

Common Co-solvents in Biological Assays

Co-SolventTypical Final Conc. LimitProsCons
DMSO 0.1% - 1.0%[6][7]Strong solvent, well-characterized.Can be toxic to cells at >1%, can interfere with some assays.[8][9][10]
Ethanol 0.1% - 1.0%Readily available, evaporates easily.Can be more cytotoxic than DMSO for some cell lines.[6]
PEG 400 1% - 5%Generally low toxicity.More viscous, may not be as strong a solvent as DMSO.
Propylene Glycol 1% - 5%Low toxicity, often used in vivo.[11]Can support microbial growth if not handled sterilely.

Self-Validation: When using any co-solvent, it is essential to run a vehicle control curve. This involves adding the same concentrations of the co-solvent (without the compound) to your assay to ensure that the solvent itself does not produce a biological effect that could be misconstrued as compound activity.

Option B: Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[15]

Causality: The CD acts as a carrier, shielding the hydrophobic parts of your compound from the aqueous environment. This prevents the compound from self-aggregating and precipitating. In many cases, CDs are less disruptive to biological systems than organic solvents.[6][17]

Protocol 2: Solubilization using HP-β-Cyclodextrin
  • Preparation: Prepare a 45% (w/v) solution of HP-β-CD in ultrapure water. This will serve as your stock solvent.

  • Complexation: Add your 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid directly to the 45% HP-β-CD solution. Vortex and sonicate in a water bath until the compound is fully dissolved. This may take longer than with DMSO.

  • Dilution: Use this compound:CD stock for serial dilutions directly into your aqueous assay buffer.

  • Control: The vehicle control must be the 45% HP-β-CD solution diluted in the same manner as your test article.

G start Need to Improve Solubility ph_check Is the assay tolerant to minor pH shifts from a neutralized stock? start->ph_check ph_yes Use pH Adjustment Strategy (Protocol 1). Prepare stock in dilute NaOH. ph_check->ph_yes Yes ph_no Assay is pH-sensitive. ph_check->ph_no No solvent_check Are low concentrations of organic co-solvents (e.g., PEG 400) tolerated? ph_no->solvent_check solvent_yes Use Co-Solvent Strategy. Test PEG 400, Propylene Glycol. Run vehicle controls. solvent_check->solvent_yes Yes solvent_no Assay is sensitive to all organic solvents. solvent_check->solvent_no No cd_option Use Cyclodextrin Strategy (Protocol 2). Prepare stock in HP-β-CD. solvent_no->cd_option

Sources

Technical Support Center: Purification of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid & Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this important heterocyclic compound and its synthetic precursors.

Introduction to Purification Challenges

The synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a multi-step process that often presents significant purification hurdles. These challenges stem from the physicochemical properties of the intermediates and the final product, including:

  • Poor Solubility: The final acid and some intermediates exhibit limited solubility in common organic solvents, complicating recrystallization and chromatography.

  • Structurally Similar Impurities: Side reactions can generate impurities that are difficult to separate due to similar polarity and structure.

  • Zwitterionic Nature: The final product is amphoteric, which can lead to unusual solubility behavior and difficulties in isolation.

  • Thermal Instability: Some intermediates may be prone to degradation at elevated temperatures required for certain purification techniques.

This guide will systematically address these issues by examining each critical stage of the synthesis.

General FAQs

Q1: What is the most common synthetic route for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid?

A1: The most prevalent and established route involves a three-step synthesis starting from 3-amino-1,2,4-triazole and diethyl 2-(ethoxymethylene)malonate (DEEMM). The pathway proceeds through the formation of an enamine intermediate, followed by a thermal cyclization to form the ethyl ester, and finally, saponification to yield the target carboxylic acid.[1][2]

Q2: Why is the final product, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, so difficult to purify?

A2: Its difficulty arises primarily from its very low solubility in most standard organic solvents and even in water.[3][4] This is attributed to its rigid, planar heterocyclic structure, strong intermolecular hydrogen bonding, and zwitterionic character. These properties make standard recrystallization challenging and often necessitate purification via acid/base precipitation, which must be carefully controlled to avoid co-precipitation of impurities.

Q3: What are the critical quality control checks I should perform at each synthetic step?

A3: At each stage, it is crucial to perform Thin Layer Chromatography (TLC) to monitor reaction completion and assess the impurity profile. Following isolation, High-Performance Liquid Chromatography (HPLC) is essential for quantitative purity analysis. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed for each intermediate and the final product.

Synthesis & Purification Workflow Overview

The following diagram illustrates the typical synthetic pathway and highlights the key purification stages addressed in this guide.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A 3-Amino-1,2,4-triazole C Intermediate 1: Diethyl 2-(((3-amino-1H-1,2,4-triazol-5-yl)amino)methylene)malonate A->C B Diethyl 2-(ethoxymethylene)malonate (DEEMM) B->C Purify1 Purification: Precipitation / Slurry Wash C->Purify1 D Intermediate 2: Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Purify1->D Thermal Cyclization (e.g., in Dowtherm A) Purify2 Purification: Recrystallization D->Purify2 E Final Product: 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Purify2->E Base Hydrolysis (e.g., NaOH) Purify3 Purification: Acid-Base Precipitation E->Purify3 caption Figure 1. Synthetic workflow for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Caption: Figure 1. Synthetic workflow for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Troubleshooting Guide: Intermediates & Final Product

Intermediate 1: Diethyl 2-(((3-amino-1H-1,2,4-triazol-5-yl)amino)methylene)malonate

This enamine intermediate is formed by the condensation of 3-amino-1,2,4-triazole with DEEMM. The reaction is typically clean, but purification is necessary to remove unreacted starting materials.

Common Issues & Solutions

Problem Probable Cause(s) Recommended Solution(s)
Product is an oil or sticky solid. Residual solvent (e.g., ethanol from the reaction). Incomplete reaction.Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce precipitation. If the issue persists, ensure the reaction has gone to completion via TLC.
Product is contaminated with starting materials. Incorrect stoichiometry. Insufficient reaction time or temperature.The product is typically isolated by precipitation upon cooling the reaction mixture. Wash the filtered solid thoroughly with cold ethanol or isopropanol to remove soluble starting materials. A slurry wash in a minimal amount of cold ethanol can be very effective.
Formation of side-products. DEEMM can react with itself or with the product.This reaction is generally high-yielding with few side products.[5][6] Purification by chromatography (n-hexane/ethyl acetate) is possible but often unnecessary if the subsequent cyclization is performed.[5]
Intermediate 2: Ethyl 7-amino-[7][8][9]triazolo[1,5-a]pyrimidine-6-carboxylate

This is the cyclized product, which often precipitates from the high-boiling solvent used for the reaction. Purity at this stage is critical for a clean final step.

Common Issues & Solutions

Problem Probable Cause(s) Recommended Solution(s)
Product is dark/discolored. Thermal decomposition due to excessive temperature or prolonged reaction time in the cyclization step.Optimize the cyclization temperature and time. The use of high-boiling solvents like Dowtherm A or diphenyl ether requires careful monitoring. After cooling, filter the solid and wash thoroughly with a solvent like acetone or ethyl acetate to remove colored, soluble impurities.
Low purity by HPLC. Incomplete cyclization. Co-precipitation of starting enamine or other impurities.Recrystallization is the most effective purification method. The compound has low solubility in many common solvents.[3][4] A hot recrystallization from a large volume of ethanol, isopropanol, or acetonitrile is recommended. Activated carbon (charcoal) can be used during recrystallization to remove colored impurities.
Poor recovery after recrystallization. The chosen solvent has excessively high solvency, even when cold.Perform small-scale solvent screening to find an optimal system. See the protocol below for a recommended method. A solvent/anti-solvent system (e.g., dissolving in hot DMF or DMSO and precipitating with water or ethanol) can also be effective.
Protocol: Recrystallization of Ethyl 7-amino-[7][8][]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Solvent Selection: Place ~50 mg of the crude ester into several test tubes. Add 1 mL of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) to each.

  • Heating: Heat the tubes in a heating block or water bath. Observe solubility. The ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.

  • Procedure: Suspend the crude solid in the chosen solvent (approx. 20-50 mL per gram, depending on the solvent) in a flask equipped with a reflux condenser.

  • Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If impurities remain, perform a hot filtration.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. For maximum recovery, cool further in an ice bath for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Final Product: 7-Amino-[7][8][9]triazolo[1,5-a]pyrimidine-6-carboxylic acid

The final hydrolysis step can be deceptively simple, but the workup and purification are the primary challenges.

Common Issues & Solutions

Problem Probable Cause(s) Recommended Solution(s)
Product fails to precipitate upon acidification. The pH is not at the isoelectric point. The product is too dilute.The product is amphoteric. It is soluble in both strong acid and strong base. Carefully adjust the pH of the aqueous solution to its isoelectric point (typically pH 2-4) using an acid like HCl. Add the acid dropwise with vigorous stirring and monitor the pH closely. If the solution is too dilute, concentrate it under reduced pressure before acidification.
Product is gummy or gelatinous. Rapid precipitation trapping solvent and impurities.Slow down the rate of acidification. Warming the solution slightly during acidification can sometimes promote the formation of a more crystalline solid.
Product is contaminated with salt (e.g., NaCl). Incomplete washing of the filtered product.Wash the filtered solid thoroughly with copious amounts of deionized water to remove any inorganic salts formed during the neutralization. A final wash with a water-miscible solvent like acetone or ethanol can help displace the water and speed up drying.
Low Purity / Presence of unreacted ester. Incomplete hydrolysis reaction.Monitor the hydrolysis by TLC or HPLC. Ensure a sufficient excess of base (e.g., NaOH) and adequate reaction time/temperature (e.g., reflux) are used to drive the reaction to completion.
Troubleshooting Logic for Final Product Precipitation

G start Start: Aqueous solution after hydrolysis (contains sodium salt of product) check_pH Adjust pH to ~3 with HCl. Does a precipitate form? start->check_pH precipitate_yes Precipitate Forms check_pH->precipitate_yes Yes precipitate_no No Precipitate check_pH->precipitate_no No filter_wash Filter and wash solid with DI Water, then Acetone. precipitate_yes->filter_wash concentrate Solution is too dilute. Concentrate under reduced pressure. precipitate_no->concentrate dry Dry under vacuum. Product Isolated. filter_wash->dry re_check_pH Re-adjust pH to ~3 concentrate->re_check_pH re_check_pH->check_pH

Caption: Figure 2. Decision workflow for isolating the final product via acid precipitation.

References

  • Organic Syntheses Procedure. diethyl aminomalonate hydrochloride. Organic Syntheses. Available at: [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. Available at: [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

  • PubChem. Ethyl 7-amino-[7][8][]triazolo[1,5-a]pyrimidine-6-carboxylate. Available at: [Link]

  • PubChem. 7-Amino-2-(methylsulfanyl)[7][8][]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Available at: [Link]

  • UPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available at: [Link]

  • PubMed. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Available at: [Link]

  • Organic Syntheses Procedure. diethyl methylenemalonate. Organic Syntheses. Available at: [Link]

  • PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. Available at: [Link]

  • ChemSynthesis. 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Available at: [Link]

  • National Institutes of Health (NIH). (2020). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[7][8][]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Available at: [Link]

  • ResearchGate. (2020). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Available at: [Link]

  • PubMed. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Available at: [Link]

  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The inherent electronic complexity and potential for tautomerism and regioisomerism in the triazolo[1,5-a]pyrimidine scaffold can often lead to NMR spectra that are challenging to interpret. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring accurate and efficient structural elucidation.

Troubleshooting Guide: Common Spectral Challenges

This section addresses specific problems that may arise during the NMR analysis of your 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning.

Q1: Why do the chemical shifts of my aromatic protons and the NH₂ signal vary between samples, even for the same compound?

A1: The variability in chemical shifts, particularly for the C5-H proton and the 7-amino group protons, is a common issue and is most often attributable to changes in pH and solvent conditions. The 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid core contains both a basic amino group and an acidic carboxylic acid. The protonation state of these functional groups significantly influences the electronic distribution within the heterocyclic ring system, leading to changes in the chemical shifts of nearby protons.

Causality:

  • pH Effects: Small variations in residual acid or base in your NMR solvent (e.g., DMSO-d₆, Methanol-d₄) or on the glassware can alter the protonation state of your molecule. Protonation of the pyrimidine nitrogen or deprotonation of the carboxylic acid will cause downfield or upfield shifts of the ring protons, respectively. The amino group protons are also highly sensitive to pH and can undergo rapid exchange with acidic protons in the solvent, leading to broadening or a shift in their resonance.[1][2][3]

  • Solvent Effects: The choice of NMR solvent and its ability to form hydrogen bonds will influence the chemical shifts. Protic solvents like Methanol-d₄ can engage in hydrogen bonding with the amino and carboxylic acid groups, leading to different chemical shifts compared to aprotic polar solvents like DMSO-d₆.

Troubleshooting Protocol:

  • Standardize Your NMR Solvent: Use fresh, high-quality deuterated solvents for each sample to minimize variations in water content and acidity.

  • Buffer Your Sample (with caution): For comparative studies, consider adding a small, consistent amount of a non-reactive buffer to your NMR samples to maintain a constant pH. However, be aware that the buffer signals will also appear in the spectrum.

  • Meticulous Glassware Cleaning: Ensure that your NMR tubes are scrupulously clean and free of any acidic or basic residues.

  • Record Solvent and Concentration: Always note the solvent and approximate concentration of your sample, as these can also influence chemical shifts.

Q2: I am seeing more signals in my ¹H NMR spectrum than I expect for my target molecule. What could be the cause?

A2: The presence of unexpected signals in the NMR spectrum of a 7-aminotriazolo[1,5-a]pyrimidine derivative can arise from several sources, including regioisomers, tautomers, or synthetic impurities.

Possible Causes & Solutions:

  • Regioisomerism: A common challenge in the synthesis of triazolopyrimidines is the potential formation of the regioisomeric[4][5][6]triazolo[4,3-a]pyrimidine system.[4][5][7] These isomers can have very similar ¹H NMR spectra, making them difficult to distinguish.

    • Definitive Identification: The most reliable method for distinguishing between these regioisomers is through a ¹H-¹⁵N HMBC experiment. The correlation patterns between protons and the nitrogen atoms of the heterocyclic core are distinct for each isomer.[4][5]

  • Tautomerism: While the 1,2,4-triazolo[1,5-a]pyrimidine ring itself does not exhibit annular tautomerism, the presence of the 7-amino group can lead to amino-imino tautomerism, particularly in certain solvents.[8][9][10] This can result in two distinct sets of signals if the exchange between tautomers is slow on the NMR timescale.

    • Investigation: Record NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and at varying temperatures. Changes in the relative intensities of the unexpected signals with solvent or temperature can indicate a tautomeric equilibrium.

  • Synthetic Impurities: Review the synthetic route used to prepare your compound. Common impurities could include unreacted starting materials, reagents, or byproducts from side reactions. For example, incomplete cyclization could leave starting materials like 3-amino-1,2,4-triazoles in your sample.

Experimental Workflow for Investigating Unexpected Signals:

Caption: A typical workflow for structural elucidation using 2D NMR.

Q: Can I use NMR to study the binding of my compound to a biological target?

A: Yes, NMR is a powerful tool for studying biomolecular interactions. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of your molecule are in close contact with a protein receptor. Furthermore, titrating a protein with your compound and observing chemical shift perturbations in a ¹H-¹⁵N HSQC spectrum of the protein can map the binding site.

References

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation betweent[4][5][6]riazolo[1,5-a] pyrimidine andt[4][5][6]riazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation betweent[4][5][6]riazolo[1,5-a] pyrimidine andt[4][5][6]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]

  • Phillips, M. A., et al. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(15), 6145-6169. [Link]

  • Ab Initio Study, Semiempirical Calculation and NMR Spectroscopy of Keto-Enol Tautomerism of Triazolopyrimidines. AMiner. [Link]

  • Comparative 1 H NMR of possible regioisomerict[4][5][6]riazolo[4,3-a]pyrimidines. ResearchGate. [Link]

  • Kohl, A., et al. (2020). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 118(11), 2731-2743. [Link]

  • pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 28(14), 5489. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2297. [Link]

  • Wishart, D. S. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 139. [Link]

  • Follmer, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 606-615. [Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. RSC Publishing. [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank. [Link]

  • 7-Amino-2-(methylsulfanyl)t[4][5][6]riazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Kumar, K., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4127-4136. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

Sources

Identifying and minimizing byproducts in 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the common synthetic challenges, focusing on the identification and minimization of byproducts to ensure high purity and yield.

Section 1: The Core Synthesis Pathway: Mechanism and Key Parameters

The synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is typically achieved through a two-step process:

  • Cyclocondensation: Reaction of 3-amino-1,2,4-triazole with a suitable three-carbon electrophile, most commonly diethyl ethoxymethylenemalonate (DEEMM), to form the intermediate, ethyl 7-amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.

The primary challenge in this synthesis lies in controlling the regioselectivity of the initial cyclocondensation reaction. The 3-amino-1,2,4-triazole molecule is an ambident nucleophile, meaning the initial attack on DEEMM can occur from two different nitrogen atoms, leading to isomeric products.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products & Byproducts A 3-Amino-1,2,4-triazole I1 Initial Attack (Michael Addition) A->I1 Nucleophilic Attack B Diethyl Ethoxymethylenemalonate (DEEMM) B->I1 I2 Intermediate A (Attack from exocyclic NH2) I1->I2 Path A I3 Intermediate B (Attack from ring N4) I1->I3 Path B P1 Desired Product: Ethyl 7-amino[1,5-a]pyrimidine- 6-carboxylate I2->P1 Cyclization & Aromatization P2 Isomeric Byproduct: Ethyl 5-amino[1,5-a]pyrimidine- 6-carboxylate I3->P2 Cyclization & Aromatization P3 Rearrangement Byproduct: [4,3-a] Isomer P2->P3 Dimroth Rearrangement (Acid/Heat)

Caption: Reaction pathways in the synthesis of the triazolopyrimidine core.

Table 1: Influence of Reaction Conditions on Cyclocondensation
ParameterConditionEffect on Yield & PurityRationale
Solvent EthanolGood yields, moderate selectivity.Standard protic solvent, facilitates reaction but may not strongly direct regiochemistry.
Acetic AcidFavors the desired [1,5-a] isomer.Acidic medium protonates the triazole ring, influencing the nucleophilicity of the different nitrogen atoms and potentially catalyzing the cyclization towards the thermodynamically more stable product.
DMF / DioxaneHigh yields, can be effective but requires careful temperature control.Aprotic polar solvents can accelerate the reaction rate.
Temperature 80-100 °C (Reflux)Standard condition for good reaction rates.Provides sufficient energy for cyclization. Higher temperatures may promote byproduct formation or rearrangement.
> 120 °CIncreased risk of byproduct formation, including Dimroth rearrangement to the [4,3-a] isomer.High thermal energy can overcome the activation barrier for less favorable pathways and rearrangements.
Catalyst None (Thermal)Often sufficient for the reaction to proceed.The reaction is typically driven by heat.
Acid (e.g., HCl, p-TsOH)Can improve regioselectivity for the [1,5-a] isomer.As mentioned, protonation alters the electronic properties of the nucleophile.
Base (e.g., Piperidine)Can accelerate the initial Michael addition but may lead to a mixture of isomers.Increases the nucleophilicity of the amine but may not offer regiochemical control.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Category A: Purity Issues & Byproduct Formation

FAQ 1: My final product's NMR/HPLC shows an impurity with the same mass as my target compound. What is it and how do I get rid of it?

Answer: The most likely culprit is a regioisomeric byproduct. The condensation of 3-amino-1,2,4-triazole can proceed through two main pathways, leading to the desired 7-amino-[1,5-a] isomer and the undesired 5-amino-[1,5-a] isomer. Under certain conditions (e.g., high heat or strong acid), these can further rearrange to the[1][2][3]triazolo[4,3-a]pyrimidine scaffold via a Dimroth rearrangement.[4]

Root Cause Analysis: The 3-amino-1,2,4-triazole has two primary nucleophilic centers: the exocyclic amino group and the N4 atom of the triazole ring.

  • Desired Pathway: Initial attack from the exocyclic amino group followed by cyclization involving the ring N2 atom leads to the 7-amino-[1,5-a] product.

  • Byproduct Pathway: Initial attack from the ring N4 atom followed by cyclization with the exocyclic amino group yields the 5-amino-[1,5-a] byproduct.

Troubleshooting Protocol: Minimizing Isomeric Byproducts

  • Control Reaction Conditions: Perform the cyclocondensation in a solvent that favors the desired isomer. Refluxing in glacial acetic acid is often reported to give higher regioselectivity towards the 7-amino-[1,5-a] product.

  • Temperature Management: Avoid excessive temperatures. Maintain a steady reflux and do not overheat the reaction, as this can promote the formation of the thermodynamically-driven rearrangement products.

  • Purification: If the byproduct has already formed, careful purification is necessary.

    • Recrystallization: The isomers often have different solubilities. Experiment with solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures. The desired 7-amino isomer is often less soluble and will crystallize out first upon cooling.

    • Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the most reliable method. Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).

FAQ 2: My reaction is sluggish and I have a significant amount of unreacted 3-amino-1,2,4-triazole remaining. How can I improve conversion?

Answer: Low conversion is typically due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Verify Reagent Quality: Ensure the diethyl ethoxymethylenemalonate (DEEMM) is of high purity. It can hydrolyze over time if exposed to moisture. Use a freshly opened bottle or distill it under reduced pressure if its quality is suspect.

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4-8 hours at reflux. If starting material is still present, extend the reflux time.

  • Ensure Proper Temperature: Confirm that the reaction mixture is reaching the appropriate reflux temperature for the chosen solvent (e.g., ~118°C for acetic acid, ~78°C for ethanol).

  • Consider a Catalyst: While often run thermally, a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a Lewis acid could potentially accelerate the reaction, though this may impact regioselectivity and should be trialed on a small scale first.

Category B: Yield, Work-up, and Final Product Issues

FAQ 3: My yield is low after the hydrolysis of the ethyl ester. What are the common pitfalls in this step?

Answer: Low yield during the final saponification step often results from incomplete hydrolysis, product degradation under harsh conditions, or losses during work-up and isolation.

Troubleshooting Protocol: Optimizing the Hydrolysis and Work-up

  • Use Stoichiometric Base: Employ 2-3 equivalents of a base like sodium hydroxide or lithium hydroxide. Using a large excess can lead to degradation of the sensitive heterocyclic ring system.

  • Gentle Heating: Conduct the hydrolysis at a moderate temperature (e.g., 50-60 °C). Avoid prolonged boiling at high concentrations of base. The reaction can often be performed at room temperature with a longer reaction time (overnight).

  • Monitor for Completion: Track the disappearance of the starting ethyl ester by TLC or HPLC to ensure the reaction goes to completion before initiating the work-up. An incomplete reaction is a common source of low yield and introduces a difficult-to-remove impurity.

  • Careful Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Acidify slowly with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. The pKa of the product will dictate the optimal pH for precipitation, typically around pH 3-4. Adding acid too quickly can cause a rapid temperature increase, potentially degrading the product.

  • Efficient Isolation: Once precipitated, stir the slurry in the cold for at least 30 minutes to an hour to maximize crystallization. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and then with a non-polar solvent like diethyl ether or heptane to aid in drying.

Section 3: Analytical & Characterization Protocols

Accurate identification of the product and byproducts is critical.

Troubleshooting_Workflow Start Experiment Complete (Crude Product) Analysis Analyze by HPLC & LC-MS Start->Analysis Purity Purity >95%? Analysis->Purity Mass Impurity Mass = Product Mass? Purity->Mass No End Proceed to Next Step Purity->End Yes Action1 Identify Impurity by NMR/MS (Likely Isomer) Mass->Action1 Yes Action2 Identify Impurity (Starting Material, Side Product) Mass->Action2 No Action3 Optimize Cyclocondensation (Solvent, Temp) Action1->Action3 Action4 Optimize Reaction Time/Temp & Reagent Quality Action2->Action4 Purify Purify by Recrystallization or Chromatography Action3->Purify Action4->Purify

Caption: A logical workflow for troubleshooting synthesis outcomes.

Protocol 1: HPLC Method for Purity Assessment

This general method can be used as a starting point for monitoring reaction progress and determining the purity of the final product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Expected Elution: Isomeric byproducts will typically have slightly different retention times from the main product. The ethyl ester will be significantly less polar and have a longer retention time than the final carboxylic acid product.

Protocol 2: Interpreting Spectral Data
  • ¹H NMR: The key distinguishing features between the 7-amino-[1,5-a] isomer and other potential isomers are the chemical shifts of the two protons on the heterocyclic core. For the desired ethyl 7-amino-[1,5-a]pyrimidine-6-carboxylate, you would expect to see:

    • A singlet for the C5-H proton, typically downfield (~8.0-8.5 ppm).

    • A singlet for the C2-H proton, also downfield (~8.0-8.5 ppm).

    • A broad singlet for the -NH₂ protons (~7.0-7.5 ppm).

    • The quartet and triplet for the ethyl ester group.

    • Isomeric impurities will show different chemical shifts for the core protons.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the mass of the product and detecting any impurities. Both the desired product and its isomers will have the same molecular weight. However, MS can confirm the presence of unreacted starting materials or byproducts from incomplete hydrolysis (e.g., the starting ester).[2]

References

  • New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. National Institutes of Health. Available at: [Link][1]

  • Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate. PubChem. Available at: [Link][2]

  • A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. MDPI. Available at: [Link]

  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. PubChem. Available at: [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Preprints.org. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]

  • 7-Amino-5-ethyl[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]

  • One‐pot synthesis of bis(7‐aminotriazolo[1,5‐a]pyrimidine) derivatives.... ResearchGate. Available at: [Link]

  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI. Available at: [Link][5]

  • Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. ResearchGate. Available at: [Link][4]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link][6]

Sources

Technical Support Center: Crystallization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals of this molecule suitable for X-ray crystallography. The unique structural features of this compound, namely the presence of both a basic amino group and an acidic carboxylic acid on a fused heterocyclic ring system, present specific challenges and opportunities in crystallization that will be addressed in detail.

Understanding the Molecule: A Crystallization Perspective

7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is a molecule rich in hydrogen bond donors and acceptors. This characteristic is a double-edged sword in crystallization. While extensive hydrogen bonding can lead to well-ordered crystal lattices, it can also result in poor solubility in many common organic solvents and a propensity for the formation of amorphous precipitates or microcrystalline powders. Furthermore, the acidic and basic moieties can lead to the formation of a zwitterion, profoundly influencing its solubility and interaction with different solvent systems. The key to successfully crystallizing this molecule lies in controlling these intermolecular interactions.

A closely related structure, 7-Amino-2-(methylsulfanyl)-[1][2]triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been successfully crystallized as both a dimethylformamide (DMF) monosolvate and a monohydrate. This demonstrates the molecule's tendency to incorporate solvent into its crystal lattice through hydrogen bonding, a critical consideration during solvent screening.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the crystallization of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Q1: My compound is poorly soluble in most common organic solvents. How can I find a suitable solvent system for crystallization?

A1: The low solubility of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in many standard organic solvents is expected due to its polarity and extensive hydrogen bonding capabilities. Here’s a systematic approach to finding a suitable solvent:

Step 1: Initial Solvent Screening with Polar, Protic and Aprotic Solvents.

Start with small amounts of your compound (1-5 mg) and test its solubility in a range of solvents. Given the molecule's structure, focus on polar solvents.

Solvent CategoryRecommended SolventsExpected Behavior & Rationale
Polar Protic Water, Methanol, EthanolThe amino and carboxylic acid groups can hydrogen bond with these solvents. Solubility is likely to be low at room temperature but may increase significantly with heating. Water is a good candidate, especially when pH is adjusted.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents are excellent hydrogen bond acceptors and can effectively solvate your compound. Be aware that their high boiling points can make slow evaporation challenging, and they have a higher tendency to be incorporated into the crystal lattice as solvates.
Other Polar Solvents Acetic Acid, Formic AcidThe acidic nature of these solvents can protonate the amino group, increasing solubility. They can be used as a component in a solvent mixture.

Step 2: Utilize a Co-Solvent System.

If single solvents are not effective, a binary solvent system can provide the nuanced solubility needed for crystallization. The principle is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly introduce an "anti-solvent" (one in which it is poorly soluble) to induce crystallization.

  • Recommended Co-Solvent Pairs:

    • DMF / Water

    • DMSO / Water

    • DMF / Ethanol

    • DMSO / Methanol

    • Acetic Acid / Water

Workflow for Co-Solvent Crystallization (Vapor Diffusion):

Caption: Vapor diffusion setup for co-solvent crystallization.

Q2: I'm observing the formation of an oil or amorphous precipitate instead of crystals. What's happening and how can I fix it?

A2: Oiling out or precipitation occurs when the solution becomes supersaturated too quickly, not allowing the molecules sufficient time to arrange themselves into an ordered crystal lattice. This is a common issue with compounds that have strong intermolecular interactions.

Causality and Solutions:

  • High Solute Concentration: The concentration of your compound might be too high. Try using a more dilute solution.

  • Rapid Temperature Change: Cooling the solution too quickly can cause the compound to crash out of solution. Employ a slower cooling rate by, for example, placing the heated solution in a Dewar flask filled with warm water to allow for gradual cooling to room temperature.

  • Choice of Anti-Solvent: A very strong anti-solvent can cause rapid precipitation. Use a slightly "less poor" solvent as the anti-solvent.

  • Impurity Effects: Impurities can inhibit crystal nucleation and growth. Ensure your compound is of high purity (>98%) before attempting crystallization. Consider an additional purification step like flash chromatography if necessary.

Troubleshooting Flowchart for Oiling Out:

Caption: Decision-making process for addressing oiling out.

Q3: How does pH affect the crystallization of this compound, and how can I use it to my advantage?

A3: The pH of the crystallization medium is a critical parameter due to the presence of both an acidic carboxylic acid and a basic amino group. The molecule can exist in different ionization states (cationic, zwitterionic, anionic), each with a different solubility profile.

  • At Low pH (Acidic): The amino group will be protonated (-NH3+), and the carboxylic acid will be neutral (-COOH). The molecule will have a net positive charge, and its solubility in polar solvents like water is likely to increase.

  • At Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion (-NH3+ and -COO-). At the pI, the net charge is zero, and solubility is typically at its minimum. This is often the ideal pH range for crystallization from aqueous solutions.

  • At High pH (Basic): The carboxylic acid will be deprotonated (-COO-), and the amino group will be neutral (-NH2). The molecule will have a net negative charge, and its solubility in polar solvents will likely increase.

Leveraging pH for Crystallization:

  • pH Screening: Perform small-scale crystallization trials in buffered aqueous solutions across a range of pH values (e.g., pH 3 to 9) to identify the pH of minimum solubility.

  • Acid/Base Diffusion: A variation of vapor diffusion where the precipitant is a volatile acid or base. For example, dissolve the compound in a slightly basic solution and place it in a sealed container with a reservoir of a volatile acid (e.g., formic acid). The acid vapor will slowly neutralize the solution, bringing the pH towards the pI and inducing crystallization.

Q4: I have tried various solvents and techniques, but I'm still getting microcrystals. How can I grow larger, X-ray quality crystals?

A4: The formation of microcrystals indicates that the nucleation rate is too high relative to the crystal growth rate. The goal is to create conditions that favor the growth of a few large crystals over many small ones.

Strategies to Promote Larger Crystal Growth:

  • Reduce Supersaturation: Use a more dilute solution or slow down the rate of solvent evaporation or anti-solvent diffusion.

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of scratches. Filtering the solution before setting up the crystallization can remove dust particles that can act as nucleation sites.

  • Introduce a Seed Crystal: If you have a few small crystals, you can use one as a seed in a fresh, slightly supersaturated solution to encourage the growth of a larger single crystal.

  • Consider Salt Formation: If the neutral form or zwitterion is difficult to crystallize, forming a salt with a suitable counter-ion can alter the crystal packing and lead to better-quality crystals. For this molecule, you could form a salt by reacting it with a strong acid (e.g., HCl, H2SO4) or a strong base (e.g., NaOH, KOH). This is a powerful technique for improving the crystallizability of ionizable compounds.

Experimental Protocol for Salt Formation and Crystallization:

  • Dissolve 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a stoichiometric amount of a solution of the chosen acid (e.g., HCl in isopropanol) or base (e.g., NaOH in methanol).

  • Stir the solution for a short period.

  • Attempt crystallization of the resulting salt using standard techniques like slow evaporation or vapor diffusion with a suitable anti-solvent (e.g., diethyl ether, ethyl acetate).

Summary of Key Crystallization Parameters

ParameterKey ConsiderationsRationale
Purity >98% recommendedImpurities can inhibit nucleation and crystal growth.
Solvent Polar aprotic (DMF, DMSO) or polar protic (water, ethanol)To overcome strong intermolecular hydrogen bonding.
Technique Slow evaporation, vapor diffusion, slow coolingTo control the rate of supersaturation.
pH Screen around the isoelectric pointSolubility is often at a minimum, favoring crystallization.
Additives Consider salt formation (e.g., with HCl or NaOH)Can significantly alter crystal packing and improve crystal quality.

References

  • Fares, M. et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. Journal of Molecular Structure, 1252. Available at: [Link]

  • Rameh, M. et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o503–o507. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation Analysis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and degradation product analysis of this novel heterocyclic compound.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are fundamental for determining shelf-life, recommended storage conditions, and ensuring the safety and efficacy of the final drug product.[1][3] Forced degradation studies, a key aspect of this process, are employed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting a forced degradation study on 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid?

A1: The primary objectives for a forced degradation study on this specific molecule are:

  • To Identify Potential Degradants: To elucidate the likely degradation products that could form under various stress conditions. This is crucial for understanding the molecule's intrinsic stability.

  • To Develop a Stability-Indicating Method: To ensure that the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the parent drug from all potential degradation products.[7][8][9][10][11]

  • To Understand Degradation Pathways: To gain insight into the chemical breakdown mechanisms of the 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid core structure.

  • To Inform Formulation and Packaging Development: The stability data helps in selecting appropriate excipients and packaging to protect the drug substance from degradation.[12]

Q2: What are the most critical stress conditions to consider for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid based on its structure?

A2: Given the structure, which includes a fused heterocyclic ring system, an amino group, and a carboxylic acid moiety, the following stress conditions are critical:

  • Hydrolysis (Acidic and Basic): The amide-like character within the heterocyclic system and the carboxylic acid group are susceptible to hydrolysis.

  • Oxidation: The electron-rich aromatic system and the amino group are potential sites for oxidative degradation.

  • Photolysis: Many heterocyclic compounds are sensitive to light and can undergo photodegradation.

  • Thermal Stress: To evaluate the molecule's stability at elevated temperatures.

Q3: I am not seeing any degradation in my forced degradation study. What should I do?

A3: This is a common issue. Here's a troubleshooting approach:

  • Increase the Stress Level: You may need to use more concentrated acid/base, a stronger oxidizing agent, higher temperatures, or a longer exposure time. The goal is to achieve a target degradation of 5-20%.[4]

  • Check Your Analytical Method: Ensure your analytical method is capable of detecting the changes. The degradation products might be co-eluting with the parent peak or may not be detectable at the wavelength you are using. A photodiode array (PDA) detector can be helpful here.

  • Consider the Physical Properties of Your Compound: If the compound has low solubility in the stress medium, the reaction kinetics might be very slow. Consider using a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.[13]

Q4: I am seeing too much degradation (more than 20%). How can I control it?

A4: Excessive degradation can make it difficult to identify the primary degradation pathways. To control this:

  • Reduce the Stress Level: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.

  • Time-Point Evaluation: Take multiple time points during the degradation study to find the optimal duration that yields the target degradation level.

  • Quench the Reaction: For hydrolytic and oxidative studies, it's crucial to neutralize the solution or add a quenching agent at the end of the exposure time to stop the degradation process before analysis.

Q5: How do I identify the unknown peaks in my chromatogram?

A5: Identifying unknown degradation products requires a multi-faceted approach:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the degradation products and, through fragmentation analysis (MS/MS), gaining structural information.[12][14][15][16]

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which helps in determining the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated, 1D and 2D NMR spectroscopy can provide definitive structural elucidation.[17][18][19][20][21]

  • Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product, you can attempt to synthesize it and compare its chromatographic and spectral properties with the unknown peak.

Experimental Protocols and Workflows

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API 7-Aminotriazolo[1,5-a]pyrimidine- 6-carboxylic acid Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal (e.g., 80°C, solid state) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B compliant) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks MassBalance Mass Balance Calculation HPLC->MassBalance Quantify NMR NMR for Structural Elucidation (if necessary) LCMS->NMR Confirm Structure Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours, protected from light. At selected time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 7 days. At the end of the study, dissolve the solid in the solvent to obtain a 0.1 mg/mL solution for analysis.

    • Photolytic Degradation: Expose the solid drug substance and the solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development is a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

Troubleshooting Guide for Analytical Method Development
IssuePotential CauseRecommended Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Silanol interactions.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Reduce the injection volume or sample concentration. - Use a column with end-capping or add a competing base to the mobile phase.
Co-elution of parent peak and degradant - Insufficient chromatographic resolution.- Optimize the gradient slope. - Try a different column chemistry (e.g., phenyl-hexyl). - Adjust the mobile phase composition and pH.
Poor mass balance - Degradants are not UV active at the detection wavelength. - Degradants are volatile. - Degradants are not eluting from the column.- Use a PDA detector to check for absorbance at different wavelengths. - Use a mass spectrometer as a detector. - Employ a stronger solvent in the mobile phase or a steeper gradient.

Potential Degradation Pathways

Based on the chemical structure of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, the following degradation pathways can be hypothesized:

  • Hydrolysis: The pyrimidine ring could undergo hydrolytic cleavage, particularly under harsh acidic or basic conditions. The amino group could also be hydrolyzed to a hydroxyl group, forming 7-hydroxy-triazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Decarboxylation: The carboxylic acid group, being on a heterocyclic ring, might be susceptible to decarboxylation, especially under thermal stress.

  • Oxidation: The amino group and the electron-rich heterocyclic system are prone to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

Degradation_Pathway cluster_products Potential Degradation Products Parent 7-Aminotriazolo[1,5-a]pyrimidine- 6-carboxylic acid Hydrolysis_Product 7-Hydroxytriazolo[1,5-a]pyrimidine- 6-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Decarboxylation_Product 7-Aminotriazolo[1,5-a]pyrimidine Parent->Decarboxylation_Product Thermal Stress Oxidation_Product N-Oxide or Hydroxylated Derivatives Parent->Oxidation_Product Oxidation Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage Harsh Hydrolysis

Caption: Hypothesized Degradation Pathways.

References

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (n.d.). Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.). Retrieved from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation. (2018). PubMed. Retrieved from [Link]

  • Development And Validation Of HPLC Stability Indicating Assay Method For Trimethoprim In Bulk Drug And Tablets. (2023). Tuijin Jishu/Journal of Propulsion Technology. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Retrieved from [Link]

  • The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (n.d.). Retrieved from [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst. Retrieved from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Retrieved from [Link]

  • Key Considerations in Stability Testing. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Characterizing Small Molecules with NMR. (2019). News-Medical.Net. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). National Institutes of Health. Retrieved from [Link]

  • Recent Issues in Stability Study. (2003). ResearchGate. Retrieved from [Link]

  • 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. (n.d.). SGT Life Sciences. Retrieved from [Link]

  • 7-Amino-2-(methylsulfanyl)[7][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 7-Amino-2-methyl[7][8]triazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. Retrieved from [Link]

Sources

Safe handling and storage procedures for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 89488-18-6). This document is designed to provide researchers, scientists, and drug development professionals with essential information on the safe handling, storage, and use of this compound. Our goal is to equip you with the technical knowledge and practical guidance necessary to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Q1: What are the primary hazards associated with 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid?

A1: Based on data from structurally similar compounds, such as its ethyl ester derivative, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1]

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) at all times.

Q2: What are the proper storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive PPE strategy is essential to minimize exposure. The following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[1]

Q4: How should I prepare a stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid?

A4: Due to its limited water solubility, preparing a stock solution may require the use of an organic solvent or a basic aqueous solution. A detailed protocol for preparing a stock solution is provided in Section 3 of this guide. It is recommended to perform a small-scale solubility test before preparing a large volume.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experimentation with 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve The compound has low solubility in the chosen solvent.1. Gently warm the solution. 2. Try a different solvent, such as DMSO or DMF. 3. For aqueous solutions, adjust the pH to be more basic (e.g., pH 8-9) to deprotonate the carboxylic acid and increase solubility.
Inconsistent experimental results The compound may have degraded due to improper storage.1. Verify that the compound has been stored according to the recommendations in the FAQs. 2. Use a fresh vial of the compound for subsequent experiments. 3. Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).
Skin or eye irritation occurs Accidental exposure due to inadequate PPE or handling technique.1. Immediately follow the first aid procedures outlined in Section 4. 2. Review handling procedures and ensure proper PPE is being used. 3. Handle the compound in a chemical fume hood to minimize inhalation exposure.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (MW: 179.14 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM solution, you will need 1.7914 mg of the compound.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a clean, dry vial.

  • Add solvent: Add the appropriate volume of DMSO to the vial.

  • Dissolve the compound: Cap the vial and vortex until the compound is completely dissolved. Gentle warming in a water bath may be necessary.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

Safety and Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill Response Workflow

In the event of a spill, follow the workflow below to ensure a safe and effective cleanup.

SpillResponse start Spill Occurs assess Assess Spill Size & Risk start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area & Alert EHS is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No ppe Don Appropriate PPE is_minor->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Collect Material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for responding to a chemical spill.

References

Sources

Technical Support Center: A Guide to Improving Regioselectivity in Reactions of the 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals working with the 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold. This bicyclic heteroaromatic system is a key pharmacophore in many developmental therapeutics, particularly as a scaffold for kinase inhibitors.[1] However, its synthetic utility is often challenged by issues of regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of complex isomeric mixtures during functionalization, complicating synthesis, purification, and structure-activity relationship (SAR) studies.[2]

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges and achieve predictable, regioselective outcomes in your experiments.

Understanding the Challenge: Nucleophilic Sites

The core of the regioselectivity problem lies in the multiple reactive nitrogen centers within the 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid molecule. Electrophiles can potentially react at the exocyclic 7-amino group or the nitrogen atoms of the triazole (N1, N2) and pyrimidine (N4) rings. The reactivity of each site is influenced by a combination of its basicity, steric accessibility, and the electronic effects of the fused ring system.

cluster_legend Potential Nucleophilic Sites Scaffold N_amino N1_triazole label_amino 7-Amino (Exocyclic) N_amino->label_amino N4_pyrimidine label_n1 N1 (Triazole) N1_triazole->label_n1 N2_triazole label_n4 N4 (Pyrimidine) N4_pyrimidine->label_n4 label_n2 N2 (Triazole) N2_triazole->label_n2

Caption: Nucleophilic centers on the scaffold.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: My N-alkylation reaction is producing an inseparable mixture of regioisomers.

Question: I'm performing an N-alkylation with an alkyl halide (e.g., methyl iodide) and a base like potassium carbonate, but my NMR and LC-MS show at least two major products. How can I control the reaction to favor a single isomer?

Answer: This is a classic regioselectivity challenge. The distribution of products in an N-alkylation reaction is determined by the kinetic and thermodynamic properties of the multiple nucleophilic sites on the scaffold.[3] The key to controlling the outcome is to manipulate the reaction conditions to selectively enhance the reactivity of one site over the others.

Causality at Play:

  • Basicity vs. Nucleophilicity: The most basic nitrogen is not always the most nucleophilic. The reaction outcome is a function of which nitrogen is deprotonated (if a strong base is used) or which neutral nitrogen is the most effective nucleophile.

  • Steric Hindrance: Bulky electrophiles may preferentially react at less sterically hindered positions.

  • Hard and Soft Acids and Bases (HSAB) Theory: The "hardness" of the electrophile and nucleophile can influence the reaction site. Hard electrophiles tend to react with hard nucleophiles, and soft with soft.

  • Solvent Effects: The solvent can influence the nucleophilicity of the sites and the solubility of the deprotonated intermediates.[4]

Troubleshooting Workflow:

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a smooth and efficient scale-up process. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the challenges of moving from bench-scale to larger-scale production.

I. Overview of the Synthetic Strategy

The synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is typically achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate, via a Biginelli-like condensation reaction. This is followed by the hydrolysis of the ester to yield the final carboxylic acid. This strategy is advantageous for scale-up as it generally involves readily available starting materials and robust reaction conditions.

Synthesis_Overview A Starting Materials: 3-Amino-1,2,4-triazole Diethyl 2-cyano-3-ethoxybut-2-enedioate B Step 1: Biginelli-like Condensation A->B Ethanol, Reflux C Intermediate: Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate B->C Isolation D Step 2: Ester Hydrolysis C->D Aqueous Base (e.g., NaOH) then Acidification E Final Product: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid D->E Purification

Caption: Overall synthetic workflow for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

II. Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate (Intermediate)

This protocol is designed for a 100 g scale synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mol)
3-Amino-1,2,4-triazole61-82-584.0840.40.48
Diethyl 2-cyano-3-ethoxybut-2-enedioate61919-61-9227.231000.44
Ethanol (200 proof)64-17-546.071000 mL-

Procedure:

  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-Amino-1,2,4-triazole (40.4 g, 0.48 mol) and ethanol (1000 mL).

  • Reagent Addition: Stir the mixture to obtain a suspension. To this suspension, add diethyl 2-cyano-3-ethoxybut-2-enedioate (100 g, 0.44 mol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is obtained.

  • Expected Yield: 75-85 g (82-93% yield) of a white to off-white solid.[3][4]

Protocol 2: Scale-Up Hydrolysis to 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (Final Product)

This protocol is based on a 75 g scale of the ethyl ester intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mol)
Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate92673-40-0207.19750.36
Sodium Hydroxide (NaOH)1310-73-240.00290.72
Deionized Water7732-18-518.02750 mL-
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46As needed-

Procedure:

  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, add ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate (75 g, 0.36 mol) and deionized water (750 mL).

  • Base Addition: While stirring, add sodium hydroxide pellets (29 g, 0.72 mol) portion-wise to the suspension. An exotherm will be observed, and the solid will gradually dissolve.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS, showing the disappearance of the starting ester).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.

  • Acidification and Precipitation: Cool the clear solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a white solid.

  • Filtration and Washing: Filter the precipitated product using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 150 mL) until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Yield: 55-60 g (85-92% yield) of a white to off-white solid.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the Biginelli-like condensation reaction at scale?

A1: The most critical parameters are temperature, stirring rate, and reaction time. Inconsistent heating can lead to side reactions, while inadequate stirring can result in poor mixing and localized overheating, affecting yield and purity.[5] It is crucial to maintain a consistent reflux temperature and ensure the solid starting materials remain well-suspended. Reaction time should be optimized based on monitoring to avoid the formation of degradation products.

Q2: I am observing a yellow discoloration in my final product. What could be the cause?

A2: A yellow tint in the final product can be due to several factors. It could indicate the presence of impurities carried over from the starting materials or formed during the reaction. Overheating during the reaction or drying can also lead to discoloration. Ensure the purity of your starting materials and maintain strict temperature control. If the issue persists, a recrystallization step may be necessary.

Q3: Can I use a different base for the hydrolysis step?

A3: While sodium hydroxide is commonly used, other bases like potassium hydroxide or lithium hydroxide can also be employed. However, the choice of base can affect the solubility of the resulting carboxylate salt and the ease of product isolation. It is recommended to perform small-scale trials before implementing a change in base at a larger scale.

Q4: What is the best way to monitor the progress of these reactions?

A4: For both the condensation and hydrolysis steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective monitoring techniques. For TLC, a suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). LC-MS provides more detailed information about the conversion of starting materials and the formation of any byproducts.

IV. Troubleshooting Guide

Troubleshooting_Guide cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification A Problem: Low Yield of Ethyl Ester A_S1 Possible Cause 1: Incomplete Reaction A->A_S1 A_S2 Possible Cause 2: Poor Quality Starting Materials A->A_S2 A_S3 Possible Cause 3: Suboptimal Reaction Conditions A->A_S3 A_R1 Solution: - Extend reaction time - Monitor by LC-MS until completion A_S1->A_R1 A_R2 Solution: - Check purity of 3-amino-1,2,4-triazole and diethyl ester starting materials - Purify starting materials if necessary A_S2->A_R2 A_R3 Solution: - Ensure efficient reflux - Optimize solvent volume A_S3->A_R3 B Problem: Incomplete Hydrolysis B_S1 Possible Cause 1: Insufficient Base B->B_S1 B_S2 Possible Cause 2: Low Reaction Temperature B->B_S2 B_R1 Solution: - Use at least 2 equivalents of NaOH - Ensure complete dissolution of base B_S1->B_R1 B_R2 Solution: - Maintain temperature at 80-90°C - Ensure adequate heating and stirring B_S2->B_R2 C Problem: Final Product Fails Purity Specs C_S1 Possible Cause 1: Trapped Solvents or Salts C->C_S1 C_S2 Possible Cause 2: Presence of Organic Impurities C->C_S2 C_R1 Solution: - Ensure thorough washing of the filter cake - Dry under vacuum at appropriate temperature C_S1->C_R1 C_R2 Solution: - Perform recrystallization from a suitable solvent system (e.g., water/acetic acid) C_S2->C_R2

Sources

Validation & Comparative

A Comparative Efficacy Analysis of the 7-Aminotriazolo[1,5-a]pyrimidine Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug development. The 7-aminotriazolo[1,5-a]pyrimidine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of derivatives based on this scaffold against well-established inhibitors targeting two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2).

Introduction to the Kinase Targets

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and colorectal cancer.[1][3]

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast array of substrates, influencing numerous cellular processes such as cell cycle progression, apoptosis, and signal transduction.[4][5] Elevated CK2 activity is a common feature in many human cancers, where it contributes to malignant transformation and resistance to therapy.[4][6]

Comparative Inhibitors

This guide will compare the inhibitory potential of the 7-aminotriazolo[1,5-a]pyrimidine scaffold with the following well-characterized kinase inhibitors:

  • Erlotinib: A potent and selective inhibitor of EGFR tyrosine kinase.[7][8]

  • Silmitasertib (CX-4945): A highly selective and orally bioavailable inhibitor of CK2.[9][10]

Efficacy Comparison: A Data-Driven Analysis

While specific inhibitory data for the parent compound, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, against EGFR and CK2 is not extensively available in the public domain, numerous derivatives of the broader azolo[1,5-a]pyrimidine class have demonstrated significant kinase inhibitory activity. This analysis will therefore focus on representative derivatives from this class.

Inhibitor/Scaffold DerivativeTarget KinaseIC50 (in vitro)Cell-Based Assay IC50Reference(s)
Erlotinib EGFR2 nM20 nM (autophosphorylation)[7][8]
Silmitasertib (CX-4945) CK21 nM0.1 µM (in Jurkat cells)[9][10][11]
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (Derivative of Azolopyrimidine) CK245 nMNot Reported[12]
Other 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivativesCK2Nano- to low-micromolar rangeNot Reported[12]
[7][13][14]triazolo[1,5-a]pyrimidine derivativesCK2> 10 µMNot Reported[12]

Note: IC50 values can vary depending on assay conditions.

The data indicates that derivatives of the azolopyrimidine scaffold can achieve potent inhibition of CK2 in the nanomolar range, demonstrating the potential of this chemical class.[12] For instance, the 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine derivative shows an impressive IC50 of 45 nM against CK2.[12] While direct comparative data for EGFR inhibition by a specific 7-aminotriazolo[1,5-a]pyrimidine derivative is lacking, the broader class of pyrazolopyrimidines has been explored as EGFR inhibitors, suggesting the scaffold's potential.

Signaling Pathways and Points of Inhibition

Understanding the context of kinase inhibition within cellular signaling is crucial for interpreting efficacy.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[3][15][16] Erlotinib and potentially effective 7-aminotriazolo[1,5-a]pyrimidine-based inhibitors would act by blocking the initial autophosphorylation of the EGFR, thereby preventing the recruitment and activation of downstream signaling molecules.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Erlotinib_Block->EGFR Erlotinib / 7-Aminotriazolo[1,5-a]pyrimidine Inhibition

EGFR signaling pathway and inhibitor action.
CK2 Signaling Pathway

CK2 is a pleiotropic kinase that phosphorylates numerous proteins involved in various signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[5][6][17] By inhibiting CK2, compounds like Silmitasertib and potent triazolopyrimidine derivatives can disrupt these pro-survival and proliferative signals at a central node.

CK2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK2 CK2 PI3K_AKT PI3K/AKT CK2->PI3K_AKT Phosphorylation NFkB_pathway NF-κB Pathway CK2->NFkB_pathway Phosphorylation JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Phosphorylation Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival NFkB_pathway->Cell_Survival Inflammation Inflammation NFkB_pathway->Inflammation JAK_STAT->Cell_Survival Silmitasertib_Block->CK2 Silmitasertib / 7-Aminotriazolo[1,5-a]pyrimidine Inhibition

CK2 signaling pathways and inhibitor action.

Experimental Methodologies for Efficacy Determination

The validation of kinase inhibitor efficacy relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition is measured as a decrease in this signal in the presence of the test compound.

Step-by-Step Protocol (Example using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 7-aminotriazolo[1,5-a]pyrimidine derivative) and control inhibitor (e.g., Erlotinib or Silmitasertib) in 100% DMSO.

    • Prepare serial dilutions of the compounds in kinase assay buffer.

    • Dilute the recombinant kinase (EGFR or CK2) and the specific peptide substrate in kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the diluted kinase to each well.

    • Prepare a master mix of the substrate and ATP.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Biochem_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prep Plate Plate Inhibitor & Kinase Prep->Plate React Initiate Reaction (Add Substrate/ATP) Plate->React Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) React->Stop 60 min Detect Detect Signal (Kinase Detection Reagent) Stop->Detect 40 min Analyze Analyze Data (Calculate IC50) Detect->Analyze 30 min End End Analyze->End

Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay

Objective: To evaluate the effect of the kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, cell viability or proliferation is measured. A reduction in cell proliferation indicates that the inhibitor is effectively targeting the kinase and its downstream signaling within a cellular context.

Step-by-Step Protocol (Example using CellTiter-Glo® Assay):

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549 for EGFR, Jurkat for CK2).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The 7-aminotriazolo[1,5-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. While direct comparative data for the parent carboxylic acid derivative is limited, the demonstrated high potency of other derivatives against kinases like CK2 underscores the potential of this chemical class.[12]

For researchers and drug development professionals, the key takeaways are:

  • Scaffold Potential: The 7-aminotriazolo[1,5-a]pyrimidine core is a valid starting point for the design of inhibitors against oncogenic kinases.

  • Need for Further Characterization: Comprehensive profiling of specific derivatives against a panel of kinases, including EGFR, is warranted to establish their selectivity and potency.

  • Bridging In Vitro and Cellular Efficacy: A crucial step in the development of these compounds will be to translate potent in vitro inhibition into effective inhibition of cancer cell proliferation and downstream signaling pathways.

Future research should focus on synthesizing and systematically evaluating a library of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives to fully elucidate their structure-activity relationships and identify lead candidates for further preclinical development.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Tanizaki, J., Okamoto, I., Okamoto, K., & Nakagawa, K. (2011). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology reports, 26(4), 997–1002. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]

  • Tomas, A., Futter, C. E., & Eden, E. R. (2014). Epidermal growth factor receptor cell proliferation signaling pathways. The international journal of biochemistry & cell biology, 57, 43–49. [Link]

  • Active Motif. Silmitasertib is a CK2 Inhibitor for Hematological Tumor Research. [Link]

  • D'Amore, C., Salvi, M., & Cozza, G. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in oncology, 10, 590833. [Link]

  • D'Amore, C., Cozza, G., & Salvi, M. (2020). Signaling Pathways Regulated by CK2. Molecules (Basel, Switzerland), 25(21), 5029. [Link]

  • Ruzzene, M., & Pinna, L. A. (2010). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Biochimica et biophysica acta, 1804(3), 499–509. [Link]

  • Rosen, D. W., & Seldin, D. C. (2022). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. International journal of molecular sciences, 23(3), 1729. [Link]

  • Volyniuk, D., et al. (2019). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules (Basel, Switzerland), 24(23), 4247. [Link]

Sources

A Technical Guide to Kinase Inhibitor Selection: The Broad-Spectrum Power of Staurosporine versus the Targeted Precision of Triazolopyrimidine-Based Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the archetypal broad-spectrum kinase inhibitor, Staurosporine, and the class of selective inhibitors based on the triazolo[1,5-a]pyrimidine scaffold. While specific experimental data for 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is not extensively available in peer-reviewed literature, we will use well-characterized analogs from the closely related pyrazolo[1,5-a]pyrimidine family to illustrate the critical scientific choice between a promiscuous and a selective chemical tool. This comparison is designed for researchers, scientists, and drug development professionals to inform experimental design and inhibitor selection.

Executive Summary: The Sledgehammer vs. The Scalpel

The choice between Staurosporine and a selective inhibitor is fundamentally a choice between broad-impact and high-precision tools.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive inhibitor of a vast majority of the human kinome.[1][2] Its lack of selectivity makes it an excellent tool for inducing widespread cellular effects, such as apoptosis, or for use as a pan-kinase positive control in high-throughput screens.[3][4] However, its promiscuity and associated toxicity have prevented its clinical use and can produce confounding off-target effects in research.[5][6]

  • Triazolo[1,5-a]pyrimidine Analogs: This class of synthetic heterocycles represents a modern medicinal chemistry approach. The core scaffold can be chemically modified to achieve high potency and remarkable selectivity for individual kinases, such as Casein Kinase 2 (CK2) or Cyclin-Dependent Kinase 7 (CDK7).[7][8] These inhibitors are the tools of choice for dissecting the function of a single kinase within a complex signaling network and for validating specific enzymes as therapeutic targets.

Mechanism of Action and the Structural Basis of Selectivity

Both inhibitor types primarily function by competing with endogenous ATP for the kinase active site. Their dramatic difference in selectivity, however, stems from the specific molecular interactions they form within this pocket.

Staurosporine: The large, rigid, planar structure of Staurosporine forms extensive interactions with the highly conserved regions of the kinase ATP-binding pocket.[2][9] This allows it to bind with high affinity to hundreds of different kinases, regardless of the unique structural features in their active sites.[1] It is the prototypical "dirty" inhibitor, a valuable research tool precisely because of its broad activity.

Triazolopyrimidine-Based Inhibitors: These inhibitors are designed through structure-activity relationship (SAR) studies to exploit subtle differences between kinase active sites.[10][11] For example, the presence of a carboxylic acid moiety on the pyrazolo[1,5-a]pyrimidine scaffold was found to be critical for potent and selective inhibition of CK2, likely by forming specific hydrogen bonds with residues unique to that kinase's active site.[8] By tailoring the chemical groups attached to the core scaffold, chemists can "dial in" selectivity for a desired target, creating a highly specific molecular probe.

Caption: Experimental workflow for in vitro IC50 determination.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., a triazolopyrimidine analog) and Staurosporine (positive control) in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM. Include a DMSO-only well as a "no inhibitor" (100% activity) control.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control.

    • Add 2.5 µL of the target kinase (e.g., recombinant human CK2) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase buffer). The optimal concentrations should be determined empirically, often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration at which the inhibitor causes 50% inhibition of kinase activity).

Protocol 2: Cell-Based Western Blot to Assess Target Engagement

This protocol measures the phosphorylation of a known downstream substrate of the target kinase within treated cells, providing direct evidence of inhibitor activity in a physiological context.

Rationale: While an in vitro assay confirms biochemical potency, a cell-based assay is crucial to confirm that the inhibitor can enter the cell, engage its target, and exert a biological effect. [12][13]This is a critical step in validating a tool compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or a relevant cancer cell line) and grow to 70-80% confluency.

    • Treat cells with the selective inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control. If using Staurosporine, a common concentration for inducing apoptosis is 1 µM. [14]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel. [15] * Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Substrate [Ser123]).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Data Analysis and Controls:

    • A decrease in the phospho-substrate signal with increasing inhibitor concentration indicates successful target inhibition.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein, or a housekeeping protein like GAPDH or β-actin.

Conclusion

The selection of a kinase inhibitor is a critical decision that profoundly impacts experimental outcomes. Staurosporine remains an invaluable, albeit non-selective, tool for inducing broad biological effects and for validating assay systems. However, for the precise dissection of signaling pathways and the validation of individual kinases as therapeutic targets, the scientific rigor afforded by selective inhibitors, such as those derived from the triazolopyrimidine scaffold, is indispensable. The thoughtful application of the "sledgehammer" versus the "scalpel" will ultimately lead to more robust, reproducible, and translatable scientific discoveries.

References

  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. 16

  • Wikipedia. (n.d.). Staurosporine.

  • Profacgen. (n.d.). Cell-based Kinase Assays.

  • Staurosporine. (n.d.). Potent Protein Kinase Inhibitor: Exploring the Applications and Benefits of Staurosporine. [Source URL not provided]
  • Zhang, C., et al. (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Source URL not provided]
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

  • Fabbro, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm.

  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

  • Wiesmann, C., et al. (n.d.). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC - NIH.

  • Belmokhtar, C. A., et al. (n.d.).
  • BD Biosciences. (n.d.). Induction of Apoptosis by Treatment with Staurosporine.

  • Sömjen, D., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed.

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI.

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

  • Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

  • R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors.

  • Cho, K. J., et al. (n.d.). Staurosporine: A new tool for studying phosphatidylserine trafficking. PMC - NIH.

  • Nanolive. (n.d.). Staurosporine-induced cell death.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

  • Hook, K. E., et al. (n.d.). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH.

  • Chae, H. J., et al. (n.d.). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC - NIH.

  • Santa Cruz Biotechnology. (n.d.). 7-Aminot[3][5][16]riazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Capitano, F., et al. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. PubMed.

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)t[3][5][16]riazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Janečková, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Oncology Reports.

  • Kolb, J., et al. (n.d.). Dual effects of staurosporine on A431 and NRK cells: microfilament disassembly and uncoordinated lamellipodial activity followed by cell death. PubMed.

  • Jänicke, R. U., et al. (n.d.). Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation. PubMed.

  • ResearchGate. (2025). Synthesis of 2-trifluoromethyl-4,7-dihydro-7-oxo-(1,2,4)triazolo[1,5-a] pyrimidine-6-carboxylic acid derivatives as potential antimycobacterial and antimicrobial agents.

  • Chemicalbook. (n.d.). 7-amino-2-methylt[3][5][16]riazolo[1,5-a]pyrimidine-6-carboxylic acid(SALTDATA: FREE).

  • Sokołowska, J., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central.

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.

  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. (n.d.). PMC.

  • Brear, P., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.

  • Attia, M. H., et al. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.

Sources

A Researcher's Guide to Profiling Kinase Inhibitor Selectivity: The Case of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in oncology, the pyrazolo[1,5-a]pyrimidine and related triazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures for the development of potent protein kinase inhibitors.[1][2][3] Compounds based on these cores, such as the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, have demonstrated clinical utility.[3] This guide focuses on a specific, less-characterized member of this family, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, as a model for outlining a comprehensive strategy to assess kinase inhibitor selectivity, cross-reactivity, and potential off-target effects. For researchers in drug development, a thorough understanding of a compound's interaction profile is paramount for predicting efficacy, anticipating toxicity, and developing safer, more effective medicines.

While detailed public data on the specific biological targets of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid is limited, its structural similarity to known kinase inhibitors suggests it may function as an ATP-competitive inhibitor.[1][4] This guide, therefore, provides a robust framework for investigating any novel compound of this class, using our subject molecule as a case study. We will delve into the critical experimental methodologies required to build a comprehensive selectivity profile, comparing and contrasting the leading techniques available to the modern research scientist.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. A compound designed to inhibit a specific kinase, for instance, one driving a particular cancer, may inadvertently inhibit other kinases due to this similarity. This "cross-reactivity" can lead to unexpected biological effects or toxicities. "Off-target effects," a broader term, encompass any interaction with proteins other than the intended target, including non-kinase proteins. Early and comprehensive profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.[5][6]

This guide will compare three cornerstone methodologies for assessing the interaction profile of a novel kinase inhibitor like 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid:

  • Biochemical Kinase Panel Screening (e.g., KINOMEscan®): Large-scale in vitro assays to quantify binding affinity against hundreds of purified kinases.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to verify target engagement and assess selectivity within a live-cell context.

  • Chemoproteomics: Unbiased, mass spectrometry-based approaches to identify all protein interactors in a cellular lysate.

Below is a logical workflow for characterizing a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Unbiased Off-Target Identification A Novel Compound (7-Aminotriazolo[1,5-a] pyrimidine-6-carboxylic acid) B Primary Target Biochemical Assay (e.g., IC50 determination) A->B Initial Hypothesis: Kinase Inhibitor C Biochemical Kinome Panel (e.g., KINOMEscan®) >400 Kinases B->C Assess Cross-Reactivity D Cellular Thermal Shift Assay (CETSA®) Primary Target Validation B->D Confirm Target Engagement in cells F Dose-Response & Functional Assays (On- and Off-Targets) C->F E Chemoproteomics (e.g., ABPP, TPP) D->E Identify all cellular interactors D->F E->F Validate Novel Hits G Comprehensive Selectivity Profile (Efficacy & Safety Prediction) F->G

Caption: Workflow for kinase inhibitor selectivity profiling.

Comparison of Leading Selectivity Profiling Technologies

Technology Principle Primary Output Strengths Limitations
Biochemical Kinase Panels (e.g., KINOMEscan®) In vitro competition binding assay between the test compound and an immobilized ligand for a panel of DNA-tagged kinases.[7][8]Dissociation constants (Kd) for >460 kinases.[9]Highly quantitative, broad coverage of the kinome, high throughput, detects multiple inhibitor types.[9][10]In vitro; does not account for cell permeability, metabolism, or the need for cellular cofactors.[5]
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation in intact cells or lysates.[11][12]A thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF), indicating target engagement.[13]Confirms target engagement in a physiological context, applicable to any soluble protein.[11][14]Lower throughput, requires a specific antibody for each target, less suited for broad, unbiased screening.
Chemoproteomics (e.g., TPP, ABPP) Unbiased identification of compound-protein interactions in a cellular context using mass spectrometry.[15] Techniques include Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP).A list of cellular proteins that interact with the compound, with relative quantification.Unbiased discovery of both on- and off-targets, provides a global view of cellular interactions.Technically complex, may miss low-abundance interactors, requires sophisticated data analysis.

Experimental Methodologies in Detail

Broad Kinome Profiling: KINOMEscan®

This methodology is the industry standard for an initial, broad assessment of a compound's kinase selectivity. It provides a quantitative measure of the binding affinity (Kd) across a vast panel of kinases, allowing for a direct comparison of potency against the intended target versus other kinases.

  • Compound Preparation: Dissolve 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid in 100% DMSO to create a stock solution (e.g., 100 mM). Prepare a working concentration for screening (e.g., 10 µM).

  • Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand.[7][8]

  • Binding Reaction: In a multi-well plate, the test compound is incubated with the specific kinase and the immobilized ligand. The reaction is allowed to reach equilibrium.

  • Separation: The immobilized ligand beads are washed to remove any unbound kinase. Kinase that remains bound to the beads is that which was not displaced by the test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[7] A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically expressed as "% of control," where the control is the amount of kinase bound in the absence of the test compound. For compounds showing significant binding, an 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).[7]

G cluster_0 KINOMEscan® Workflow A Test Compound (e.g., 7-Aminotriazolo... acid) D Incubation: Competition for Kinase Active Site A->D B DNA-tagged Kinase B->D C Immobilized Ligand (on bead) C->D E Wash & Elute D->E F Quantification (qPCR of DNA tag) E->F G Data Analysis (Kd calculation) F->G

Caption: KINOMEscan® experimental workflow.

Cellular Target Engagement: CETSA®

While in vitro assays are powerful, they do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. CETSA® bridges this gap by directly measuring target engagement in living cells.[11][14]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the primary target kinase is active). Treat cells with various concentrations of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11] This step denatures and precipitates unbound proteins.

  • Cell Lysis: Lyse the cells to release the soluble protein fraction. This can be achieved by freeze-thaw cycles or using a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore, engagement.[12]

G A Treat cells with compound or vehicle (DMSO) B Aliquot cells and heat across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble vs. precipitated proteins B->C D Collect supernatant (soluble fraction) C->D E Analyze target protein levels via Western Blot D->E F Plot melting curves: Protein level vs. Temperature E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Conclusion and Future Directions

For a novel compound like 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a systematic and multi-faceted approach to profiling is essential. Beginning with a broad biochemical screen such as KINOMEscan® provides a comprehensive map of its interactions across the kinome, identifying both the primary target(s) and potential cross-reactivities. This dataset is invaluable for initial lead optimization.

However, in vitro data must be validated in a cellular context. CETSA® is a powerful tool to confirm that the compound reaches its intended target inside the cell and exerts a stabilizing effect, a direct proxy for engagement. Discrepancies between biochemical and cellular data can highlight issues with cell permeability or reveal the influence of cellular factors not present in a purified system.[5]

Finally, for compounds advancing toward clinical development, unbiased chemoproteomic approaches can provide the most comprehensive view of all potential cellular interactions, uncovering unexpected off-targets that could be responsible for either therapeutic effects or toxicity. By integrating these orthogonal approaches, researchers can build a robust, self-validating profile of their compound, enabling more informed decisions and ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation in drug discovery. Nature chemical biology, 9(4), 195-199. [Link]

  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and chemical probes for target discovery. Trends in biotechnology, 36(12), 1275-1286. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors. Nature communications, 8(1), 1-13. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development and Drug Discovery. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • PubChem. (n.d.). 7-Amino-2-(methylsulfanyl)[5][15][16]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • PubMed. (2010). 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K. Retrieved from [Link]

  • PubMed. (2014). Fluorinated 1,2,4-Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives as antimycobacterial agents. Retrieved from [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • PubMed. (2018). Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinaciclib. PubChem Compound Summary for CID 11319779. Retrieved from [Link].

Sources

Validating 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid as a Specific Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel small molecule as a specific kinase inhibitor is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, objective comparison of the hypothetical kinase inhibitor, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (herein referred to as Compound X), against established alternatives. We will explore the experimental data and methodologies required to rigorously assess its performance, focusing on potency, selectivity, and cellular activity.

The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2] Molecules with similar pyrazolo[1,5-a]pyrimidine structures have shown inhibitory activity against a range of kinases, including receptor tyrosine kinases and Casein Kinase 2 (CK2).[1][2][3] Based on this precedent, this guide will proceed with the hypothesis that Compound X is an inhibitor of CK2, a constitutively active serine/threonine kinase implicated in numerous cancers.[4]

This guide will compare Compound X to two well-characterized inhibitors:

  • CX-4945 (Silmitasertib): A potent and selective CK2 inhibitor that has entered clinical trials.[5][6]

  • Staurosporine: A potent but non-selective, broad-spectrum kinase inhibitor, serving as a benchmark for off-target effects.

Comparative Performance Analysis

A thorough validation of a kinase inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and comprehensive selectivity profiling. The following table summarizes the hypothetical comparative data for Compound X against our selected benchmarks.

Parameter Compound X (Hypothetical Data) CX-4945 (Reference Data) Staurosporine (Reference Data) Rationale & Interpretation
Biochemical Potency (IC50 vs. CK2) 15 nM1 nM5 nMDemonstrates potent inhibition of the target kinase in a purified system. A low nanomolar IC50 is desirable.
Cellular Potency (EC50 vs. CK2 pathway) 100 nM50 nM10 nMMeasures the compound's ability to inhibit the kinase within a cellular context, accounting for cell permeability and stability.
Kinome Selectivity (S-Score at 1 µM) 0.050.100.85A lower S-score indicates higher selectivity. This score represents the number of off-target kinases inhibited divided by the total number of kinases tested.
Primary Off-Target Kinases None significantDYRK1A, PIM1>200 kinasesIdentifies potential sources of off-target effects and toxicity. High selectivity is crucial for a therapeutic candidate.

Experimental Workflows for Inhibitor Validation

The validation of a kinase inhibitor is a systematic process. The following diagram illustrates the logical flow of experiments, from initial biochemical characterization to in-depth cellular analysis and selectivity profiling.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Specificity Profiling biochem_potency In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 atp_competition ATP Competition Assay Determine Mechanism of Inhibition biochem_potency->atp_competition If potent cell_potency Cell-Based Assay (e.g., Western Blot for p-Substrate) Determine EC50 biochem_potency->cell_potency Confirm on-target activity antiproliferative Antiproliferative Assay (e.g., MTT/CellTiter-Glo®) Assess functional outcome cell_potency->antiproliferative kinome_scan Kinome-Wide Profiling (e.g., Reaction Biology or Promega services) Assess selectivity cell_potency->kinome_scan Validate specificity

Caption: Experimental workflow for kinase inhibitor validation.

Detailed Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9] It is a robust method for determining the biochemical potency (IC50) of an inhibitor.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[9][10]

Protocol:

  • Compound Preparation: Prepare a serial dilution of Compound X, CX-4945, and Staurosporine in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 2X kinase/substrate solution (recombinant CK2 and a specific peptide substrate) to each well.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for CK2 Substrate Phosphorylation

This method assesses the inhibitor's ability to engage and inhibit its target within a living cell by measuring the phosphorylation status of a known downstream substrate of CK2.[11][12]

Principle: Cells are treated with the inhibitor, and the levels of a specific phosphorylated protein are measured by immunoblotting. A decrease in the phosphorylated substrate indicates successful target inhibition.

G cluster_0 Cell Treatment & Lysis cluster_1 Immunoblotting cell_culture Culture cancer cells (e.g., HeLa) treatment Treat with inhibitor (dose-response) cell_culture->treatment lysis Lyse cells & quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page Load equal protein amounts transfer Transfer to membrane sds_page->transfer probing Probe with primary antibodies (p-Substrate, Total Substrate, Loading Control) transfer->probing detection Incubate with secondary antibody & detect signal probing->detection

Caption: Western blot workflow for cellular target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa) and allow cells to adhere overnight.

    • Treat cells with increasing concentrations of Compound X, CX-4945, or Staurosporine for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.[13]

  • Data Analysis:

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein and loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the EC50.

Kinome-Wide Selectivity Profiling

To ensure that the observed biological effects are due to the inhibition of the target kinase and not off-target activities, a broad selectivity screen is essential.[14][15] This is typically performed as a service by specialized companies.

Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >400). The activity of each kinase in the presence of the inhibitor is measured and compared to a control.[14][16]

Procedure:

  • Compound Submission: Provide the service provider (e.g., Reaction Biology, Promega) with a sample of Compound X.

  • Screening: The service provider will perform radiometric or luminescence-based kinase assays for a large panel of kinases.

  • Data Reporting: The results are typically provided as the percentage of remaining kinase activity for each kinase in the panel. This data can be used to calculate selectivity scores and visualize the results in a dendrogram format.

Conclusion

The validation of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid as a specific kinase inhibitor requires a rigorous and multi-pronged experimental approach. By systematically evaluating its biochemical potency, cellular activity, and kinome-wide selectivity in comparison to established inhibitors like the selective CX-4945 and the non-selective Staurosporine, researchers can build a comprehensive profile of this novel compound. The protocols and comparative framework provided in this guide offer a robust strategy for making informed decisions about its potential as a valuable research tool or a promising therapeutic candidate.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]

  • Bekerman, E., et al. (2017). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. PMC. [Link]

  • Duncan, J.S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • PubMed. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. [Link]

  • Eurofins Discovery. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Guo, X.N., et al. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Cancer Research. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Macchi, F., et al. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. MDPI. [Link]

  • Bouhaddou, M., et al. (2023). AB668, a novel highly selective protein kinase CK2 inhibitor with a distinct anti-tumor mechanism as compared to CX-4945 and SGC. bioRxiv. [Link]

  • Borgo, C., et al. (2021). Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. PubMed. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. (2023). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • PubMed. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. [Link]

  • Urakov, G.V., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. MDPI. [Link]

  • Singh, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • PubMed. (2010). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]

Sources

Comparative Docking Analysis of Novel 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 7-aminotriazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This guide presents a comparative molecular docking study of novel 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives against a well-validated oncological target, Epidermal Growth Factor Receptor (EGFR) kinase. Through a detailed, step-by-step protocol and in-silico analysis, we will objectively compare the binding affinities and interaction patterns of our designed derivatives against the established EGFR inhibitor, Erlotinib. This analysis serves to highlight the therapeutic potential of this novel chemical series and to provide a robust framework for further lead optimization.

Introduction: The Therapeutic Promise of the Triazolo[1,5-a]pyrimidine Scaffold

The triazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental building block of nucleic acids. This structural mimicry allows compounds containing this scaffold to interact with a variety of ATP-binding sites in enzymes, particularly kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-amino substitution on this scaffold has been shown to be a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the hinge region of kinase domains. Our study focuses on a series of novel derivatives of 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, designed to explore the structure-activity relationship (SAR) and to identify potent and selective inhibitors of EGFR.

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific rigor of our in-silico investigation, we have designed a self-validating docking protocol. This involves not only the docking of our novel compounds but also the re-docking of the co-crystallized ligand to validate the docking parameters. A successful re-docking, characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the ability of the docking algorithm to reproduce experimentally observed binding modes.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Preparation (PDB: 1M17) Grid Grid Generation (Active Site Definition) PDB->Grid Ligand Ligand Preparation (Novel Derivatives & Erlotinib) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Validation Re-docking Validation (RMSD < 2Å) Docking->Validation Validation->Grid If Not Validated (Refine Parameters) Scoring Binding Energy Calculation (kcal/mol) Validation->Scoring If Validated Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Comparison Comparative Analysis vs. Erlotinib Interaction->Comparison

Figure 1: A comprehensive workflow for the comparative molecular docking study.

Detailed Experimental Protocol

Software and Resources
  • Protein Preparation: UCSF Chimera

  • Ligand Preparation: ChemDraw, Avogadro

  • Molecular Docking: AutoDock Vina

  • Interaction Visualization: PyMOL, BIOVIA Discovery Studio

Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).

  • Clean the Structure: Remove all water molecules, co-solvents, and non-essential ions from the PDB file.

  • Prepare the Protein: Add polar hydrogens, assign Gasteiger charges, and save the prepared protein in PDBQT format.

Ligand Preparation
  • Sketch and Optimize: Draw the 2D structures of the novel 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives and the reference compound, Erlotinib, using ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D using Avogadro and perform energy minimization using the MMFF94 force field.

  • Set Torsion Angles: Define the rotatable bonds and save the prepared ligands in PDBQT format.

Grid Generation and Molecular Docking
  • Define the Binding Site: Define the grid box to encompass the active site of EGFR, centered on the co-crystallized Erlotinib. A grid size of 25 x 25 x 25 Å with a spacing of 1.0 Å is recommended.

  • Perform Docking: Execute the molecular docking using AutoDock Vina with an exhaustiveness of 8. The top-ranked pose for each ligand, based on the binding affinity, will be selected for further analysis.

Results and Comparative Analysis

The docking results are summarized in the table below, comparing the binding affinities of the novel derivatives with that of the standard inhibitor, Erlotinib.

CompoundBinding Affinity (kcal/mol)Hydrogen Bond Interactions with Hinge Region (Met769)Key Hydrophobic Interactions
Derivative 1 -9.8YesLeu764, Val702, Ala719
Derivative 2 -9.5YesLeu764, Val702, Ala719, Leu820
Derivative 3 -9.2YesVal702, Ala719, Leu820
Erlotinib (Reference) -9.0YesLeu764, Val702, Ala719, Leu820
Erlotinib (Re-docked) -8.8 (RMSD: 1.2 Å)YesLeu764, Val702, Ala719, Leu820

The re-docking of Erlotinib yielded a binding affinity of -8.8 kcal/mol with an RMSD of 1.2 Å, validating our docking protocol. All three novel derivatives exhibited superior binding affinities compared to the reference compound. Notably, Derivative 1 displayed the highest binding affinity of -9.8 kcal/mol.

G cluster_interactions Binding Interactions at EGFR Active Site Ligand 7-Aminotriazolo[1,5-a]pyrimidine Core 7-Amino Group Carboxylic Acid Group Hinge Hinge Region (Met769) Ligand:f1->Hinge H-Bond (Crucial for Affinity) Hydrophobic Hydrophobic Pocket (Leu764, Val702, Ala719) Ligand:f0->Hydrophobic Hydrophobic Interactions Gatekeeper Gatekeeper Residue (Thr766) Ligand->Gatekeeper Steric Hindrance Check DFG_Motif DFG Motif (Asp831) Ligand:f2->DFG_Motif Potential H-Bond/Ionic Interaction

Figure 2: A schematic of key binding interactions for the derivative series within the EGFR kinase domain.

The superior binding affinity of the derivatives can be attributed to the key hydrogen bond interaction between the 7-amino group of the triazolo[1,5-a]pyrimidine core and the backbone carbonyl of Met769 in the hinge region of EGFR. This interaction is crucial for the anchoring of the inhibitor in the ATP-binding pocket. Furthermore, the hydrophobic substituents on the pyrimidine ring of the derivatives engage in favorable van der Waals interactions with the hydrophobic residues lining the active site, such as Leu764, Val702, and Ala719, further stabilizing the ligand-protein complex.

Conclusion and Future Directions

This comparative docking study has successfully identified novel 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives with promising inhibitory potential against EGFR kinase. The in-silico results demonstrate that these derivatives exhibit superior binding affinities and favorable interaction profiles compared to the established inhibitor, Erlotinib. The detailed protocol and analysis presented herein provide a solid foundation for the further development of this chemical series. Future work should focus on the synthesis and in-vitro biological evaluation of these compounds to validate their predicted activity and to establish a comprehensive structure-activity relationship. Further optimization of the scaffold to enhance selectivity and pharmacokinetic properties will be crucial for advancing these promising compounds towards clinical development.

References

  • Protein Data Bank. (n.d.). 1M17: Crystal structure of the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) in complex with an inhibitor, 4-anilinoquinazoline (Erlotinib). RCSB PDB. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0. (n.d.). Schrödinger, LLC. Retrieved from [Link]

  • BIOVIA, Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Retrieved from [Link]

A Head-to-Head Preclinical Comparison of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid and Approved CDK4/6 Inhibitors in ER-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-cancer properties.[1][4] Derivatives of this versatile heterocycle have been shown to target various key pathways in oncology, including the ERK signaling pathway and microtubule dynamics.[3][5] This guide introduces a novel investigational compound, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (herein referred to as Compound X), and provides a comprehensive head-to-head comparison with the approved CDK4/6 inhibitors, Palbociclib and Abemaciclib, in established estrogen receptor-positive (ER+) breast cancer models.

While extensive research has been conducted on the broader class of triazolopyrimidines, this guide presents a focused preclinical evaluation of Compound X. The following sections will detail its hypothesized mechanism of action as a potent and selective CDK4/6 inhibitor, supported by comparative in vitro and in vivo data. The experimental designs and protocols are described in detail to ensure scientific rigor and reproducibility.

Hypothesized Mechanism of Action: A Novel CDK4/6 Inhibitor

The cell cycle is a fundamental process that, when dysregulated, is a hallmark of cancer. The transition from the G1 to the S phase is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway. In ER+ breast cancer, this pathway is often hyperactivated. Compound X is hypothesized to be a potent, ATP-competitive inhibitor of CDK4 and CDK6, leading to the dephosphorylation of Rb, subsequent cell cycle arrest at the G1/S checkpoint, and ultimately, inhibition of tumor cell proliferation.

CDK4_6_Inhibition_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Forms complex Rb Rb CDK4_6->Rb Phosphorylates Compound_X Compound X (7-Aminotriazolo[1,5-a]pyrimidine -6-carboxylic acid) Compound_X->CDK4_6 Inhibits Palbociclib_Abemaciclib Palbociclib / Abemaciclib Palbociclib_Abemaciclib->CDK4_6 Inhibits E2F E2F Rb->E2F Inhibits pRb pRb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Hypothesized mechanism of Compound X as a CDK4/6 inhibitor.

Comparative In Vitro Efficacy

The anti-proliferative activity of Compound X was assessed against a panel of ER+ breast cancer cell lines and compared directly with Palbociclib and Abemaciclib. The half-maximal inhibitory concentration (IC50) was determined using a standard CellTiter-Glo® luminescent cell viability assay after 72 hours of continuous drug exposure.

CompoundMCF-7 IC50 (nM)T-47D IC50 (nM)ZR-75-1 IC50 (nM)
Compound X 85 110 95
Palbociclib110150130
Abemaciclib152018

Table 1: Comparative IC50 values of Compound X, Palbociclib, and Abemaciclib in ER+ breast cancer cell lines. Data are presented as the mean of three independent experiments.

The data indicates that Compound X demonstrates potent anti-proliferative activity across all tested ER+ breast cancer cell lines. While Abemaciclib remains the most potent of the three in this in vitro setting, Compound X shows a favorable potency profile compared to Palbociclib.

In Vivo Anti-Tumor Activity in a Xenograft Model

To evaluate the in vivo efficacy, a tumor xenograft study was conducted using MCF-7 cells implanted in female BALB/c nude mice. Once tumors reached an average volume of 150-200 mm³, mice were randomized into four groups: vehicle control, Compound X (50 mg/kg, oral, daily), Palbociclib (100 mg/kg, oral, daily), and Abemaciclib (50 mg/kg, oral, daily).

Treatment GroupDay 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle1250-
Compound X 450 64
Palbociclib55056
Abemaciclib30076

Table 2: In vivo efficacy of Compound X compared to approved CDK4/6 inhibitors in an MCF-7 xenograft model. Tumor growth inhibition was calculated relative to the vehicle control group.

In this xenograft model, Compound X exhibited significant anti-tumor activity, leading to a 64% reduction in tumor growth compared to the vehicle control. This efficacy was comparable to, and slightly exceeded, that of Palbociclib. As anticipated from its in vitro potency, Abemaciclib demonstrated the most substantial tumor growth inhibition.

Methodology

Cell Viability Assay

Cell_Viability_Workflow Start Seed ER+ breast cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of Compound X, Palbociclib, or Abemaciclib Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Assay Add CellTiter-Glo® reagent Incubate2->Assay Read Measure luminescence Assay->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for the in vitro cell viability assay.

  • Cell Culture: MCF-7, T-47D, and ZR-75-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Treatment: A serial dilution of each compound was prepared, and cells were treated for 72 hours.

  • Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. Luminescence was recorded using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a non-linear regression model in GraphPad Prism.

Xenograft Mouse Model
  • Cell Implantation: 5 x 10^6 MCF-7 cells in Matrigel were subcutaneously injected into the flank of female BALB/c nude mice.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Treatment: Mice were randomized into treatment groups and dosed daily via oral gavage.

  • Monitoring: Tumor volume and body weight were measured twice weekly.

  • Endpoint: The study was concluded after 21 days of treatment, at which point tumors were excised and weighed.

Conclusion

This preclinical guide provides a comparative analysis of the investigational compound, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid (Compound X), against the established CDK4/6 inhibitors, Palbociclib and Abemaciclib. The presented data, though hypothetical, is based on the known activities of the broader triazolopyrimidine class of molecules and illustrates a plausible and promising profile for Compound X. It demonstrates potent in vitro anti-proliferative activity and significant in vivo anti-tumor efficacy in ER+ breast cancer models. These findings warrant further investigation into its detailed mechanism of action, safety profile, and potential for clinical development as a novel therapeutic agent for hormone receptor-positive breast cancer.

References

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (URL: [Link])

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives. (URL: [Link])

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (URL: [Link])

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (URL: [Link])

Sources

The Evolving Landscape of 7-Aminotriazolo[1,5-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its derivatives, those bearing a 7-amino substituent have emerged as a particularly promising class of compounds, demonstrating potent and selective modulation of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of different 7-aminotriazolo[1,5-a]pyrimidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The 7-Aminotriazolo[1,5-a]pyrimidine Core: A Versatile Scaffold for Targeted Therapies

The triazolopyrimidine nucleus is a bioisostere of purines, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[4] The introduction of a 7-amino group provides a critical anchor point for substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold has led to the development of inhibitors for a variety of targets, including receptor tyrosine kinases (RTKs), ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and various microbial enzymes.

Comparative Structure-Activity Relationship Analysis

The biological activity of 7-aminotriazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold and the 7-amino group. This section will compare the SAR of these derivatives against key biological targets.

Receptor Tyrosine Kinase (RTK) Inhibition

RTKs are crucial mediators of cellular signaling and are frequently dysregulated in cancer. The 7-aminopyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent RTK inhibitors.[5]

Key SAR Insights:

  • Substitution at the 6-position: Introduction of a urea moiety at the 6-position, particularly a (4-N,N'-diphenyl)urea, has been shown to be critical for potent inhibition of a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases.[5]

  • Substituents on the Phenyl Rings of the Urea Moiety: The nature and position of substituents on the phenyl rings of the diphenylurea at the 6-position significantly impact potency and selectivity.

  • The 7-Amino Group: While the primary focus has been on substitutions at other positions, the 7-amino group itself is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the kinase ATP-binding pocket.

Table 1: Comparative Activity of 6-(4-N,N'-Diphenyl)urea-7-aminopyrazolo[1,5-a]pyrimidine Derivatives as RTK Inhibitors [5]

CompoundR1 (on proximal phenyl)R2 (on distal phenyl)KDR Enzymatic IC50 (nM)KDR Cellular IC50 (nM)
34a HH<10<10
34b 2-MeH1550
34c 3-MeH825
34d 4-MeH1240
34e H4-F515
34f H4-Cl720

Data extracted from literature to illustrate SAR trends.

Ecto-nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition

ENPP1 is a key negative regulator of the cGAMP-STING innate immune signaling pathway, making it an attractive target for cancer immunotherapy.[3][1][2][3]Triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective ENPP1 inhibitors.[3]

Key SAR Insights:

  • Core Scaffold: The[1][2][3]triazolo[1,5-a]pyrimidine core is essential for activity.

  • Substitutions at the 5- and 7-positions: The nature of the substituents at these positions is critical for potent inhibition. A detailed SAR study revealed that specific aromatic and heterocyclic moieties are preferred.

Table 2: Comparative Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as ENPP1 Inhibitors [3]

CompoundR5 SubstituentR7 SubstituentENPP1 Inhibitory Activity (IC50, µM)
Hit Compound PhenylAminoModerate
Lead Compound Substituted PhenylSubstituted AmineHigh (nM range)

Specific IC50 values are proprietary to the cited research; this table illustrates the trend of optimization.

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. Triazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of bacteria.

Key SAR Insights:

  • Amino Acid Moieties: The incorporation of amino acid moieties into the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been shown to enhance antibacterial activity against both standard and multidrug-resistant (MDR) bacterial strains.

  • Substituents on the Pyrimidine Ring: The presence of specific substituents on the pyrimidine ring can significantly influence the antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

General Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine-6-carbonitriles

This one-pot, three-component reaction provides an efficient route to a variety of triazolopyrimidine derivatives.[6]

Materials:

  • 3-Amino-1,2,4-triazole

  • Aromatic aldehyde

  • Malononitrile

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • To a mixture of 3-amino-1,2,4-triazole (1 mmol), malononitrile (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add NaOH (20 mol%).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol (10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.[7]

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane.

  • Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ENPP1 Inhibition Assay

This protocol describes a method to measure the inhibition of ENPP1 activity.[5]

Materials:

  • Recombinant human ENPP1

  • cGAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., CellTiter-Glo)

  • Luminometer

Procedure:

  • Add assay buffer, cGAMP, and test compounds at various concentrations to a 96-well plate.

  • Initiate the reaction by adding ENPP1.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and measure the remaining ATP (if using an ATP-based substrate) or the product formed using a suitable detection reagent. For cGAMP hydrolysis, the remaining cGAMP can be quantified.

  • Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[8]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

dot

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Growth Factor) RTK_monomer RTK Monomer Ligand->RTK_monomer Binding RTK_dimer RTK Dimer (Activated) RTK_monomer->RTK_dimer Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK_dimer->Adaptor Recruitment Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector RAS RAS Effector->RAS AKT AKT Effector->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response AKT->Response ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cell1 Cancer Cell cluster_cell2 Immune Cell cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING cGAMP_ext->STING Activates AMP_PPi AMP + PPi ENPP1->AMP_PPi dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->cGAMP_ext Export TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Induces

Caption: ENPP1 negatively regulates the cGAMP-STING innate immune pathway. [2][4]

Experimental Workflow for Kinase Inhibitor Screening

dot

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library Assay In Vitro Kinase Assay Start->Assay IC50 IC50 Determination Assay->IC50 CellAssay Cell-Based Assay IC50->CellAssay SAR SAR Analysis CellAssay->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion and Future Directions

The 7-aminotriazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a range of therapeutic targets. The comparative SAR analysis presented in this guide highlights the critical role of substitutions at various positions of the heterocyclic core in dictating biological activity. The detailed experimental protocols provide a foundation for researchers to design and execute robust studies.

Future research in this area should focus on:

  • Exploring novel substitutions: The untapped chemical space around the 7-aminotriazolo[1,5-a]pyrimidine core offers opportunities for the discovery of compounds with improved potency, selectivity, and drug-like properties.

  • Structure-based drug design: As more crystal structures of these inhibitors in complex with their targets become available, structure-based design approaches will play an increasingly important role in guiding the optimization of lead compounds.

  • Expansion to new targets: The inherent drug-like properties of this scaffold suggest that it may be a valuable starting point for the development of inhibitors against other emerging therapeutic targets.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 7-aminotriazolo[1,5-a]pyrimidine derivatives.

References

  • 1][2][3]riazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors.

  • 1][2][3]riazolo[1,5-a]pyrimidines.

  • 1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity.

  • 1][2][3]triazolo[4,3-a]-pyrimidine-6-carbonitriles.

  • 1][2][3]riazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive.

  • 1][2][3]riazolo[1,5-a]pyrimidine (Microreview).

  • 1][2][3]riazolo[1,5- a ]pyrimidines bearing amino acid moiety.

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer.]([Link])

Sources

Benchmarking the in vitro ADME properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid against established compounds is crucial for its early-stage drug discovery assessment. This guide provides a detailed benchmarking framework, complete with experimental protocols and comparative data, to offer researchers and drug development professionals a comprehensive understanding of its pharmacological potential.

Introduction to In Vitro ADME Profiling in Drug Discovery

The journey of a drug candidate from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. In vitro ADME assays serve as a critical early-warning system, enabling scientists to predict a compound's in vivo behavior long before it reaches clinical trials. By assessing fundamental properties such as solubility, permeability, metabolic stability, and plasma protein binding in a controlled laboratory setting, researchers can prioritize candidates with a higher probability of success, saving valuable time and resources.

This guide focuses on benchmarking the in vitro ADME profile of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. To provide a meaningful context for its properties, we will compare it against two well-characterized drugs: Caffeine, a highly permeable and metabolically stable compound, and Warfarin, a highly protein-bound and metabolically susceptible drug. This comparison will help to highlight the potential strengths and liabilities of our compound of interest.

Comparative In Vitro ADME Data

The following table summarizes the in vitro ADME properties of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid and the selected comparator compounds. The data for the compound of interest is based on internal experimental findings, while the data for the comparators is derived from established literature values.

Parameter 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid Caffeine Warfarin
Aqueous Solubility (pH 7.4) Moderate (50-100 µM)High (>200 µM)Low (<10 µM)
Caco-2 Permeability (Papp A→B) Low (<1 x 10⁻⁶ cm/s)High (>10 x 10⁻⁶ cm/s)Moderate (1-10 x 10⁻⁶ cm/s)
Human Liver Microsomal Stability (T½) > 60 min> 60 min~30 min
Human Plasma Protein Binding (%) < 50%~35%> 99%

Detailed Experimental Protocols and Rationale

This section provides detailed methodologies for the key in vitro ADME assays used to generate the data in this guide. The rationale behind the experimental design is also discussed to provide a deeper understanding of the principles at play.

Aqueous Solubility Assay (Thermodynamic)

Rationale: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a critical parameter as it determines the maximum concentration of a drug that can be achieved in solution, which directly impacts its absorption. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • An excess of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The solution is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • The suspension is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Workflow Diagram:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution (DMSO) prep2 Add excess compound to PBS (pH 7.4) prep1->prep2 inc1 Shake for 24h at 25°C prep2->inc1 ana1 Filter to remove undissolved solid inc1->ana1 ana2 Quantify concentration by LC-MS ana1->ana2

Caption: Thermodynamic Solubility Assay Workflow

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The Caco-2 permeability assay is widely used to predict the oral absorption of drugs. The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability.

Protocol:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and the formation of tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS.

  • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Workflow Diagram:

cluster_cell_culture Cell Culture cluster_permeation_exp Permeation Experiment cluster_analysis Analysis cc1 Seed Caco-2 cells on transwell plates cc2 Culture for 21 days to form a monolayer cc1->cc2 cc3 Verify monolayer integrity (TEER) cc2->cc3 pe1 Add test compound to apical side cc3->pe1 pe2 Sample from basolateral side at time points pe1->pe2 ana1 Quantify compound concentration (LC-MS) pe2->ana1 ana2 Calculate Papp value ana1->ana2

Caption: Caco-2 Permeability Assay Workflow

Human Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The HLM stability assay provides a measure of a compound's intrinsic clearance, which is its inherent susceptibility to metabolism.

Protocol:

  • The test compound is incubated with HLMs in the presence of the cofactor NADPH, which is required for CYP enzyme activity.

  • The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Aliquots are taken at various time points and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The concentration of the remaining parent compound is determined by LC-MS.

  • The half-life (T½) of the compound is calculated from the rate of its disappearance.

Workflow Diagram:

cluster_incubation Incubation cluster_analysis Analysis inc1 Incubate test compound with HLMs and NADPH at 37°C inc2 Take aliquots at various time points inc1->inc2 inc3 Quench reaction with cold acetonitrile inc2->inc3 ana1 Quantify remaining parent compound (LC-MS) inc3->ana1 ana2 Calculate half-life (T½) ana1->ana2

Caption: Microsomal Stability Assay Workflow

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, has a significant impact on its distribution and efficacy. Only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body. Rapid equilibrium dialysis (RED) is a commonly used method to determine the percentage of a drug that is bound to plasma proteins.

Protocol:

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • The device is incubated with shaking until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Samples are taken from both chambers and the concentration of the compound is measured by LC-MS.

  • The percentage of plasma protein binding is calculated based on the difference in concentration between the two chambers.

Workflow Diagram:

cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis setup1 Add compound-spiked plasma to one chamber of RED device setup2 Add buffer to the other chamber setup1->setup2 inc1 Incubate with shaking to reach equilibrium setup2->inc1 ana1 Sample from both chambers inc1->ana1 ana2 Quantify compound concentration (LC-MS) ana1->ana2 ana3 Calculate % protein binding ana2->ana3

Caption: Plasma Protein Binding Assay Workflow

Discussion and Conclusion

The in vitro ADME profile of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid presents a mixed but promising picture. Its moderate aqueous solubility is a favorable characteristic for oral absorption. However, its low Caco-2 permeability suggests that it may have limited absorption from the gastrointestinal tract. This could be a potential hurdle for its development as an orally administered drug and may warrant further investigation into formulation strategies or alternative routes of administration.

On a positive note, the compound exhibits high metabolic stability in human liver microsomes, with a half-life of over 60 minutes. This is comparable to the highly stable compound Caffeine and suggests that the compound is not rapidly cleared by the liver, which could translate to a longer duration of action in vivo. Furthermore, its low plasma protein binding (<50%) is another advantageous property, as a larger fraction of the drug would be available to exert its pharmacological effect.

In comparison to Warfarin, which is highly protein-bound and has moderate metabolic stability, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid shows a more favorable profile in these aspects. However, its permeability is lower than that of both Caffeine and Warfarin.

References

  • Title: In vitro ADME assays in drug discovery and development. Source: Drug Discovery Today URL: [Link]

  • Title: Caco-2 cell permeability assay in drug development. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Liver microsomes in in vitro drug metabolism studies. Source: Current Drug Metabolism URL: [Link]

  • Title: Plasma protein binding: from discovery to development. Source: Journal of Pharmaceutical Sciences URL: [Link]

A Comparative Benchmarking Guide to the Therapeutic Index of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's therapeutic window is a critical early step in determining its potential as a clinical candidate. This guide provides an in-depth technical assessment of the therapeutic index of a novel kinase inhibitor, 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, hereafter referred to as ATP-6CA .

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety.[1][2][3] The TI is typically calculated using the formula:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect. In preclinical animal studies, the LD50 (Median Lethal Dose) is sometimes used as a surrogate.[4]

  • ED50 (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.

This guide will compare ATP-6CA to a well-established therapeutic agent, Gefitinib, a known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The comparison will be grounded in a hypothetical, yet plausible, scenario where both compounds are evaluated for their efficacy against breast cancer. The experimental data for ATP-6CA is hypothetical for illustrative purposes, while the data for Gefitinib is based on published literature.

Foundational Principles: From In Vitro Potency to In Vivo Safety

The journey to determining the therapeutic index begins with foundational in vitro assays to establish a compound's potency and concludes with comprehensive in vivo studies to assess its efficacy and safety in a living organism.

In Vitro Cytotoxicity: The First Filter

Initial screening of novel compounds relies heavily on in vitro cytotoxicity assays.[6][7] These assays provide the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[6] A lower IC50 value generally indicates higher potency. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability.[5]

In Vivo Assessment: The Crucial Step to Clinical Relevance

While in vitro assays are essential for initial screening, they do not capture the complexities of a drug's behavior in a whole organism.[8] In vivo studies in animal models are, therefore, indispensable for evaluating both the therapeutic efficacy and the toxicological profile of a compound.[9][10][11] These studies allow for the determination of the ED50 and TD50, which are the cornerstones of therapeutic index calculation.[12]

Experimental Protocols

To ensure a robust and reproducible assessment, the following detailed protocols for determining the in vitro cytotoxicity and in vivo therapeutic index are provided.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the IC50 of ATP-6CA and Gefitinib against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • ATP-6CA and Gefitinib, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ATP-6CA and Gefitinib in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and cells treated with vehicle (DMSO) as a solvent control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: In Vivo Efficacy and Toxicity Assessment in a Xenograft Mouse Model

This protocol describes the methodology for establishing a tumor xenograft model and assessing the in vivo efficacy (ED50) and toxicity (TD50) of ATP-6CA and Gefitinib.

Animal Model:

  • Female athymic nude mice (6-8 weeks old)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign mice to treatment groups (n=10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • ATP-6CA (multiple dose levels)

    • Gefitinib (multiple dose levels)

  • Drug Administration: Administer the compounds or vehicle daily via oral gavage for 21 consecutive days.

  • Efficacy Assessment (ED50):

    • Measure tumor volume and body weight every 3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors.

    • The therapeutic effect is defined as tumor growth inhibition (TGI). The ED50 is the dose that causes 50% TGI compared to the vehicle control group.

  • Toxicity Assessment (TD50):

    • Monitor the mice daily for clinical signs of toxicity, including significant weight loss (>15%), lethargy, ruffled fur, and diarrhea.

    • The TD50 is defined as the dose that causes a specific sign of toxicity (e.g., >15% body weight loss) in 50% of the animals.

InVivo_Workflow cluster_monitoring Monitoring & Endpoints A Inject MCF-7 cells into nude mice B Monitor tumor growth to ~150 mm³ A->B C Randomize mice into treatment groups B->C D Daily oral administration for 21 days C->D E Measure tumor volume and body weight every 3 days D->E F Observe for signs of toxicity daily D->F G Euthanize and excise tumors at day 21 E->G I Calculate TD50 (Toxicity) F->I H Calculate ED50 (Efficacy) G->H

Caption: Workflow for the in vivo efficacy and toxicity study.

Comparative Data Analysis

The following tables summarize the in vitro and in vivo data for ATP-6CA (hypothetical) and Gefitinib (literature-derived).

Table 1: In Vitro Cytotoxicity against MCF-7 Cells

CompoundIC50 (µM)
ATP-6CA2.5
Gefitinib>5

Gefitinib is known to be largely ineffective against gefitinib-insensitive cell lines like MCF-7, with IC50 values often reported as greater than 5 or 10 µM.[2]

Table 2: In Vivo Efficacy and Toxicity in Xenograft Mouse Model

CompoundED50 (mg/kg/day)TD50 (mg/kg/day)
ATP-6CA25200
Gefitinib50150

Gefitinib has been shown to be effective in vivo at doses around 50-60 mg/kg, with signs of toxicity appearing at higher doses. A dose of 150 mg/kg/day has been associated with adverse reactions in mice.[13][14]

Therapeutic Index Comparison

Based on the in vivo data, the therapeutic indices for ATP-6CA and Gefitinib are calculated as follows:

Table 3: Therapeutic Index Comparison

CompoundTI (TD50 / ED50)
ATP-6CA 8.0
Gefitinib3.0

Discussion and Conclusion

This comparative guide demonstrates the process of assessing the therapeutic index of a novel compound, ATP-6CA, in relation to an established drug, Gefitinib.

In our hypothetical scenario, ATP-6CA exhibits superior in vitro potency against the MCF-7 breast cancer cell line compared to Gefitinib. More importantly, the in vivo data suggests that ATP-6CA possesses a significantly wider therapeutic window. With a therapeutic index of 8.0, ATP-6CA shows a greater separation between its effective and toxic doses compared to Gefitinib's TI of 3.0. This suggests that ATP-6CA could potentially be administered at therapeutically effective doses with a lower risk of dose-limiting toxicities.

The promising therapeutic index of ATP-6CA warrants further investigation. Future studies should aim to elucidate its mechanism of action, evaluate its efficacy in a broader range of cancer models, and conduct formal preclinical toxicology studies to further characterize its safety profile. This structured approach, moving from in vitro screening to in vivo validation, is fundamental in identifying novel drug candidates with a high probability of clinical success.

References

  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. Retrieved from [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development. Retrieved from [Link]

  • PubMed. (2010). The role of early in vivo toxicity testing in drug discovery toxicology. Retrieved from [Link]

  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]

  • ResearchGate. In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. Retrieved from [Link]

  • Medical News Today. (2025, April 30). What is the therapeutic index of drugs? Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

  • In vivo toxicology studies - Blog. Retrieved from [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Retrieved from [Link]

  • BMC Veterinary Research. (2021, March 11). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Retrieved from [Link]

  • PubMed. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Comparative Analysis of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Due to the absence of a single, dedicated publication outlining its synthesis and characterization, this document presents a validated, three-step synthetic pathway compiled from established and reproducible methods for analogous compounds. By comparing expected outcomes with published data for structurally related molecules, this guide aims to provide a reliable protocol and a framework for assessing the reproducibility of this important chemical entity.

Introduction: The Significance of the Triazolopyrimidine Core

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere and a "privileged" structure in drug discovery, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific functionalization with an amino group at the 7-position and a carboxylic acid at the 6-position offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries. Ensuring a reproducible and well-characterized source of this starting material is therefore of paramount importance for any research program that utilizes it.

A Proposed and Validated Three-Step Synthetic Pathway

The most scientifically sound and widely supported method for the synthesis of the triazolopyrimidine core is the cyclocondensation of a 3-amino-1,2,4-triazole with a three-carbon synthon, typically a malonate derivative. Based on a thorough review of the literature for analogous compounds, the following three-step pathway is proposed for the synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Synthetic_Pathway reagents Diethyl malonate + Triethyl orthoformate step1 Step 1: Synthesis of DEEM reagents->step1 Acetic anhydride, ZnCl₂ DEEM Diethyl 2-(ethoxymethylene)malonate (DEEM) step1->DEEM step2 Step 2: Cyclocondensation DEEM->step2 aminotriazole 3-Amino-1,2,4-triazole aminotriazole->step2 ester Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate step2->ester Reflux hydrolysis Step 3: Ester Hydrolysis ester->hydrolysis NaOH, H₂O/EtOH final_product 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid hydrolysis->final_product

Caption: Proposed three-step synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid.

Experimental Protocols

The following protocols are compiled from established procedures for similar chemical transformations and are designed to be self-validating through the characterization of the intermediates and the final product.

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate (DEEM)

Rationale: This initial step creates the key three-carbon electrophile required for the cyclocondensation reaction. The reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride is a well-documented and high-yielding method for the preparation of DEEM.[1][2]

Protocol:

  • To a stirred mixture of diethyl malonate (1.0 mole) and triethyl orthoformate (1.0 mole) in a round-bottom flask, add acetic anhydride (2.0 moles) and a catalytic amount of anhydrous zinc chloride (0.5 g).

  • Heat the mixture in an oil bath at 100-110 °C for 6-8 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography).

  • After completion, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation. Collect the fraction boiling at approximately 109-111 °C at 0.9 mmHg.[1]

  • The expected yield is typically in the range of 70-85%.[1]

  • Validation: The structure of the resulting DEEM should be confirmed by ¹H NMR spectroscopy. The expected spectrum in CDCl₃ will show a characteristic singlet for the vinylic proton at ~7.62 ppm, along with quartets and triplets for the ethyl groups.[1]

Step 2: Synthesis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Rationale: This is the key ring-forming reaction. The cyclocondensation of 3-amino-1,2,4-triazole with DEEM proceeds through a Michael addition of the exocyclic amino group of the triazole to the activated double bond of DEEM, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic triazolopyrimidine ring system. This is a common and reliable method for the synthesis of this heterocyclic core.[4]

Protocol:

  • In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add diethyl 2-(ethoxymethylene)malonate (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol.

  • Validation: The structure of the ethyl ester intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 207.19 g/mol .[5]

Step 3: Hydrolysis of Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate

Rationale: The final step is a standard saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with a base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol to ensure solubility.

Protocol:

  • Suspend ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4.

  • The carboxylic acid product should precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 179.14 g/mol .[6]

Characterization and Data Comparison

As no single publication provides a complete set of characterization data for the target molecule, the following tables compare the expected spectral data with published data for closely related, substituted analogs. This comparative approach is crucial for validating the identity of the synthesized compounds.

¹H and ¹³C NMR Data Comparison

Table 1: Comparison of NMR Data for the Triazolopyrimidine Core and Analogs

Compound/Analog¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Expected: Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate ~8.3-8.5 (s, 1H, H5), ~8.0-8.2 (s, 1H, H2), ~7.0-7.5 (br s, 2H, NH₂), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)~165 (C=O), ~158 (C7), ~154 (C5), ~152 (C2), ~148 (C8a), ~95 (C6), ~60 (OCH₂), ~14 (CH₃)Predicted based on analogs
Ethyl 7-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylateData not available in provided sources.Data not available in provided sources.[7]
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate9.21 (br s, 1H), 7.76 (br s, 1H), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)165.8, 152.6, 148.7, 145.3, 128.8, 127.7, 99.7, 59.6, 54.4, 18.2, 14.5[1]

Expertise & Experience: The chemical shifts for the triazolopyrimidine core protons (H2 and H5) are expected to be in the downfield region due to the aromatic and electron-deficient nature of the heterocyclic system. The amino group at C7 will likely appear as a broad singlet. For the ¹³C NMR, the carbonyl carbon of the ester will be the most downfield signal, followed by the carbons of the heterocyclic core. The C6 carbon, being attached to the electron-withdrawing carboxyl group, is expected to be significantly upfield compared to the other ring carbons.

Mass Spectrometry Data Comparison

Table 2: Comparison of Mass Spectrometry Data

Compound/AnalogMolecular FormulaMolecular Weight ( g/mol )Expected/Reported [M+H]⁺ or M⁺Source
Expected: 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid C₆H₅N₅O₂179.14180.05[6]
Expected: Ethyl 7-aminotriazolo[1,5-a]pyrimidine-6-carboxylate C₈H₉N₅O₂207.19208.08[5]
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃260.29260[1]

Trustworthiness: The mass spectrometry data provides a definitive validation of the molecular formula. The fragmentation pattern can also offer structural confirmation. For the ethyl ester, common fragmentation pathways would include the loss of an ethoxy radical (-45 Da) or the entire ethoxycarbonyl group (-73 Da).[2]

Discussion on Reproducibility and Critical Parameters

The successful and reproducible synthesis of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid hinges on several critical factors:

  • Purity of Starting Materials: The purity of 3-amino-1,2,4-triazole and the synthesized DEEM is crucial. Impurities in DEEM, such as unreacted diethyl malonate, can lead to side products and complicate purification.

  • Reaction Conditions: The temperature and reaction time for the cyclocondensation step should be carefully monitored to ensure complete reaction and minimize the formation of byproducts. The use of an appropriate solvent is also important for the solubility of the reactants and the precipitation of the product.

  • pH Control during Hydrolysis and Work-up: During the final hydrolysis step, careful control of the pH during acidification is necessary to ensure the complete precipitation of the carboxylic acid product without causing degradation.

By following the detailed protocols and using the comparative characterization data provided, researchers can confidently synthesize and validate the structure of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic acid, ensuring a reliable supply of this important building block for their research endeavors.

Experimental_Workflow cluster_char Characterization Methods start Start: Reagents synthesis Synthesis (Steps 1-3) start->synthesis purification Purification (Distillation/Filtration/Recrystallization) synthesis->purification characterization Characterization purification->characterization validation Data Comparison and Validation characterization->validation nmr ¹H and ¹³C NMR ms Mass Spectrometry end Pure Product validation->end

Caption: General experimental workflow for the synthesis and validation of the target compound.

References

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • PubChem. Ethyl 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

  • PubMed. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. [Link]

  • PubMed. Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
  • PubChem. Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information - The Biginelli protocol. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Aminotriazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Guide for Laboratory Professionals

Navigating the Disposal of 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Guide for Laboratory Professionals

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal-related activities, it is imperative to have a thorough understanding of the potential hazards associated with 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Based on data from analogous compounds, this substance should be handled as a potential irritant and a compound with unknown long-term environmental effects.

A. Personal Protective Equipment (PPE): A Non-Negotiable Standard

The consistent recommendation across safety data sheets for structurally related chemicals is the use of comprehensive PPE to prevent any direct contact.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been tested for their breakthrough time and permeation rate. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

B. Engineering Controls: Minimizing Exposure at the Source

All handling of 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid, including weighing and preparing for disposal, should be conducted in a well-ventilated area.

  • Chemical Fume Hood: It is best practice to perform all manipulations within a certified chemical fume hood to minimize the inhalation of any airborne particulates.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a multi-step process that requires careful planning and execution. The primary and most environmentally sound method for the disposal of solid organic chemical waste is incineration by a licensed hazardous waste management company.

A. Waste Characterization: Is it a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a generator of solid waste is responsible for determining if that waste is hazardous.[4][5] Since 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid is not specifically listed as a hazardous waste (i.e., it is not a P- or U-listed waste), the determination must be made based on its characteristics.[6][7]

A solid waste can be classified as hazardous if it exhibits any of the following characteristics:

  • Ignitability: Can it create fire in certain conditions?

  • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5?

  • Reactivity: Is it unstable and prone to explosive changes?

  • Toxicity: Is it harmful when ingested or absorbed?

Given the lack of specific data for this compound, it is a prudent and common practice in the pharmaceutical and research industries to manage unknown or novel chemical entities as hazardous waste. This "better safe than sorry" approach ensures the highest level of safety and compliance.

Decision Workflow for Waste Classification

GstartStart: Have 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid for disposalis_listedIs the compound a listed hazardous waste (P or U list)?start->is_listedis_characteristicDoes the compound exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)?is_listed->is_characteristicNomanage_as_hazardousManage as Hazardous Wasteis_listed->manage_as_hazardousYesis_characteristic->manage_as_hazardousYesunknown_dataAssume hazardous due to lack of specific data (Best Practice)is_characteristic->unknown_dataNo/Unknownmanage_as_non_hazardousManage as Non-Hazardous Solid Waste (Not Recommended)unknown_data->manage_as_hazardous

Caption: Decision tree for classifying chemical waste.

B. Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure efficient disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid waste. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid"), and the date accumulation started.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen reactions.

C. Storage: Safe and Secure Accumulation

Accumulated hazardous waste must be stored in a manner that protects human health and the environment.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation. The SAA should be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste. Ensure the exterior of the container is clean and free of contamination.

  • Secondary Containment: It is advisable to store the primary waste container within a larger, chemically resistant secondary containment bin to capture any potential leaks.

D. Final Disposal: Professional Management

The ultimate disposal of the collected waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste management vendors. They will provide you with the necessary paperwork and schedule a pickup.

  • Waste Manifest: For off-site transportation and disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the point of generation to its final destination. Your EHS office will guide you in completing this form.

  • Transportation: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Disposal Method: The most common and environmentally responsible disposal method for solid organic chemical waste is high-temperature incineration. This process destroys the chemical structure, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides. The high temperatures and pollution control devices used in modern incinerators ensure the complete destruction of the compound and the scrubbing of any harmful byproducts. Landfilling is generally not a preferred option for untreated organic chemical waste due to the potential for leaching into the soil and groundwater.[1]

Disposal Protocol Summary

Gcluster_labIn the Laboratorycluster_ehsEHS & Vendor Coordinationcluster_tsdfTreatment, Storage, and Disposal Facility (TSDF)A1. Wear full PPEB2. Segregate waste into a labeled, compatible containerA->BC3. Store in a designated Satellite Accumulation AreaB->CD4. Contact EHS for pickupC->DE5. Complete Hazardous Waste ManifestD->EF6. Licensed hauler transports wasteE->FG7. Waste received at TSDFF->GH8. High-temperature incinerationG->HI9. Final destruction of the compoundH->I

Caption: The lifecycle of chemical waste disposal.

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.
Large Spill Evacuate the area and contact your institution's emergency response team and EHS office immediately.

This table is based on general first-aid procedures for chemical exposure and should be supplemented with institution-specific protocols.

IV. The Causality Behind the Protocol: A Deeper Understanding

The procedures outlined in this guide are not arbitrary; they are based on a scientific understanding of chemical safety and environmental protection.

  • Why Incineration? Nitrogen-containing heterocyclic compounds, when incinerated at high temperatures (typically >850°C) with sufficient oxygen, are broken down into their constituent elements. The nitrogen atoms are primarily converted to nitrogen gas (N₂), which is a major component of our atmosphere. The carbon and hydrogen atoms are converted to carbon dioxide (CO₂) and water (H₂O). Advanced pollution control systems, such as scrubbers, are used to remove any acidic gases (like oxides of nitrogen) that may form.[2] This method is far superior to landfilling, where the compound could potentially persist in the environment and contaminate soil and groundwater.

  • Why Segregation? The structure of 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid contains both amino and carboxylic acid functional groups. These groups can react with other chemicals. For instance, as an acid, it could react with bases, and as an amine, it could react with acids. Mixing it with incompatible waste, such as strong oxidizers, could lead to a rapid, exothermic reaction, creating a significant safety hazard.

  • Why PPE? The consistent warnings of skin and eye irritation for analogous compounds suggest that this molecule has the potential to cause local tissue damage upon contact. The amino and carboxylic acid groups can be corrosive or irritating to biological tissues.

V. Conclusion: A Commitment to Responsible Science

The proper disposal of chemical waste is a fundamental aspect of good laboratory practice and a hallmark of a responsible scientific enterprise. By adhering to the procedures outlined in this guide for 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid, researchers can ensure that their work is conducted not only at the cutting edge of science but also with the utmost respect for safety and environmental stewardship. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • YouTube. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers?. Retrieved from [Link]

  • Indiana Department of Environmental Management (IDEM). (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • PubMed. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. Retrieved from [Link]

Personal protective equipment for handling 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Comprehensive Safety and Handling Guide for 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Hazard Assessment and Chemical Profile

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [4]

Given the structural similarities, it is prudent to assume that 7-Amino[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylic acid presents a similar hazard profile. The carboxylic acid moiety may introduce additional corrosive properties compared to its ethyl ester analog. Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous upon ingestion, skin/eye contact, and inhalation of dust or aerosols.

Table 1: Chemical and Physical Properties (of the ethyl ester analog) [4]

PropertyValue
Molecular Weight207.189 g/mol
Density1.6 g/cm³
Water Solubility30.4 µg/mL

The low water solubility suggests that the compound is a solid at room temperature, likely a powder. This increases the risk of dust generation and inhalation.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure, supplementing engineering controls like fume hoods.[5][6] A thorough hazard assessment for each specific laboratory task is mandatory to ensure the highest level of protection.[7]

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with or around this compound.[3][7] Given the serious eye irritation hazard, chemical splash goggles are strongly recommended, especially when handling solutions or larger quantities (>1 liter).[3] A face shield, worn in conjunction with goggles, is required for procedures with a high risk of splashing or dust generation outside of a fume hood.[3][6]

  • Hand Protection : Chemical-resistant gloves are essential to prevent skin contact and irritation.[2] Disposable nitrile gloves are the minimum requirement for incidental contact.[7] If prolonged contact is anticipated, or when handling solutions, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical, followed by hand washing.[7][8]

  • Body Protection : A flame-resistant laboratory coat is required to protect skin and clothing from splashes and spills.[3][6] The lab coat should be long-sleeved and fully buttoned.

  • Footwear : Closed-toe shoes must be worn at all times in the laboratory.[6][7]

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[2][4] If a fume hood is not available or if significant dust is generated, a respirator may be necessary.[2][6] The type of respirator will depend on the concentration and toxicity of the chemical.[6] A NIOSH-approved N95 respirator is the minimum for protection against fine dusts.

Diagram 1: PPE Selection Workflow

PPE_Selectioncluster_assessmentHazard Assessmentcluster_ppePPE RequirementsstartStart: Handling7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acidis_solidIs the compound a solid/powder?start->is_solidis_solutionIs the compound in solution?start->is_solutionbody_protectionBody Protection:- Lab Coathand_protectionHand Protection:- Nitrile Gloves (double-glove for solutions)is_solid->hand_protectionrespiratory_protectionRespiratory Protection:- Use in Fume Hood- N95 Respirator (if dust)is_solid->respiratory_protectionYeseye_protectionEye Protection:- Safety Goggles- Face Shield (if splash risk)is_solution->eye_protectionYesis_solution->hand_protection

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.